molecular formula C8H10O3 B1585423 3-Oxabicyclo[3.3.1]nonane-2,4-dione CAS No. 4355-31-1

3-Oxabicyclo[3.3.1]nonane-2,4-dione

Cat. No.: B1585423
CAS No.: 4355-31-1
M. Wt: 154.16 g/mol
InChI Key: VBWJPSYCWGSKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxabicyclo[3.3.1]nonane-2,4-dione, also known as cis-1,3-cyclohexanedicarboxylic anhydride, is a bicyclic scaffold of significant interest in advanced organic synthesis and medicinal chemistry research. Its structure serves as a versatile and key synthetic intermediate. This compound has been demonstrated to be a critical precursor in the enantioselective synthesis of complex bioactive molecules. For instance, it is used in the construction of herboxidiene derivatives, which are potent spliceosome inhibitors with promising anticancer activity against multiple human cancer cell lines . The compound is a meso-anhydride, making it an ideal substrate for enantioselective desymmetrization reactions to produce optically active intermediates . With a molecular formula of C8H10O3 and a molecular weight of 154.16 g/mol, it is characterized by a high melting point of 188-189 °C . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxabicyclo[3.3.1]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7-5-2-1-3-6(4-5)8(10)11-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWJPSYCWGSKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329331
Record name 3-oxabicyclo[3.3.1]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4355-31-1
Record name 4355-31-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-oxabicyclo[3.3.1]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Conformation of 3-Oxabicyclo[3.3.1]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-oxabicyclo[3.3.1]nonane-2,4-dione scaffold is a conformationally rigid heterocyclic motif that has garnered significant interest in medicinal chemistry and organic synthesis. Its unique three-dimensional structure provides a robust framework for the development of novel therapeutic agents and complex molecular architectures. This technical guide provides a comprehensive overview of the structure, synthesis, and conformational analysis of this compound, drawing upon spectroscopic data and computational studies to offer field-proven insights for researchers in drug development.

Introduction: The Significance of the Bicyclo[3.3.1]nonane Core

The bicyclo[3.3.1]nonane framework is a prevalent structural motif in a multitude of biologically active natural products and synthetic molecules.[1] Its rigid, cleft-shaped topology makes it an attractive scaffold for the design of compounds that can engage with biological targets with high specificity. Derivatives of bicyclo[3.3.1]nonane have shown promise as anticancer agents, neuroprotective compounds, and ion receptors.[1][2] The introduction of a heteroatom, such as oxygen at the 3-position, and the presence of the dione functionality in this compound, further enriches the chemical space and potential for specific molecular interactions. Understanding the inherent conformational preferences of this core structure is paramount for the rational design of novel therapeutics.

Molecular Structure and Synthesis

The systematic IUPAC name for this compound is cis-1,3-cyclohexanedicarboxylic anhydride. The molecule consists of a six-membered cyclohexane ring fused with a six-membered oxalactone ring, sharing two bridgehead carbons (C1 and C5).

Synthetic Protocol: Dehydration of cis-1,3-Cyclohexanedicarboxylic Acid

A reliable and efficient method for the synthesis of this compound is the intramolecular dehydration of cis-1,3-cyclohexanedicarboxylic acid. Acetic anhydride is a commonly employed dehydrating agent for this transformation.

Experimental Protocol:

  • A mixture of cis/trans-1,3-cyclohexanedicarboxylic acid is heated to reflux in acetic anhydride for approximately 5 hours. This step facilitates the conversion of the trans-isomer to the more reactive cis-isomer and subsequent anhydride formation.

  • After the reaction is complete, a distillation head is fitted to the reaction vessel, and the volatile components (acetic acid and excess acetic anhydride) are removed under reduced pressure.

  • The resulting crude product is then recrystallized from a suitable solvent system, such as hot toluene with the addition of hexane, followed by cooling to 0 °C.

  • The crystalline product is collected by filtration, washed with a cold solvent, and dried to yield this compound as a white solid.

Diagram of Synthetic Workflow:

G A cis-1,3-Cyclohexanedicarboxylic Acid C Reflux (5h) A->C B Acetic Anhydride B->C D Removal of Volatiles C->D E Recrystallization (Toluene/Hexane) D->E F This compound E->F G A Chair-Chair (CC) [More Stable] B Boat-Chair (BC) [Less Stable] A->B Conformational Interconversion B->A

References

An In-Depth Technical Guide to 3-Oxabicyclo[3.3.1]nonane-2,4-dione: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxabicyclo[3.3.1]nonane-2,4-dione is a bicyclic anhydride that serves as a valuable building block in organic synthesis. Its rigid, conformationally constrained framework and the presence of a reactive anhydride functional group make it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, reactivity profile, and emerging applications, particularly in the field of medicinal chemistry. The bicyclo[3.3.1]nonane core is a prominent feature in numerous biologically active natural products, and understanding the characteristics of its heterocyclic analogues like this compound is crucial for the design and synthesis of novel therapeutic agents.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development.

Structure and Conformation

The structure of this compound is characterized by a nine-membered bicyclic system containing an oxygen atom at the 3-position and two carbonyl groups at the 2 and 4 positions. The bicyclo[3.3.1]nonane skeleton can exist in several conformations, with the chair-chair (CC) and boat-chair (BC) forms being the most significant. For the parent bicyclo[3.3.1]nonane, the chair-chair conformation is generally preferred. However, the introduction of heteroatoms and substituents can influence the conformational equilibrium. While a definitive crystal structure for this compound is not widely available in public databases, studies on analogous structures, such as 3-azabicyclo[3.3.1]nonane-2,4-dione, have been conducted to understand their solid-state conformations and hydrogen bonding motifs.[2][3]

G cluster_structure Molecular Structure C1 C1 C2 C2(O) O3 O3 C4 C4(O) C5 C5 C6 C6 C7 C7 C8 C8 C9 C9

Physical and Chemical Data

The reported physical and chemical properties of this compound can vary slightly depending on the synthetic method and purity. A summary of key data is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₀O₃[4]
Molecular Weight 154.16 g/mol [4]
Melting Point 138-140 °C[5]
cis-isomer: 188-189 °C (for CAS 4355-31-1)
Boiling Point 300.588 °C at 760 mmHg (Predicted)
Density 1.236 g/cm³ (Predicted)
Appearance White solid / Colorless plates[5]
CAS Number 5466-63-7 (unspecified stereochemistry), 4355-31-1 (cis-isomer)

Note: The discrepancy in melting points may be attributed to different isomeric forms (cis/trans) or variations in purity.

Solubility

Specific solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure (a moderately polar cyclic anhydride), it is expected to be soluble in chlorinated solvents like dichloromethane and chloroform, as well as polar aprotic solvents such as tetrahydrofuran (THF) and ethyl acetate. Its solubility in nonpolar solvents like hexane is likely to be lower. Due to the anhydride functionality, it will react with protic solvents like water and alcohols.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum provides information about the hydrogen environment in the molecule. For this compound, the spectrum typically shows a complex multiplet in the aliphatic region (around 1.5-2.3 ppm) corresponding to the eight methylene protons of the cyclohexane ring. The bridgehead protons (C1-H and C5-H) usually appear as a broad singlet or a multiplet at a lower field (around 3.08 ppm).[5]

  • ¹³C-NMR: The carbon NMR spectrum is crucial for confirming the carbon skeleton. The spectrum of the cis-isomer of this compound has been reported with the following chemical shifts: δ 169.8 (C=O), 36.3 (bridgehead C), 28.4 (CH₂), 27.1 (CH₂), and 19.9 (CH₂) ppm.[6] The two carbonyl carbons are equivalent in the cis-isomer, resulting in a single peak.

Infrared (IR) Spectroscopy

As a cyclic anhydride, this compound exhibits characteristic strong carbonyl (C=O) stretching absorptions in its IR spectrum. Typically, cyclic anhydrides show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. These are expected to appear in the region of 1750-1850 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the methylene groups around 2850-3000 cm⁻¹ and C-O stretching of the anhydride ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of related bicyclo[3.3.1]nonane-2,4-diones shows a molecular ion peak (M⁺) and characteristic fragmentation patterns.[5] For this compound, the molecular ion peak would be expected at m/z 154.

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydration of the corresponding cis-1,3-cyclohexanedicarboxylic acid.

Experimental Protocol: Dehydration using Dicyclohexylcarbodiimide (DCC)

This method provides a high yield of the desired product under mild conditions.[5]

Materials:

  • cis-1,3-Cyclohexanedicarboxylic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (CH₂Cl₂)

  • Benzene

  • Petroleum ether

Procedure:

  • Suspend cis-1,3-cyclohexanedicarboxylic acid (5.30 g, 30.8 mmol) in dichloromethane (30 ml).

  • Prepare a solution of DCC (6.36 g, 30.8 mmol) in dichloromethane (50 ml).

  • Add the DCC solution dropwise to the suspension of the dicarboxylic acid with stirring at room temperature.

  • Continue stirring the mixture at room temperature for 2 hours. A precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the precipitated DCU and wash it several times with cold dichloromethane.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain a white solid.

  • Recrystallize the crude product from a mixture of benzene and petroleum ether to yield colorless plates of this compound (4.40 g, 92.6% yield).[5]

G Start cis-1,3-Cyclohexane- dicarboxylic Acid Reagent DCC in CH₂Cl₂ Start->Reagent Add dropwise Reaction Stir at RT for 2h Reagent->Reaction Filtration Filter to remove DCU Reaction->Filtration Concentration Concentrate filtrate Filtration->Concentration Recrystallization Recrystallize from Benzene/Petroleum Ether Concentration->Recrystallization Product 3-Oxabicyclo[3.3.1]nonane- 2,4-dione Recrystallization->Product

Alternative Synthetic Route: Dehydration with Acetic Anhydride

An alternative method involves heating a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid in acetic anhydride.[6]

Procedure:

  • Heat a mixture of cis/trans-1,3-cyclohexanedicarboxylic acid (20 g, 0.12 mol) in acetic anhydride (80 cm³) to reflux for 5 hours.

  • Fit a distillation head and remove the volatile components.

  • Recrystallize the light yellow residue from hot toluene by adding hexane and cooling to 0 °C.

  • Filter the precipitate to obtain this compound.

Reactivity and Stability

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbons in the anhydride ring.

Nucleophilic Acyl Substitution

The anhydride moiety is susceptible to attack by various nucleophiles, leading to ring-opening reactions. This reactivity is fundamental to its use as a synthetic intermediate.

  • Hydrolysis: In the presence of water, the anhydride ring will open to regenerate the parent dicarboxylic acid.

  • Alcoholysis: Reaction with alcohols in the presence of an acid or base catalyst yields the corresponding monoester of 1,3-cyclohexanedicarboxylic acid.

  • Aminolysis: Reaction with primary or secondary amines results in the formation of the corresponding monoamide.

G Anhydride 3-Oxabicyclo[3.3.1]nonane- 2,4-dione Product Ring-Opened Product (cis-1,3-disubstituted cyclohexane) Anhydride->Product Nucleophilic Acyl Substitution Nucleophile Nucleophile (Nu-H) e.g., H₂O, ROH, R₂NH Nucleophile->Product

Stability

This compound is a stable crystalline solid under anhydrous conditions. It should be stored in a cool, dry place, protected from moisture to prevent hydrolysis. Thermally, it is relatively stable, but prolonged heating at high temperatures may lead to decomposition.

Applications in Drug Development and Organic Synthesis

The unique structural features of this compound make it an attractive starting material in medicinal chemistry and complex molecule synthesis.

Asymmetric Desymmetrization for Chiral Building Blocks

The meso-structure of cis-3-Oxabicyclo[3.3.1]nonane-2,4-dione allows for enantioselective desymmetrization reactions. This strategy provides access to chiral cyclohexane derivatives with multiple stereocenters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

A notable application is in the synthesis of derivatives of herboxidiene , a potent anticancer agent that inhibits spliceosomes.[6][7] In this synthetic route, the meso-anhydride is opened enantioselectively to create a key chiral intermediate, demonstrating the utility of this compound in generating molecular complexity with high stereocontrol.[6]

Scaffold for Novel Heterocyclic Compounds

The bicyclic framework of this compound can be modified through various chemical transformations to generate a library of novel heterocyclic compounds. The bicyclo[3.3.1]nonane motif is a key structural feature of many medicinally interesting compounds, and this anhydride serves as a convenient precursor to access such scaffolds.[8]

Conclusion

This compound is a synthetically versatile and valuable molecule for researchers in organic chemistry and drug discovery. Its well-defined structure, predictable reactivity, and potential for stereoselective transformations make it an important tool for the construction of complex and biologically relevant molecules. Further exploration of its reactivity and applications is likely to uncover new opportunities for innovation in both academic and industrial research.

References

3-Oxabicyclo[3.3.1]nonane-2,4-dione CAS number 4355-31-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Oxabicyclo[3.3.1]nonane-2,4-dione (CAS: 4355-31-1): A Cornerstone for Complex Molecule Synthesis

Introduction

This compound, registered under CAS number 4355-31-1, is a bicyclic anhydride that serves as a pivotal building block in modern organic synthesis. Also known by its synonym, cis-1,3-cyclohexanedicarboxylic anhydride, its rigid, bridged ring structure and inherent reactivity make it a valuable precursor for creating complex molecular architectures.[1][2] Of particular significance to drug development professionals is its nature as a meso compound. This symmetrical, achiral state presents a unique opportunity for stereoselective synthesis, enabling the generation of chiral molecules from an achiral starting material through asymmetric desymmetrization reactions.[3]

The bicyclo[3.3.1]nonane framework is a recurring motif in a multitude of biologically active natural products and synthetic compounds, exhibiting potential applications in areas such as cancer therapy and the treatment of infectious diseases.[4][5][6] This guide offers a comprehensive technical overview for researchers and scientists, detailing the compound's properties, synthesis, reactivity, and applications, with a focus on its strategic role in medicinal chemistry and drug discovery.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. This compound is typically a white solid at room temperature.[3][7] Key physicochemical data are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4355-31-1[1][2]
Molecular Formula C₈H₁₀O₃[2]
Molecular Weight 154.16 g/mol [2]
Appearance White solid / Colorless plates[3][7]
Melting Point 138-140 °C or 188-189 °C[2][7]
Boiling Point 300.6 °C at 760 mmHg[2]
Density ~1.236 g/cm³[2]
InChIKey VBWJPSYCWGSKND-UHFFFAOYSA-N[2][8]

Note on Melting Point Discrepancy: The variation in reported melting points may be attributable to differences in the purity of the analyzed samples or the specific experimental conditions under which the measurements were taken.

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum characteristically shows a broad singlet for the two bridgehead protons (C1-H and C5-H) at approximately 3.08 ppm. The remaining eight protons on the cyclohexane ring appear as a multiplet between 1.5-2.3 ppm.[7] In ¹³C NMR, the carbonyl carbons are observed around 169.8 ppm.[3]

  • Infrared (IR) Spectroscopy: As a cyclic anhydride, its IR spectrum is expected to show two distinct carbonyl (C=O) stretching peaks resulting from symmetric and asymmetric stretching, a characteristic feature that distinguishes it from other acid derivatives.[9]

Part 2: Synthesis and Purification

The most direct and common route to this compound is the intramolecular dehydration of its parent dicarboxylic acid, cis-1,3-cyclohexanedicarboxylic acid.[3][7] This transformation can be achieved using several standard laboratory procedures.

Start cis-1,3-Cyclohexane- dicarboxylic Acid Reagent Dehydrating Agent (e.g., DCC or Ac₂O) Reaction Intramolecular Dehydration Start->Reaction Reagent->Reaction Crude Crude Product: This compound + Byproducts Reaction->Crude Purification Purification (Recrystallization or Distillation) Crude->Purification Final Purified Product Purification->Final

General synthesis workflow for this compound.
Protocol 1: Dehydration using Dicyclohexylcarbodiimide (DCC)

This method is efficient and proceeds under mild, room temperature conditions. The causality behind this choice is DCC's high affinity for water, which drives the cyclization by forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct.

Step-by-Step Methodology:

  • Suspend cis-1,3-cyclohexanedicarboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).

  • Prepare a solution of DCC (1.0 eq) in CH₂Cl₂.

  • Add the DCC solution dropwise to the stirred suspension of the dicarboxylic acid at room temperature.

  • Continue stirring the mixture for approximately 2 hours. The formation of a white precipitate (DCU) will be observed.

  • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter off the precipitated DCU and wash it several times with cold CH₂Cl₂ to recover any trapped product.

  • Combine the filtrate and washes, and concentrate the solution under reduced pressure to yield a white solid.

  • Purify the crude product by recrystallization from a solvent system like benzene-petroleum ether to afford the final product as colorless plates.[7]

Protocol 2: Dehydration using Acetic Anhydride

This classical method uses a reactive anhydride to drive the formation of the desired cyclic anhydride. It is a straightforward procedure, though it requires elevated temperatures.

Step-by-Step Methodology:

  • Place cis-1,3-cyclohexanedicarboxylic acid in a round-bottom flask with an excess of acetic anhydride.

  • Heat the mixture to 140 °C and stir for 10 hours.[3]

  • Self-Validation: The reaction can be monitored by periodically taking a small aliquot, quenching it with methanol, and analyzing by GC-MS to observe the disappearance of the starting diacid and the appearance of the anhydride.

  • After the reaction is complete, remove the excess acetic anhydride and acetic acid byproduct under vacuum.

  • The resulting residue can be dissolved in CH₂Cl₂, filtered to remove any insoluble impurities, and concentrated.

  • Purify the crude product by vacuum distillation to yield the pure this compound.[3]

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from two key features: the reactivity of the anhydride functional group and the meso nature of its bicyclic scaffold.

Nucleophilic Acyl Substitution

Like all anhydrides, the carbonyl carbons are highly electrophilic and susceptible to attack by nucleophiles. This reaction opens the anhydride ring and forms a new functional group while regenerating a carboxylic acid on the other side.[10] This is a foundational reaction for creating esters, amides, and other carboxylic acid derivatives.

cluster_0 General Nucleophilic Acyl Substitution Anhydride This compound Product Ring-Opened Product (Ester or Amide) Anhydride->Product 1. Nucleophilic Attack 2. Ring Opening Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH₂) Nucleophile->Product

General reactivity of the anhydride with nucleophiles.
Key Transformation: Asymmetric Desymmetrization

The most powerful application of this molecule in drug development is its use in asymmetric synthesis. Because the molecule has an internal plane of symmetry (making it meso), a reaction with a chiral catalyst or reagent can selectively open the anhydride at one of the two identical carbonyl groups. This process, known as desymmetrization, breaks the symmetry and creates a chiral molecule with high enantiomeric excess (ee).

Case Study: Synthesis of Herboxidiene Analogues Herboxidiene is a natural product that inhibits the spliceosome, a critical cellular machine, making it a target of interest in cancer research. In the synthesis of carba-analogues of herboxidiene, this compound served as the crucial starting material.[3]

Experimental Workflow for Desymmetrization:

  • A chiral rhodium catalyst is prepared in situ from [Rh(nbd)Cl]₂ and a (S)-tert-butylphosphine oxazoline ligand.

  • This chiral catalyst is then reacted with methylzinc bromide.

  • The meso-anhydride (4355-31-1) is introduced to the chiral organometallic reagent.

  • The reaction proceeds for 30 hours, during which the chiral reagent selectively attacks one of the two carbonyl carbons.

  • This enantioselective ring-opening yields a chiral methyl ketone carboxylic acid with high enantiopurity (91% ee reported).[3]

This single step transforms a simple, achiral starting material into a complex, chiral building block, demonstrating the efficiency and elegance of this synthetic strategy.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The rigid bicyclo[3.3.1]nonane scaffold is an attractive core structure for medicinal chemists. Its defined three-dimensional shape allows for the precise positioning of functional groups to interact with biological targets. Derivatives of this scaffold have shown a wide range of biological activities.[4][5]

Core This compound (CAS 4355-31-1) Strategy Asymmetric Desymmetrization Core->Strategy Intermediate Chiral Bicyclic Intermediates Strategy->Intermediate Application1 Splicing Inhibitors (e.g., Herboxidiene Analogues) Intermediate->Application1 Further Synthesis Application2 Anticancer Agents Intermediate->Application2 Further Synthesis Application3 Antileishmanial Agents Intermediate->Application3 Further Synthesis

Strategic role of 4355-31-1 in drug discovery pathways.
  • Splicing Inhibition: As detailed above, this compound is a key precursor for analogues of herboxidiene. The finding that the tetrahydropyran ring oxygen is important for potency highlights the value of synthesizing structural variants to probe structure-activity relationships (SAR).[3]

  • Anticancer Potential: The bicyclo[3.3.1]nonane moiety is present in various natural products and synthetic molecules explored for their anticancer properties. Its rigid framework can serve as a scaffold to mimic natural substrates or to interact with enzyme active sites.[4][5]

  • Antileishmanial Activity: Oxabicyclo[3.3.1]nonanones, a class of compounds directly accessible from this core structure, have been identified as potential antileishmanial agents that may act on the parasite's redox enzymes.[6]

Conclusion

This compound (CAS 4355-31-1) is far more than a simple cyclic anhydride. It is a synthetically versatile and strategically valuable starting material for researchers in organic chemistry and drug discovery. Its well-defined synthesis, predictable reactivity, and, most importantly, its meso structure make it an ideal entry point for the efficient, stereocontrolled synthesis of complex chiral molecules. As the demand for novel, three-dimensional chemical entities continues to grow in modern drug development, the utility of cornerstone building blocks like this compound is poised to expand, enabling the discovery of the next generation of therapeutic agents.

References

A Spectroscopic and Methodological Deep Dive into 3-Oxabicyclo[3.3.1]nonane-2,4-dione for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of 3-Oxabicyclo[3.3.1]nonane-2,4-dione. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound. Beyond data presentation, this guide elucidates the underlying principles and experimental methodologies, ensuring a thorough understanding of the structural and electronic characteristics of this important bicyclic anhydride.

Introduction

This compound, a saturated bicyclic anhydride, presents a rigid and conformationally constrained scaffold that is of significant interest in organic synthesis and medicinal chemistry. Its unique three-dimensional structure can impart specific steric and electronic properties to molecules, making it a valuable building block in the design of novel therapeutics and complex molecular architectures. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed exposition of its characteristic spectral features.

Molecular Structure and Isomeric Considerations

The structural rigidity of the bicyclo[3.3.1]nonane framework in this compound is a key determinant of its spectroscopic properties. The molecule exists predominantly in a twin-chair conformation, which minimizes steric strain. The anhydride bridge introduces planar constraints on the six-membered ring containing the oxygen atom.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the most prominent features in the IR spectrum arise from the cyclic anhydride moiety.

Theoretical Framework

Cyclic anhydrides are characterized by two distinct carbonyl (C=O) stretching vibrations due to symmetric and asymmetric stretching modes. For saturated cyclic anhydrides, these bands typically appear at higher wavenumbers compared to their acyclic counterparts due to ring strain. The asymmetric stretch is usually found at a higher frequency than the symmetric stretch. A key distinguishing feature of cyclic anhydrides is that the lower frequency symmetric stretching band is typically more intense than the higher frequency asymmetric band. Additionally, a strong C-O stretching vibration from the anhydride linkage is expected.

Predicted Infrared Spectral Data
Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Asymmetric C=O Stretch1870 - 1845Medium
Symmetric C=O Stretch1800 - 1775Strong
C-O Stretch (Anhydride)1300 - 1000Strong
C-H Stretch (Aliphatic)3000 - 2850Medium
CH₂ Scissoring~1450Medium
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A rapid and reliable method for obtaining the IR spectrum of solid this compound is through ATR FT-IR spectroscopy.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond).

  • Data Acquisition: The pressure arm is engaged to ensure good contact between the sample and the crystal. The spectrum is then acquired by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be run prior to sample analysis.

  • Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum.

Interpretation of the IR Spectrum

The presence of two strong absorption bands in the 1870-1775 cm⁻¹ region, with the lower frequency band being more intense, is a definitive indicator of the cyclic anhydride functional group in this compound. The strong C-O stretching band further confirms this assignment. The aliphatic C-H stretching and bending vibrations will also be present in their expected regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and connectivity of the carbon and hydrogen atoms within a molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming its bicyclic structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively complex due to the rigid, non-planar structure, which leads to diastereotopic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
3.05singlet2H-C1-H, C5-H
2.24doublet1H13.6C6-H or C8-H (axial)
2.11doublet2H13.6C7-H, C9-H (axial)
1.85-1.71multiplet4H-C6-H, C8-H (equatorial), C7-H, C9-H (equatorial)
1.53-1.45multiplet1H-C7-H (axial)

Data obtained in CDCl₃ at 400 MHz.[1]

The singlet at 3.05 ppm is assigned to the two bridgehead protons (C1-H and C5-H). Their equivalence and lack of coupling are characteristic of the symmetrical nature of the bicyclic system. The complex multiplets in the aliphatic region (1.45-2.24 ppm) correspond to the methylene protons of the cyclohexane ring. The rigidity of the structure results in distinct chemical shifts for the axial and equatorial protons, leading to complex splitting patterns. The large geminal coupling constant (13.6 Hz) is typical for diastereotopic methylene protons on a six-membered ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
169.8C2, C4 (C=O)
36.3C1, C5
28.4C6, C8
27.1C9
19.9C7

Data obtained in CDCl₃ at 100 MHz.[1]

The downfield signal at 169.8 ppm is characteristic of the carbonyl carbons of the anhydride. The signal at 36.3 ppm is assigned to the bridgehead carbons (C1 and C5). The remaining signals at 28.4, 27.1, and 19.9 ppm correspond to the methylene carbons of the cyclohexane ring. The number of signals is consistent with the symmetrical structure of the molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For the ¹³C spectrum, proton decoupling is used to simplify the spectrum to single lines for each carbon environment.

  • Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform, followed by phasing and baseline correction to obtain the final spectra.

Structural Elucidation Workflow using NMR

NMR_Workflow cluster_1D 1D NMR cluster_Info Derived Information H1_NMR ¹H NMR Proton_Env Proton Environments (Chemical Shift) H1_NMR->Proton_Env Connectivity Proton-Proton Connectivity (Coupling Constants) H1_NMR->Connectivity C13_NMR ¹³C NMR Carbon_Count Number of Unique Carbons C13_NMR->Carbon_Count Functional_Groups Carbonyl & Aliphatic Carbons (Chemical Shift) C13_NMR->Functional_Groups Structure Final Structure Proton_Env->Structure Connectivity->Structure Carbon_Count->Structure Functional_Groups->Structure

Caption: Workflow for structural elucidation using 1D NMR data.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Theoretical Framework

For this compound (Molecular Formula: C₈H₁₀O₃, Molecular Weight: 154.16 g/mol ), electron ionization (EI) is a common method. The molecular ion (M⁺˙) is expected at m/z 154. The fragmentation of cyclic anhydrides is often driven by the loss of small, stable neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂).

Predicted Mass Spectrum Fragmentation
m/z ValueProposed Fragment IonNeutral Loss
154[C₈H₁₀O₃]⁺˙ (Molecular Ion)-
126[C₇H₁₀O₂]⁺˙CO
110[C₇H₁₀O]⁺˙CO₂
98[C₆H₁₀O]⁺˙CO + CO
82[C₆H₁₀]⁺˙CO + CO₂
67[C₅H₇]⁺
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC, where the compound will be vaporized and separated from any impurities on a capillary column.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (typically by electron impact at 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.

Interpretation of the Mass Spectrum

The mass spectrum will show the molecular ion peak at m/z 154, confirming the molecular weight of the compound. The fragmentation pattern will be characterized by the loss of CO (m/z 126) and CO₂ (m/z 110) from the molecular ion. Further fragmentation of the cyclohexane ring will lead to a series of smaller fragment ions. The relative abundances of these fragment ions provide a unique fingerprint for the molecule.

Fragmentation Pathway

Fragmentation_Pathway M [C₈H₁₀O₃]⁺˙ m/z = 154 M_minus_CO [C₇H₁₀O₂]⁺˙ m/z = 126 M->M_minus_CO - CO M_minus_CO2 [C₇H₁₀O]⁺˙ m/z = 110 M->M_minus_CO2 - CO₂ Further_Frag Further Fragmentation (e.g., m/z 82, 67) M_minus_CO->Further_Frag M_minus_CO2->Further_Frag

Caption: Proposed mass spectral fragmentation pathway for this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The combination of IR, ¹H NMR, ¹³C NMR, and MS provides unambiguous evidence for its unique bicyclic anhydride structure. The detailed experimental protocols and interpretative guidance offered herein are intended to empower researchers in their synthetic and medicinal chemistry endeavors involving this versatile building block.

References

An In-Depth Spectroscopic Guide to 3-Oxabicyclo[3.3.1]nonane-2,4-dione: 1H and 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3-Oxabicyclo[3.3.1]nonane-2,4-dione, a key bicyclic anhydride intermediate in organic synthesis. A detailed examination of the molecule's rigid, strained structure is presented to elucidate the underlying principles governing its distinct spectral features. This document serves as a practical reference for the characterization and utilization of this compound in complex molecular design and drug development.

Introduction: The Structural Significance of this compound

This compound, also known as cis-1,3-cyclohexanedicarboxylic anhydride, is a conformationally constrained bicyclic molecule. Its rigid framework makes it an invaluable building block in stereoselective synthesis. The bicyclo[3.3.1]nonane core is a prominent feature in a variety of natural products and pharmacologically active compounds, where its defined three-dimensional structure is crucial for biological activity[1]. The anhydride functionality of this compound provides a reactive handle for a range of chemical transformations, including asymmetric desymmetrization, making it a versatile intermediate in the synthesis of complex chiral molecules[2].

A thorough understanding of its NMR spectroscopic properties is paramount for researchers to verify its synthesis and to unambiguously characterize its derivatives. The inherent symmetry and conformational rigidity of the molecule give rise to a well-resolved and informative NMR spectrum.

Molecular Structure and Stereochemistry

The structure of this compound consists of a cyclohexane ring fused in a chair-boat or, more commonly, a flattened twin-chair conformation, bridged by an oxygen atom to form a lactone anhydride ring. This bicyclic system imposes significant conformational constraints, which directly influence the magnetic environments of the constituent protons and carbons.

Caption: Numbering scheme for this compound.

1H NMR Spectral Analysis

The proton NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's Cs symmetry plane passing through the C9-methylene bridge and the oxygen atom at position 3. This symmetry renders several pairs of protons chemically equivalent.

Expected 1H NMR Spectral Features

Based on the molecular structure, the following proton environments are anticipated:

  • Bridgehead Protons (H1/H5): These two protons are chemically equivalent due to the plane of symmetry. They are expected to appear as a single resonance, likely a broad singlet or a multiplet, depending on the coupling with adjacent protons. Their chemical shift will be downfield due to the influence of the neighboring carbonyl groups and the anhydride oxygen.

  • Methylene Protons (H6, H7, H8, H9): The cyclohexane ring contains four methylene groups. The protons on C9 are diastereotopic. The protons on C6/C8 and C7 are also diastereotopic and will likely exhibit complex splitting patterns due to geminal and vicinal couplings. The symmetry of the molecule makes the C6 and C8 protons equivalent, as are their respective axial and equatorial positions.

Experimental 1H NMR Data

The following table summarizes the experimentally observed 1H NMR data for this compound.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H1, H53.05s-2H
H9a2.24d13.61H
H6ax, H8ax, H9b2.11d13.63H
H6eq, H7, H8eq1.85-1.71m-4H

Data obtained from Ghosh, A. K., et al. (2016).[3]

Interpretation of the 1H NMR Spectrum
  • H1 and H5 (3.05 ppm): The two bridgehead protons appear as a singlet at 3.05 ppm, indicating their chemical equivalence. The downfield shift is consistent with their position alpha to the carbonyl groups. The singlet nature in the reported data suggests minimal coupling to the adjacent methylene protons, or that the spectrum is not sufficiently resolved to show fine splitting. Earlier low-resolution data reported this as a broad singlet[4].

  • Methylene Protons (1.45-2.24 ppm): The remaining eight protons of the cyclohexane ring appear as a series of multiplets between 1.45 and 2.24 ppm. The rigid bicyclic structure leads to distinct chemical shifts for the axial and equatorial protons. The protons at C9 are observed as distinct signals, with one appearing as a doublet at 2.24 ppm and the other as part of a more complex signal at 2.11 ppm. The remaining methylene protons on C6, C7, and C8 overlap in a multiplet between 1.71 and 1.85 ppm[3]. The complexity of this region arises from geminal couplings (protons on the same carbon) and vicinal couplings (protons on adjacent carbons), which are highly dependent on the dihedral angles dictated by the ring's conformation.

13C NMR Spectral Analysis

The 13C NMR spectrum provides valuable information about the carbon framework of the molecule. The symmetry of this compound simplifies the spectrum, resulting in fewer signals than the total number of carbon atoms.

Expected 13C NMR Spectral Features

Due to the plane of symmetry, the following distinct carbon environments are expected:

  • Carbonyl Carbons (C2/C4): A single signal in the downfield region (typically 160-180 ppm) corresponding to the two equivalent carbonyl carbons of the anhydride.

  • Bridgehead Carbons (C1/C5): One signal for the two equivalent bridgehead carbons.

  • Methylene Carbons (C6/C8, C7, C9): Three distinct signals for the four methylene groups. C6 and C8 are equivalent, while C7 and C9 are unique.

Experimental 13C NMR Data

The table below presents the experimentally determined 13C NMR chemical shifts for this compound.

Carbon Assignment Chemical Shift (δ, ppm)
C2, C4 (C=O)169.8
C1, C536.3
C6, C828.4
C727.1
C919.9

Data obtained from Ghosh, A. K., et al. (2016).[3]

Interpretation of the 13C NMR Spectrum
  • C2 and C4 (169.8 ppm): The downfield signal at 169.8 ppm is characteristic of the carbonyl carbons in an anhydride functionality[3].

  • C1 and C5 (36.3 ppm): The bridgehead carbons resonate at 36.3 ppm. This chemical shift is influenced by their proximity to the electron-withdrawing carbonyl groups[3].

  • C6, C7, C8, and C9 (19.9-28.4 ppm): The four methylene carbons of the cyclohexane ring appear as three distinct signals in the aliphatic region of the spectrum. The chemical shifts are differentiated by their position relative to the anhydride ring and their spatial orientation within the bicyclic system[3].

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the dehydration of cis-1,3-cyclohexanedicarboxylic acid.

Procedure:

  • A mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid is heated in acetic anhydride[3].

  • The reaction mixture is refluxed for several hours to ensure the formation of the anhydride from the cis-isomer.

  • The excess acetic anhydride and acetic acid byproduct are removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or distillation, to yield the pure this compound[3].

start cis-1,3-Cyclohexane- dicarboxylic Acid reagent Acetic Anhydride (Heat) start->reagent Dehydration product 3-Oxabicyclo[3.3.1]nonane- 2,4-dione reagent->product

Caption: Synthetic scheme for this compound.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl3).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • 1H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR: Acquire a proton-decoupled 13C spectrum. A larger number of scans will be required compared to the 1H spectrum due to the lower natural abundance of the 13C isotope.

cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolve in CDCl3) B Data Acquisition (1H and 13C NMR) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking, Integration, Assignment) C->D

Caption: General workflow for NMR analysis.

Conclusion

The 1H and 13C NMR spectra of this compound are highly informative and directly reflect the molecule's unique, rigid bicyclic structure and symmetry. The well-defined signals for the bridgehead and methylene protons and carbons provide a clear spectroscopic fingerprint for this important synthetic intermediate. This guide provides the foundational knowledge and reference data necessary for researchers to confidently identify and utilize this compound in their synthetic endeavors.

References

Infrared (IR) spectrum of 3-Oxabicyclo[3.3.1]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the , designed for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of the molecule's vibrational spectroscopy, offering insights into its structural characterization.

Introduction

3-Oxabicyclo[3.3.1]nonane-2,4-dione, with the CAS Number 4355-31-1, is a saturated bicyclic anhydride.[1][2][3] Its rigid, strained ring structure and the presence of the anhydride functional group give rise to a characteristic infrared (IR) spectrum that is instrumental for its identification and for understanding its chemical properties. The bicyclo[3.3.1]nonane framework is a key structural feature in numerous natural products and medicinally relevant compounds, making the spectroscopic analysis of its derivatives, such as this dione, particularly significant.[4][5]

This guide will delve into the theoretical and practical aspects of the IR spectrum of this compound, providing a comprehensive interpretation of its key absorption bands.

The Anhydride Functional Group and its Vibrational Modes

The defining feature of this compound is the cyclic anhydride group. Anhydrides are characterized by the presence of two carbonyl (C=O) groups connected by an oxygen atom.[6] This arrangement leads to two distinct C=O stretching vibrations due to symmetric and asymmetric stretching modes.[7]

For saturated cyclic anhydrides, these two carbonyl stretching peaks typically appear in the following regions:

  • Asymmetric C=O stretch: 1870–1845 cm⁻¹

  • Symmetric C=O stretch: 1800–1775 cm⁻¹[6]

In cyclic anhydrides, the lower frequency (symmetric) stretching band is generally more intense than the higher frequency (asymmetric) band.[8][9] This is a key distinguishing feature compared to acyclic anhydrides where the opposite is often true.

Another important vibrational mode for anhydrides is the C-O stretching vibration, which is typically found in the range of 1300 to 1000 cm⁻¹.[6]

Influence of the Bicyclic Ring System

The bicyclo[3.3.1]nonane skeleton imposes significant conformational constraints on the molecule. Ring strain in cyclic ketones is known to shift the carbonyl stretching frequency to higher wavenumbers.[10][11] This is due to the coupling between the C=O stretching and the C-C(=O) single bond vibrations, where a decrease in the C-C(=O) angle leads to an increase in the C=O stretching frequency.[12]

In the case of this compound, the rigid bicyclic structure is expected to influence the precise positions of the carbonyl bands, likely shifting them towards the higher end of the typical range for saturated cyclic anhydrides.

Predicted Infrared Spectrum of this compound

Based on the principles discussed above, the IR spectrum of this compound is predicted to exhibit the following key absorption bands:

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Notes
Asymmetric C=O Stretch1850 - 1870StrongHigher frequency due to the bicyclic ring strain.
Symmetric C=O Stretch1780 - 1800Very StrongThe more intense of the two carbonyl bands.
C-H Stretch (Aliphatic)2850 - 3000MediumCharacteristic of the cyclohexane rings.
C-O Stretch1000 - 1300Strong, BroadAssociated with the anhydride C-O-C linkage.
C-C Stretch880 - 960MediumArising from the bicyclic framework.[6]

Experimental Protocol for Infrared Spectroscopy

Acquiring a high-quality IR spectrum is crucial for accurate analysis. The following is a generalized protocol for obtaining the IR spectrum of this compound using an FTIR spectrometer.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with a diamond Attenuated Total Reflectance (ATR) accessory or KBr press.

Sample Preparation:

  • ATR Method (Preferred):

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • KBr Pellet Method:

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Place the prepared sample (ATR or KBr pellet) in the spectrometer's sample compartment.

  • Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Process the spectrum by performing a background subtraction and, if necessary, baseline correction.

Data Interpretation and Validation

The obtained spectrum should be compared with the predicted absorption bands. The presence of two strong carbonyl peaks in the 1780-1870 cm⁻¹ region, with the lower frequency band being more intense, is a strong indicator of the cyclic anhydride functionality. The C-H and C-O stretching bands should also be present in their expected regions.

For validation, the experimental spectrum can be compared to reference spectra from spectral databases, if available. It is also important to consider potential impurities. For instance, the presence of a broad absorption band around 3300-3500 cm⁻¹ could indicate the presence of water, which may have hydrolyzed some of the anhydride to the corresponding dicarboxylic acid.[7]

Logical Relationships in Spectral Interpretation

The following diagram illustrates the relationship between the molecular structure of this compound and its key IR spectral features.

G cluster_structure Molecular Structure cluster_spectrum IR Spectrum This compound This compound Cyclic Anhydride Cyclic Anhydride This compound->Cyclic Anhydride Bicyclic System Bicyclic System This compound->Bicyclic System Aliphatic C-H Aliphatic C-H This compound->Aliphatic C-H Asymmetric C=O Stretch\n(~1850-1870 cm⁻¹) Asymmetric C=O Stretch (~1850-1870 cm⁻¹) Cyclic Anhydride->Asymmetric C=O Stretch\n(~1850-1870 cm⁻¹) Vibrational Mode Symmetric C=O Stretch\n(~1780-1800 cm⁻¹) Symmetric C=O Stretch (~1780-1800 cm⁻¹) Cyclic Anhydride->Symmetric C=O Stretch\n(~1780-1800 cm⁻¹) Vibrational Mode C-O Stretch\n(~1000-1300 cm⁻¹) C-O Stretch (~1000-1300 cm⁻¹) Cyclic Anhydride->C-O Stretch\n(~1000-1300 cm⁻¹) Vibrational Mode Ring Strain Effect Ring Strain Effect Bicyclic System->Ring Strain Effect Causes C-H Stretch\n(~2850-3000 cm⁻¹) C-H Stretch (~2850-3000 cm⁻¹) Aliphatic C-H->C-H Stretch\n(~2850-3000 cm⁻¹) Vibrational Mode Ring Strain Effect->Asymmetric C=O Stretch\n(~1850-1870 cm⁻¹) Shifts to higher ν

Caption: Relationship between the structure of this compound and its IR spectrum.

Conclusion

The infrared spectrum of this compound is a powerful tool for its structural elucidation. The characteristic dual carbonyl absorptions of the cyclic anhydride, influenced by the strain of the bicyclic system, provide a unique spectral fingerprint. A thorough understanding of these vibrational modes, coupled with proper experimental technique, allows for the confident identification and characterization of this important bicyclic compound.

References

Chemical reactivity of the 3-oxabicyclo[3.3.1]nonane core structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the 3-Oxabicyclo[3.3.1]nonane Core

Abstract

The 3-oxabicyclo[3.3.1]nonane scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds.[1][2] Its rigid, sterically defined structure presents both unique challenges and opportunities in synthetic chemistry. This guide provides an in-depth analysis of the chemical reactivity of this core, grounded in an understanding of its distinct conformational properties. We will explore key synthetic strategies for its construction, delve into its characteristic reactions—including rearrangements and ring-openings—and present field-proven protocols for its manipulation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical space offered by this bicyclic ether.

The Structural and Conformational Landscape: The Source of Reactivity

The reactivity of the 3-oxabicyclo[3.3.1]nonane system is inextricably linked to its three-dimensional structure. Unlike its parent carbocycle, bicyclo[3.3.1]nonane, which exists in a flattened double-chair conformation to alleviate transannular steric strain, the introduction of an oxygen atom at the 3-position significantly influences the conformational equilibrium.

Molecular mechanics calculations and spectroscopic data indicate that the double-chair (CC) conformation is generally the most stable for the 3-oxabicyclo[3.3.1]nonane core.[3] The replacement of a methylene group with an oxygen atom removes one source of transannular hydrogen-hydrogen repulsion, favoring this conformation. However, the chair-boat (CB) conformer remains accessible, and the energy difference between these states can be small, influencing the molecule's dynamic behavior and the stereochemical outcome of reactions.

Caption: Conformational equilibrium of the 3-oxabicyclo[3.3.1]nonane core.

This defined stereochemical landscape is the guiding principle for its reactivity. Reagents will approach the molecule along specific trajectories dictated by the least sterically hindered path, and the stereoelectronic effects of the ether oxygen play a crucial role in stabilizing or destabilizing transition states.

Key Synthetic Methodologies for Core Construction

The synthesis of highly functionalized 3-oxabicyclo[3.3.1]nonanes has evolved significantly, moving from classical cyclization methods to more elegant and efficient cascade reactions. The challenge lies in controlling the creation of multiple stereocenters in a single, well-defined process.[4][5][6]

Domino (Cascade) Reactions: An Efficiency-Driven Approach

Domino reactions are among the most powerful tools for assembling the 3-oxabicyclo[3.3.1]nonane core, as they form multiple bonds in a single synthetic operation from acyclic precursors.[1] A prominent example is the organocatalyzed domino Michael-hemiacetalization-Michael reaction.[1][2][7]

This strategy involves the reaction of substrates like (E)-3-aryl-2-nitroprop-2-en-1-ols with (E)-7-aryl-7-oxohept-5-enals.[1] The causality behind this specific pairing is the presence of complementary nucleophilic and electrophilic sites within each molecule, poised for a cascade once initiated. The reaction proceeds through a bicyclic hemiacetal intermediate which, upon oxidation, yields the desired 3-oxabicyclo[3.3.1]nonan-2-one derivative.[1][2] The choice of modularly designed organocatalysts (MDOs) is critical for achieving high stereoselectivity, demonstrating the power of asymmetric catalysis in building these complex scaffolds.[1][7]

G Fig. 2: Domino Reaction Workflow A Acyclic Precursors ((E)-3-aryl-2-nitroprop-2-en-1-ol + (E)-7-aryl-7-oxohept-5-enal) C Domino Cascade (Michael-Hemiacetalization-Michael) A->C B Modularly Designed Organocatalyst (MDO) B->C D Bicyclic Hemiacetal Intermediate C->D F Stereodefined 3-Oxabicyclo[3.3.1]nonan-2-one D->F E Oxidation (e.g., PCC) E->F

Caption: Workflow for domino synthesis of the bicyclic core.

  • Catalyst Preparation: To a vial, add precatalyst modules (e.g., 10 mol % cinchona alkaloid derivative and 10 mol % amino acid) and dry toluene (1.0 mL). Stir the mixture at room temperature for 15 minutes to allow for self-assembly of the MDO.

  • Reaction Initiation: Add the nitropropenol derivative (1.0 equiv) and stir for an additional 5 minutes.

  • Substrate Addition: Add the oxoheptenal derivative (1.2 equiv).

  • Reaction: Stir the mixture at room temperature for the time required as monitored by TLC (typically 24-72 hours).

  • Workup & Oxidation: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the crude residue (the bicyclic hemiacetal) in dichloromethane (DCM). Add Pyridinium chlorochromate (PCC) (1.5 equiv) and stir at room temperature until the oxidation is complete.

  • Purification: Filter the mixture through a pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography to yield the final 3-oxabicyclo[3.3.1]nonan-2-one product.

The (3,5)-Oxonium-Ene Reaction: A Powerful C-C and C-O Bond Formation Strategy

The intramolecular (3,5)-oxonium-ene reaction provides another convergent and efficient route to the 3-oxabicyclo[3.3.1]nonane core.[8][9] This reaction typically involves treating a substrate containing both a hydroxyl group and a suitably positioned alkene, such as trans-p-menth-6-ene-2,8-diol or geraniol, with an aldehyde or epoxide in the presence of a Lewis acid, commonly boron trifluoride etherate (BF₃·OEt₂).[8][9][10]

The mechanism proceeds via the formation of an acetal, which then generates a key oxonium ion intermediate. This intermediate undergoes a concerted, pericyclic ene-type cyclization to forge the bicyclic skeleton. The reaction's power lies in its ability to construct both the tetrahydropyran ring and a new C-C bond with predictable stereochemistry in a single step.

G Fig. 3: Mechanism of the (3,5)-Oxonium-Ene Reaction A Diol/Alcohol + Aldehyde C Acetal Formation A->C B Lewis Acid (BF₃·OEt₂) B->C D Oxonium Ion Intermediate C->D E Intramolecular (3,5)-Ene Cyclization D->E F Enol Intermediate E->F G Tautomerization F->G H 3-Oxabicyclo[3.3.1]nonanone Product G->H

Caption: Key steps in the (3,5)-oxonium-ene reaction pathway.

  • Reaction Setup: To a solution of trans-p-menth-6-ene-2,8-diol (1.0 equiv) and an aldehyde (1.1 equiv) in dry dichloromethane (DCM) at -78 °C under an inert atmosphere, add boron trifluoride etherate (1.2 equiv) dropwise.

  • Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature. Continue stirring for the specified time (typically 2-4 hours), monitoring progress by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-oxabicyclo[3.3.1]nonanone derivative.

Characteristic Reactivity of the Assembled Core

Once formed, the 3-oxabicyclo[3.3.1]nonane core exhibits reactivity patterns dictated by the ether oxygen and the constrained carbon framework.

Ring-Opening and Rearrangement Reactions

While the tetrahydropyran ring within the 3-oxabicyclo[3.3.1]nonane core is generally stable, it is susceptible to cleavage under strong acidic conditions, a characteristic reaction of ethers. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack at an adjacent carbon (C2 or C4). The regioselectivity of this attack is governed by steric hindrance and the electronic nature of substituents on the ring.

In a related transformation, the acid-catalyzed reaction of a bis-epoxide derived from 1,3,3a,7a-tetrahydro-2-benzofuran in the presence of acetic anhydride leads not to the expected diol, but to a substituted 3-oxabicyclo[3.3.1]nonane skeleton.[11] This highlights how intramolecular cyclization pathways can be favored, with the bicyclic ether representing a thermodynamic sink under certain conditions.

Furthermore, the carbon skeleton itself can undergo rearrangement. While direct studies on the 3-oxa core are specific, related bicyclo[3.3.1]nonan-3-ones have been shown to rearrange to polysubstituted hexahydronaphthalenes under basic conditions (DBU).[12] This suggests that functional groups on the 3-oxabicyclo[3.3.1]nonane core could be used to trigger skeletal reorganizations, providing access to different carbocyclic and heterocyclic frameworks.

Functionalization of the Bicyclic Skeleton

The rigid conformation of the core allows for highly stereoselective functionalization. Reactions at positions distal to the ether oxygen often proceed with high facial selectivity, as one face of the molecule is typically more sterically accessible. For example, the reduction of a ketone at the C7 position of a 3-oxabicyclo[3.3.1]nonan-7-one derivative would be expected to proceed via hydride delivery from the less hindered face, leading to a specific alcohol diastereomer.

The presence of the ether oxygen can also direct reactivity. For instance, metalation at a carbon adjacent to the oxygen (C2 or C4) followed by quenching with an electrophile can be a viable strategy for introducing substituents, leveraging the oxygen's ability to coordinate to the metal cation.

Asymmetric Synthesis and Medicinal Chemistry Applications

The 3-oxabicyclo[3.3.1]nonane scaffold is of significant interest in drug discovery.[1][4] Its rigid, three-dimensional nature allows for a precise spatial presentation of functional groups, making it an excellent scaffold for interacting with biological targets like enzymes and receptors.[8]

Recent advances have focused on the asymmetric synthesis of these cores, enabling access to enantiomerically pure compounds for biological evaluation.[4][5][6] A Brønsted acid-catalyzed "bridged-backbone" strategy has been developed for the efficient and highly enantioselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonanes.[4][5][6] This method led to the discovery of a compound with potent activity against osimertinib-resistant non-small-cell lung cancer (NSCLC), highlighting the therapeutic potential of this scaffold.[4][5][6] Other derivatives have been investigated as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), a target for anticancer therapy.[13]

Synthetic Method Catalyst/Promoter Yield Stereoselectivity Reference
Domino Michael-Hemiacetalization-MichaelModularly Designed OrganocatalystUp to 84%>99:1 dr, up to 96% ee[1][7]
(3,5)-Oxonium-Ene ReactionBoron Trifluoride EtherateGood to ModerateDiastereoselective[8]
Brønsted Acid-Catalyzed Bridged-BackboneChiral Brønsted AcidGoodExcellent enantioselectivity[4][6]

Table 1: Comparison of modern synthetic strategies for 3-oxabicyclo[3.3.1]nonane derivatives.

Conclusion and Future Outlook

The chemical reactivity of the 3-oxabicyclo[3.3.1]nonane core is a direct consequence of its unique and well-defined conformational properties. Modern synthetic methods, particularly asymmetric domino and pericyclic reactions, have made this complex scaffold readily accessible, enabling its exploration in various scientific domains. The demonstrated utility of these compounds in medicinal chemistry, particularly in oncology, ensures that the development of novel synthetic routes and a deeper understanding of their reactivity will remain an active and fruitful area of research. Future work will likely focus on developing even more efficient and versatile catalytic methods for their construction and on expanding the repertoire of reactions to functionalize the core in novel ways, unlocking new chemical space for drug discovery and natural product synthesis.

References

The 3-Oxabicyclo[3.3.1]nonane Motif: A Privileged Scaffold in Natural Products and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate architecture of natural products has long served as a profound source of inspiration for the development of novel therapeutics. Among the myriad of complex molecular frameworks, the 3-oxabicyclo[3.3.1]nonane core stands out as a privileged scaffold, underpinning the structure and biological activity of a diverse array of natural products. This guide provides a comprehensive exploration of this unique motif, from its prevalence in nature and diverse biological activities to the elegant synthetic strategies devised for its construction. For researchers in drug discovery, understanding the nuances of this scaffold offers a gateway to developing next-generation therapeutic agents.

The 3-Oxabicyclo[3.3.1]nonane Core: A Structurally Intriguing Motif

The 3-oxabicyclo[3.3.1]nonane skeleton is a bridged bicyclic ether system characterized by a nine-membered ring system containing an oxygen atom at the 3-position. This rigid, three-dimensional structure imparts specific conformational constraints that are often crucial for high-affinity interactions with biological targets. The bicyclo[3.3.1]nonane framework is a recurring theme in a multitude of biologically active natural products, and the introduction of a heteroatom, such as oxygen, further expands its chemical space and potential for specific molecular recognition.[1]

Caption: General structure of the 3-oxabicyclo[3.3.1]nonane core.

Natural Products Harboring the 3-Oxabicyclo[3.3.1]nonane Motif: A Focus on Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)

The 3-oxabicyclo[3.3.1]nonane motif is a key structural feature in a significant class of natural products known as polycyclic polyprenylated acylphloroglucinols (PPAPs).[2] These complex metabolites are predominantly isolated from plants of the Myrtaceae and Guttiferae families.[3] PPAPs exhibit a remarkable range of biological activities, including antibacterial, anti-inflammatory, and cytotoxic properties, making them attractive starting points for drug discovery programs.

Myrtucommuacetalones and Myrtucyclitones: Exemplars from the Myrtaceae Family

Recent discoveries have highlighted a series of intricate PPAPs from the plant Myrtus communis, which feature a 2-oxabicyclo[3.3.1]nonane core. Myrtucommuacetalone and myrtucommuacetalone B, for instance, possess a unique bridged furochromene moiety with a complex polycyclic ketal skeleton.[4][5] Myrtucyclitone C and myrtucommulone J are other notable examples, with myrtucyclitone C demonstrating promising activity against osimertinib-resistant non-small-cell lung cancer.[6]

Garsubelone A: A Heptacyclic Marvel from Garcinia subelliptica

Garsubelone A, isolated from Garcinia subelliptica, represents a pinnacle of structural complexity within the PPAP family. This heptacyclic natural product contains a 2-oxabicyclo[3.3.1]nonane core and is biogenetically proposed to arise from a key Diels-Alder cycloaddition between two monomeric precursors.[5]

Biological Activities and Therapeutic Potential

The constrained and stereochemically rich architecture of natural products containing the 3-oxabicyclo[3.3.1]nonane motif confers a diverse range of biological activities.

Compound ClassRepresentative CompoundBiological ActivityTherapeutic Potential
Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)MyrtucommuacetaloneAntibacterial against multidrug-resistant strains.[3]Development of new antibiotics.
Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)Myrtucyclitone CActivity against osimertinib-resistant non-small-cell lung cancer.[6]Overcoming drug resistance in cancer therapy.
Dimeric AcylphloroglucinolsMyrtucommuloneAnti-inflammatory via inhibition of 5-lipoxygenase and cyclooxygenase-1.[7][8][9]Treatment of inflammatory diseases.
Synthetic Derivatives-Tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibition.[1][10]Combination therapy for cancer.

Biosynthesis: Nature's Intricate Assembly Line

The biosynthesis of the 3-oxabicyclo[3.3.1]nonane core within PPAPs is a fascinating example of nature's synthetic prowess. While the complete enzymatic pathways are still under investigation, a general biosynthetic scheme has been proposed. The process is believed to commence with a phloroglucinol precursor, which undergoes a series of prenylation events.[11] These prenylated intermediates then undergo complex cyclizations to form the characteristic bicyclic core. In some cases, a key hetero-Diels-Alder reaction is thought to be involved in the formation of the oxabicyclic ring system.

G Phloroglucinol Phloroglucinol Precursor PrenylatedIntermediate Prenylated Intermediate Phloroglucinol->PrenylatedIntermediate Prenylation CyclizationPrecursor Cyclization Precursor PrenylatedIntermediate->CyclizationPrecursor Oxidative Cyclization Oxabicyclo 3-Oxabicyclo[3.3.1]nonane Core CyclizationPrecursor->Oxabicyclo Intramolecular Cycloaddition/ Hetero-Diels-Alder

Caption: Proposed biosynthetic pathway for the 3-oxabicyclo[3.3.1]nonane core.

Synthetic Strategies: Constructing Complexity in the Laboratory

The formidable structures of natural products containing the 3-oxabicyclo[3.3.1]nonane motif have inspired the development of innovative and elegant synthetic strategies. These approaches often rely on powerful cascade reactions to rapidly build molecular complexity from simpler starting materials.

Domino Reactions and Cascade Sequences

A highly effective method for the stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-ones involves an organocatalytic domino Michael-hemiacetalization-Michael reaction.[12] This cascade approach allows for the formation of multiple stereocenters in a single operation. Another powerful strategy utilizes a (3,5)-oxonium-ene reaction to construct the oxabicyclo[3.3.1]nonanone core.[7][13]

Total Synthesis of Myrtucommuacetalone: A Case Study

The first asymmetric total synthesis of myrtucommuacetalone showcases a sophisticated application of modern synthetic methodology.[3][4][14][15] A key step in this synthesis is an organocatalytic asymmetric Friedel–Crafts-type Michael addition, which establishes the crucial stereochemistry of the molecule. This is followed by a novel Michael-ketalization-annulation cascade reaction to construct the intricate polycyclic core.

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product SM1 Phloroglucinol Derivative Michael Organocatalytic Asymmetric Michael Addition SM1->Michael SM2 Chiral Enone SM2->Michael Cascade Michael-Ketalization- Annulation Cascade Michael->Cascade Myrtu Myrtucommuacetalone Cascade->Myrtu

References

The Enduring Scaffold: A Technical Guide to 3-Oxabicyclo[3.3.1]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-Oxabicyclo[3.3.1]nonane-2,4-dione, a bicyclic anhydride that has quietly established itself as a versatile building block in synthetic and medicinal chemistry. We will delve into its historical synthesis, modern preparative methods, and its role as a precursor to complex molecular architectures with significant biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical properties of this scaffold.

Introduction: The Significance of a Bridged Ring System

The bicyclo[3.3.1]nonane framework, a bridged carbocyclic system, has intrigued chemists for over a century, with its origins tracing back to the discovery of its aza-analogue, Tröger's base, in 1887[1]. The inherent rigidity and defined three-dimensional geometry of this scaffold make it an attractive platform for the synthesis of complex molecules, including natural products and pharmaceuticals[2][3]. Within this family, this compound, the anhydride of cis-1,3-cyclohexanedicarboxylic acid, serves as a readily accessible and highly functionalizable starting material. Its importance lies not in its own biological activity, but in its utility as a precursor for generating molecular diversity and introducing stereochemical complexity.

Historical Perspective and Synthesis

While the precise first synthesis of this compound is not definitively documented in readily available literature, the preparation of cyclic anhydrides from dicarboxylic acids is a foundational reaction in organic chemistry. The work of chemists like William Henry Perkin Jr. in the late 19th and early 20th centuries laid the groundwork for the synthesis of a wide array of cyclic compounds[1]. The straightforward nature of the intramolecular dehydration of cis-1,3-cyclohexanedicarboxylic acid suggests its synthesis was likely achieved early in the exploration of cyclic anhydrides.

Established Synthetic Protocols

The synthesis of this compound is most commonly achieved through the dehydration of cis-1,3-cyclohexanedicarboxylic acid. Two primary methods have been well-documented:

Method A: Dehydration using Dicyclohexylcarbodiimide (DCC)

A highly efficient and practical synthesis involves the use of dicyclohexylcarbodiimide (DCC) as a dehydrating agent. This method, detailed by Matoba et al. in 1987, provides the desired anhydride in excellent yield[4].

  • Experimental Protocol:

    • Suspend cis-1,3-cyclohexanedicarboxylic acid in dichloromethane (CH₂Cl₂).

    • Add a solution of DCC in CH₂Cl₂ dropwise to the suspension at room temperature.

    • Stir the mixture for approximately 2 hours.

    • Filter off the precipitated dicyclohexylurea (DCU).

    • Concentrate the filtrate to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., benzene-petroleum ether) to yield pure this compound.

Synthesis_DCC reactant cis-1,3-Cyclohexanedicarboxylic Acid reagent DCC, CH₂Cl₂ Room Temperature reactant->reagent product This compound reagent->product byproduct Dicyclohexylurea (precipitate) reagent->byproduct

Caption: Dehydration of cis-1,3-cyclohexanedicarboxylic acid using DCC.

Method B: Dehydration using Acetic Anhydride

Another common and cost-effective method employs acetic anhydride to effect the intramolecular dehydration.

  • Experimental Protocol:

    • Heat a mixture of cis-1,3-cyclohexanedicarboxylic acid and acetic anhydride.

    • The reaction is typically carried out at elevated temperatures (e.g., reflux).

    • After the reaction is complete, remove the excess acetic anhydride and acetic acid under reduced pressure.

    • The crude product can then be purified by distillation or recrystallization.

Synthesis_AceticAnhydride reactant cis-1,3-Cyclohexanedicarboxylic Acid reagent Acetic Anhydride Heat reactant->reagent product 3-Oxabicyclo[3..1]nonane-2,4-dione reagent->product byproduct Acetic Acid reagent->byproduct

Caption: Dehydration of cis-1,3-cyclohexanedicarboxylic acid using acetic anhydride.

Physicochemical and Spectroscopic Data

PropertyValueSource
CAS Number 4355-31-1[Chemshuttle]
Molecular Formula C₈H₁₀O₃[Chemshuttle]
Molecular Weight 154.16 g/mol [Chemshuttle]
Melting Point 138-140 °C[4]
Appearance Colorless crystalline solid[5]

Spectroscopic Data:

  • ¹H NMR (60 MHz, CDCl₃): δ 1.5-2.3 (m, 8H), 3.08 (brs, 2H, W₁/₂=8.2 Hz, C₁- and C₅-H)[4].

  • Infrared (IR): The IR spectrum is characterized by strong carbonyl stretching frequencies typical for an anhydride.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its application as a versatile intermediate. The anhydride functionality provides a reactive handle for a variety of transformations, leading to the synthesis of complex molecules with diverse biological activities.

Chiral Building Blocks for Natural Product Synthesis

A significant application of this compound is in the asymmetric desymmetrization to generate chiral synthons. This strategy has been elegantly employed in the synthesis of derivatives of herboxidiene, a natural product with potent splicing inhibitory activity. The meso-anhydride is opened enantioselectively to produce an optically active cyclohexane-1,3-dicarbonyl derivative, which serves as a key building block for the total synthesis[6].

Asymmetric_Desymmetrization start This compound (meso) reagents Chiral Reagent (e.g., chiral alcohol, chiral amine) start->reagents product Optically Active Cyclohexane-1,3-dicarbonyl Derivative reagents->product application Synthesis of Herboxidiene Derivatives (Splicing Inhibitors) product->application

Caption: Asymmetric desymmetrization of this compound.

Scaffold for Biologically Active Molecules

The 3-oxabicyclo[3.3.1]nonane core is a recurring motif in a variety of biologically active compounds. While the parent dione is not the direct precursor in all cases, its structural simplicity provides a conceptual and often practical starting point for the design and synthesis of more complex analogues.

  • Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors: Derivatives of the 3-oxabicyclo[3.3.1]nonane skeleton have been identified as potent inhibitors of TDP1[7][8]. TDP1 is an enzyme involved in DNA repair, and its inhibition can sensitize cancer cells to certain chemotherapeutic agents. This makes the 3-oxabicyclo[3.3.1]nonane scaffold a promising area of exploration for the development of new anticancer therapies.

  • Antimicrobial and Antileishmanial Agents: Various derivatives of the 3-oxabicyclo[3.3.1]nonane framework have demonstrated antimicrobial and antileishmanial properties[2][8][9]. The development of new agents to combat infectious diseases is a critical area of research, and this scaffold offers a template for the design of novel therapeutic candidates.

Conclusion and Future Outlook

This compound, a seemingly simple cyclic anhydride, has proven to be a valuable and enduring tool in the arsenal of synthetic and medicinal chemists. Its straightforward synthesis and inherent reactivity provide a gateway to a vast chemical space populated by complex and biologically relevant molecules. The continued exploration of asymmetric transformations of this meso compound and the development of novel derivatives based on its rigid scaffold are expected to yield new discoveries in natural product synthesis and drug development. As the demand for novel therapeutics with unique mechanisms of action continues to grow, the strategic application of foundational building blocks like this compound will remain a cornerstone of innovation.

References

Methodological & Application

Stereoselective synthesis of 3-Oxabicyclo[3.3.1]nonan-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-one Derivatives

Authored by a Senior Application Scientist

The 3-oxabicyclo[3.3.1]nonane motif is a pivotal structural feature present in a multitude of natural products and pharmacologically significant molecules.[1] The inherent conformational rigidity and defined spatial arrangement of substituents on this bicyclic scaffold make it an attractive template for the design of novel therapeutic agents. However, the construction of this framework, particularly the 3-oxabicyclo[3.3.1]nonan-2-one lactone, with precise control over its multiple stereocenters presents a formidable challenge to synthetic chemists. This guide provides a detailed exploration of cutting-edge, stereoselective methodologies for the synthesis of these valuable compounds, with a focus on the underlying principles, practical experimental protocols, and the rationale behind the strategic choices.

Strategic Imperatives in Stereocontrolled Synthesis

The primary challenge in synthesizing 3-oxabicyclo[3.3.1]nonan-2-one derivatives lies in the simultaneous and controlled formation of several stereogenic centers, often including sterically congested quaternary carbons.[1] The successful strategies detailed herein leverage the power of domino reactions and asymmetric catalysis to construct this complex architecture from relatively simple starting materials in a highly efficient and stereoselective manner.

Organocatalytic Domino Reaction: A Powerful Approach

A highly effective strategy for accessing enantioenriched 3-oxabicyclo[3.3.1]nonan-2-ones involves an organocatalytic domino Michael-hemiacetalization-Michael reaction.[1][2][3] This elegant cascade process allows for the rapid assembly of the bicyclic core with the creation of four contiguous stereocenters.

Mechanistic Rationale and Causality

The reaction is ingeniously designed to proceed through a sequence of transformations catalyzed by a modularly designed organocatalyst (MDO). These catalysts are typically self-assembled from cinchona alkaloid derivatives and amino acids.[1][3] The sequence commences with a Michael addition, followed by an intramolecular hemiacetalization, and culminates in a second intramolecular Michael addition to forge the bicyclic structure. The final step involves an oxidation to yield the desired lactone.

The choice of catalyst is paramount for achieving high stereoselectivity. The chiral environment provided by the MDO directs the approach of the reactants, thereby controlling the absolute stereochemistry of the newly formed stereocenters. The modular nature of the catalyst allows for fine-tuning of its steric and electronic properties to optimize both reactivity and selectivity for a given set of substrates.

Visualizing the Domino Cascade Workflow

Organocatalytic_Domino_Reaction cluster_reactants Starting Materials cluster_catalyst Catalyst System cluster_process Domino Cascade cluster_product Final Product Nitroprop_2_enol (E)-3-aryl-2-nitroprop-2-enol Michael_1 Domino Michael- Hemiacetalization- Michael Reaction Nitroprop_2_enol->Michael_1 Hept_5_enal (E)-7-aryl-7-oxohept-5-enal Hept_5_enal->Michael_1 MDO Modularly Designed Organocatalyst (MDO) (e.g., Cinchona Alkaloid Derivative + Amino Acid) MDO->Michael_1 Catalyzes Oxidation PCC Oxidation Michael_1->Oxidation Intermediate Bicyclic_Lactone 3-Oxabicyclo[3.3.1]nonan-2-one Derivative Oxidation->Bicyclic_Lactone

Caption: Workflow for the organocatalytic domino synthesis.

Protocol: Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-one Derivatives

This protocol is adapted from the work of Zhao and coworkers.[1]

Materials:

  • Precatalyst module 1 (e.g., quinine-derived squaramide): 10.0 mol%

  • Precatalyst module 2 (e.g., amino acid): 10.0 mol%

  • (E)-3-aryl-2-nitroprop-2-enol: 1.0 equiv.

  • (E)-7-aryl-7-oxohept-5-enal: 1.2 equiv.

  • Dry Toluene

  • Pyridinium chlorochromate (PCC)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Pre-assembly: To a vial, add the cinchona alkaloid derivative (6.3 mg, 0.010 mmol, 10.0 mol %) and the amino acid (1.69 mg, 0.010 mmol, 10.0 mol %). Add dry toluene (1.0 mL). Stir the resulting mixture at room temperature for 15 minutes to allow for the self-assembly of the modularly designed organocatalyst.[1]

  • Reaction Initiation: Add the (E)-3-aryl-2-nitroprop-2-enol (e.g., 20.2 mg, 0.10 mmol) to the catalyst mixture and stir for an additional 5 minutes.

  • Substrate Addition: Add the (E)-7-aryl-7-oxohept-5-enal (e.g., 21.4 mg, 0.12 mmol, 1.2 equiv.).

  • Domino Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction typically proceeds to completion within 24-48 hours. The intermediate bicyclic hemiacetal is formed during this step.[1]

  • Oxidation: Upon completion of the domino reaction, concentrate the mixture under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and add PCC (1.5 equiv.). Stir the mixture at room temperature until the oxidation is complete (as monitored by TLC).

  • Purification: Filter the reaction mixture through a pad of silica gel, washing with additional DCM. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the desired 3-oxabicyclo[3.3.1]nonan-2-one derivative.

Performance Data
EntryAryl Group (Ar)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Phenyl84>99:196
24-Chlorophenyl82>99:195
34-Methoxyphenyl80>99:194
42-Naphthyl78>99:192

Data is representative and compiled from published results.[1][2]

Brønsted Acid-Catalyzed Bridged-Backbone Strategy

An alternative and powerful approach, particularly for the synthesis of highly functionalized oxabicyclo[3.3.1]nonanes found in natural products, is the Brønsted acid-catalyzed bridged-backbone strategy.[4][5][6] This method is effective for constructing the core with excellent enantioselectivity under exceptionally mild conditions.

Conceptual Framework

This strategy relies on an intramolecular cyclization cascade that is triggered by a chiral Brønsted acid catalyst. The catalyst protonates a substrate containing appropriately positioned nucleophilic and electrophilic moieties, initiating a cyclization that forms the bicyclic system. The chiral counterion of the acid remains in close proximity to the reactive intermediates, effectively shielding one face and directing the stereochemical outcome of the cyclization. This method has been successfully applied to the first asymmetric syntheses of natural products like myrtucyclitone C and myrtucommulone J.[4][5]

Conceptual Workflow Diagram

Bronsted_Acid_Strategy Substrate Acyclic Precursor (with nucleophilic and electrophilic centers) Activation Protonation and Activation Substrate->Activation Catalyst Chiral Brønsted Acid (e.g., Chiral Phosphoric Acid) Catalyst->Activation Catalyzes Cyclization Asymmetric Intramolecular Cyclization Cascade Activation->Cyclization Ion Pair Intermediate Product Enantioenriched Oxabicyclo[3.3.1]nonane Derivative Cyclization->Product

Caption: Conceptual flow of the Brønsted acid-catalyzed strategy.

This approach offers a broad substrate scope and is scalable, making it highly valuable for the synthesis of complex molecules with potential therapeutic applications, such as inhibitors of stearoyl-CoA desaturase 1 (SCD1) for cancer therapy.[4][5]

Other Notable Stereoselective Methods

While the organocatalytic domino reaction and Brønsted acid catalysis are prominent, other innovative methods have also been developed.

  • Secondary Amine Catalyzed Cascade: A cascade Michael-Henry-acetalization reaction catalyzed by secondary amines provides another route to asymmetric 3-oxabicyclo[3.3.1]nonan-2-ones.[7] This approach leverages the dual activation capabilities of aminocatalysis to construct the bicyclic core.

  • (3,5)-Oxonium-Ene Reaction: This reaction provides a convenient method for preparing the oxabicyclo[3.3.1]nonanone skeleton from acyclic precursors like trans-p-menth-6-ene-2,8-diol and aldehydes or epoxides, mediated by a Lewis acid such as boron trifluoride etherate.[8]

Conclusion

The stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives has witnessed significant advancements through the development of sophisticated catalytic cascade reactions. The organocatalytic domino Michael-hemiacetalization-Michael reaction stands out for its efficiency in constructing multiple stereocenters with high fidelity. Concurrently, the Brønsted acid-catalyzed bridged-backbone strategy offers a powerful alternative for the asymmetric synthesis of the broader oxabicyclo[3.3.1]nonane core, enabling the synthesis of complex natural products. These methodologies, grounded in the principles of asymmetric catalysis and reaction design, provide researchers and drug development professionals with robust tools to access these structurally intricate and medicinally relevant molecules.

References

Application Notes and Protocols for Organocatalytic Domino Reaction for 3-Oxabicyclo[3.3.1]nonan-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-oxabicyclo[3.3.1]nonane scaffold is a privileged structural motif found in a multitude of biologically active natural products and pharmaceutical agents.[1][2][3] Its rigid, cleft-shaped conformation makes it an attractive framework for the design of molecules with specific spatial orientations, crucial for interactions with biological targets.[1] Organocatalytic domino reactions have emerged as a powerful and efficient strategy for the stereocontrolled synthesis of such complex molecular architectures from simple acyclic precursors in a single operation.[2][4] This approach aligns with the principles of green chemistry by minimizing waste, energy consumption, and the use of toxic heavy metals.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the organocatalytic domino synthesis of 3-oxabicyclo[3.3.1]nonan-2-ones. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and present data to illustrate the scope and efficiency of the methodology.

Mechanistic Insights: The "Why" Behind the Reaction

The cornerstone of this synthetic strategy is a highly stereoselective organocatalytic domino Michael-hemiacetalization-Michael reaction.[6][7] This cascade is typically initiated by the reaction of an α,β-unsaturated aldehyde or a related precursor with a suitable nucleophile, catalyzed by a chiral secondary amine, such as a proline derivative or a more complex modularly designed organocatalyst (MDO).[6][8][9]

The Catalytic Cycle: A Step-by-Step Explanation

The reaction proceeds through a series of orchestrated steps, each guided by the organocatalyst to ensure high stereoselectivity:

  • Enamine/Iminium Ion Formation: The chiral secondary amine catalyst reacts with the aldehyde substrate to form a nucleophilic enamine or an electrophilic iminium ion intermediate.[8][10] This activation is crucial for initiating the cascade. The choice between enamine and iminium pathways depends on the specific substrates and catalyst used.[11]

  • First Michael Addition: The activated intermediate undergoes a conjugate addition (Michael reaction) to an electrophilic acceptor. In the synthesis of 3-oxabicyclo[3.3.1]nonan-2-ones, this often involves the reaction of an enamine derived from an aldehyde with a nitroalkene or a similar Michael acceptor.[6][9] The facial selectivity of this step is controlled by the chiral environment of the catalyst, thereby establishing the first stereocenter(s).

  • Hemiacetalization: Following the initial Michael addition, an intramolecular cyclization occurs. An oxygen nucleophile within the newly formed adduct attacks a carbonyl group, leading to the formation of a cyclic hemiacetal.[2][6] This step sets the stage for the formation of the oxabicyclic core.

  • Second Michael Addition/Final Cyclization: The final ring closure to form the bicyclic system is achieved through a second intramolecular Michael addition or a related cyclization event.[6][9] This step locks the conformation of the molecule and establishes the remaining stereocenters.

  • Catalyst Regeneration and Oxidation: The product is released from the catalyst, which then re-enters the catalytic cycle. A subsequent oxidation step is often required to convert the hemiacetal intermediate into the final lactone (3-oxabicyclo[3.3.1]nonan-2-one).[6][7]

Visualizing the Domino Cascade

Organocatalytic Domino Reaction Figure 1: Generalized Organocatalytic Domino Reaction for 3-Oxabicyclo[3.3.1]nonan-2-ones cluster_reactants Starting Materials cluster_cycle Catalytic Cycle cluster_products Final Steps Aldehyde Aldehyde Enamine Enamine/Iminium Formation Aldehyde->Enamine + Catalyst Michael_Acceptor (E)-3-aryl-2-nitroprop-2-enol Michael1 First Michael Addition Michael_Acceptor->Michael1 Catalyst Chiral Amine Catalyst Enamine->Michael1 + Michael Acceptor Hemiacetal Intramolecular Hemiacetalization Michael1->Hemiacetal Michael2 Second Intramolecular Michael Addition Hemiacetal->Michael2 Intermediate Bicyclic Intermediate Michael2->Intermediate Oxidation Oxidation (e.g., PCC) Intermediate->Oxidation Release of Catalyst Product 3-Oxabicyclo[3.3.1]nonan-2-one Oxidation->Product

Caption: Generalized workflow for the synthesis of 3-oxabicyclo[3.3.1]nonan-2-ones.

Experimental Protocols

The following protocols are based on established literature procedures and are intended to serve as a starting point for optimization in your own laboratory.[6][9]

General Considerations
  • Reagent Purity: Use freshly distilled solvents and pure reagents for optimal results.

  • Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve yields.

  • Catalyst Selection: The choice of organocatalyst is critical for achieving high stereoselectivity. Modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids have shown excellent performance.[6][9] Proline and its derivatives can also be effective.[5][11]

  • Monitoring the Reaction: Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Synthesis of Functionalized 3-Oxabicyclo[3.3.1]nonan-2-one Derivatives

This protocol describes a domino Michael-hemiacetalization-Michael reaction followed by oxidation.[6]

Materials:

  • (E)-3-aryl-2-nitroprop-2-enol (1.0 eq)

  • (E)-7-aryl-7-oxohept-5-enal (1.2 eq)

  • Modularly Designed Organocatalyst (MDO) (e.g., self-assembled from a cinchona alkaloid derivative and an amino acid) (10 mol%)

  • Toluene (or other suitable solvent)

  • Pyridinium chlorochromate (PCC) (2.0 eq)

  • Silica gel for column chromatography

Procedure:

  • Domino Reaction:

    • To a solution of the (E)-3-aryl-2-nitroprop-2-enol in toluene, add the (E)-7-aryl-7-oxohept-5-enal and the MDO.

    • Stir the reaction mixture at the appropriate temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Oxidation:

    • Dissolve the crude product from the domino reaction in a suitable solvent (e.g., dichloromethane).

    • Add PCC in portions and stir the mixture at room temperature.

    • Monitor the oxidation by TLC.

    • Once the starting material is consumed, filter the reaction mixture through a pad of silica gel, washing with an appropriate eluent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-oxabicyclo[3.3.1]nonan-2-one.

Data Presentation: Representative Results

The following table summarizes typical results obtained using the described protocol.[6][9]

EntryAryl Group (Ar) on NitropropenolAryl Group (Ar') on HeptenalYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1PhenylPhenyl84>99:196
24-ChlorophenylPhenyl81>99:195
34-Methoxyphenyl4-Bromophenyl78>99:194
42-NaphthylPhenyl75>99:192

Applications in Drug Discovery and Development

The 3-oxabicyclo[3.3.1]nonane core is a key structural element in various natural products and medicinally important compounds.[2] The ability to rapidly and stereoselectively synthesize a diverse library of these compounds using organocatalytic domino reactions is of significant interest to the pharmaceutical industry. These scaffolds can serve as starting points for the development of new therapeutic agents targeting a range of diseases. For instance, derivatives of this bicyclic system have shown potential as antileishmanial agents.[12] Furthermore, the broader class of bicyclo[3.3.1]nonanes has been explored for applications in anticancer therapies.[3]

Visualizing the Application Workflow

Drug_Discovery_Workflow Figure 2: Workflow from Synthesis to Biological Evaluation Start Organocatalytic Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-one Library Purification Purification and Characterization Start->Purification Screening High-Throughput Biological Screening Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A simplified workflow illustrating the application of synthesized compounds in drug discovery.

Conclusion

Organocatalytic domino reactions provide a highly efficient and stereoselective route to valuable 3-oxabicyclo[3.3.1]nonan-2-one scaffolds. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, researchers can access a wide range of structurally diverse compounds with high purity and stereocontrol. The protocols and insights provided in these application notes are intended to empower scientists in both academic and industrial settings to leverage this powerful synthetic methodology for their research and development endeavors, particularly in the pursuit of novel therapeutics.

References

Synthesis of 3-Oxabicyclo[3.3.1]nonane-2,4-dione from cis-1,3-cyclohexanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Bicyclic Anhydride Core

The 3-oxabicyclo[3.3.1]nonane-2,4-dione scaffold, a cyclic anhydride derived from cis-1,3-cyclohexanedicarboxylic acid, represents a crucial building block in modern organic synthesis. Its conformational rigidity and bifunctional nature make it an attractive starting material for the stereoselective synthesis of complex molecules, including natural products and pharmacologically active compounds.[1][2] The bicyclic structure provides a well-defined three-dimensional architecture that can guide the stereochemical outcome of subsequent transformations. This application note provides a comprehensive overview and detailed protocols for the synthesis of this valuable intermediate, emphasizing the chemical principles behind the experimental choices to ensure reproducibility and success.

Reaction Principle: Intramolecular Dehydration of a Dicarboxylic Acid

The formation of this compound from cis-1,3-cyclohexanedicarboxylic acid is a classic example of an intramolecular dehydration reaction to form a cyclic anhydride.[3] The proximity of the two carboxylic acid groups in the cis isomer is geometrically favorable for cyclization. When subjected to dehydrating conditions, the hydroxyl group of one carboxyl moiety is eliminated along with the proton of the other, forming a water molecule and the stable five-membered anhydride ring fused to the cyclohexane chair.

The choice of dehydrating agent is critical and is dictated by factors such as substrate sensitivity, desired reaction conditions (temperature, time), and ease of purification. Common strategies involve the use of chemical dehydrating agents or thermal methods.[4]

Experimental Workflow Overview

The synthesis can be broadly categorized into three key stages: the dehydration reaction to form the crude anhydride, the isolation and purification of the product, and finally, its characterization.

Synthesis_Workflow cluster_0 Reaction cluster_1 Workup & Purification cluster_2 Analysis Start cis-1,3-Cyclohexanedicarboxylic Acid Reagents Dehydrating Agent (e.g., Acetic Anhydride or DCC) Reaction_Vessel Reaction under Anhydrous Conditions Start->Reaction_Vessel Reagents->Reaction_Vessel Workup Removal of Reagents & Byproducts Reaction_Vessel->Workup Crude Product Purification Vacuum Distillation or Recrystallization Workup->Purification Product This compound Purification->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

Caption: High-level workflow for the synthesis of this compound.

Protocols for Synthesis

Two common and effective methods for the synthesis are presented below. The choice between them may depend on the scale of the reaction and the available equipment.

Method A: Dehydration using Acetic Anhydride

This is a classical and often high-yielding method that uses an excess of acetic anhydride as both the dehydrating agent and the solvent.

Causality: Acetic anhydride reacts with the carboxylic acids to form a mixed anhydride, which is highly reactive. The proximate second carboxylic acid group then attacks this mixed anhydride, displacing acetic acid and forming the cyclic product. Heating the reaction drives the equilibrium towards the product by removing the volatile acetic acid byproduct.

Mechanism_Acetic_Anhydride Start cis-1,3-Cyclohexanedicarboxylic Acid Mixed_Anhydride Formation of Mixed Anhydride Intermediate Start->Mixed_Anhydride Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mixed_Anhydride Cyclization Intramolecular Nucleophilic Attack Mixed_Anhydride->Cyclization Product This compound Cyclization->Product Byproduct Acetic Acid (byproduct) Cyclization->Byproduct

Caption: Reaction mechanism using acetic anhydride.

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cis-1,3-cyclohexanedicarboxylic acid.

  • Reagent Addition: Add an excess of acetic anhydride (approximately 10 equivalents relative to the dicarboxylic acid).

  • Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 4-10 hours.[5] The progress of the reaction can be monitored by TLC or by observing the dissolution of the starting material.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a white solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., dichloromethane).[5]

Method B: Dehydration using Dicyclohexylcarbodiimide (DCC)

This method is suitable for smaller-scale reactions and proceeds under milder conditions (room temperature).

Causality: Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that activates one of the carboxylic acid groups by forming an O-acylisourea intermediate. This intermediate is highly electrophilic and is readily attacked by the second carboxylic acid group in an intramolecular fashion. The thermodynamic driving force for this reaction is the formation of the very stable dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents and precipitates out of the reaction mixture.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, suspend cis-1,3-cyclohexanedicarboxylic acid in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).[6]

  • Reagent Addition: Dissolve DCC (approximately 1.05 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the suspension of the dicarboxylic acid with stirring at 0°C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours.[6] The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Workup: Filter off the precipitated DCU and wash it with a small amount of cold, anhydrous solvent.

  • Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization if necessary.

Quantitative Data Summary

ParameterMethod A (Acetic Anhydride)Method B (DCC)
Starting Material cis-1,3-Cyclohexanedicarboxylic Acidcis-1,3-Cyclohexanedicarboxylic Acid
Reagent Acetic AnhydrideDicyclohexylcarbodiimide (DCC)
Stoichiometry ~10 equivalents~1.05 equivalents
Solvent Acetic Anhydride (reagent as solvent)Dichloromethane or THF
Temperature 140°C (Reflux)[5]0°C to Room Temperature[6]
Reaction Time 4-10 hours[5]2-4 hours[6]
Byproduct Acetic AcidDicyclohexylurea (DCU)
Purification Vacuum Distillation / RecrystallizationFiltration followed by Recrystallization
Typical Yield High (often >90%)Good to High (typically 80-95%)

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the protons on the cyclohexane ring. The integration of these signals should correspond to the 10 protons in the structure.

    • ¹³C NMR will show a signal for the carbonyl carbons in the anhydride group (typically around 170 ppm) and signals for the carbons of the cyclohexane ring.[5]

  • Infrared (IR) Spectroscopy: A strong characteristic pair of C=O stretching bands for the cyclic anhydride will be observed around 1810 cm⁻¹ and 1760 cm⁻¹. The disappearance of the broad O-H stretch from the starting carboxylic acid is also a key indicator of a successful reaction.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₈H₁₀O₃, MW: 154.16 g/mol ) should be observed.

Safety and Handling

  • Acetic Anhydride: is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dicyclohexylcarbodiimide (DCC): is a potent skin sensitizer and should be handled with extreme care. Avoid inhalation of the dust and any skin contact.

  • Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a fume hood.

  • All reactions should be performed under anhydrous conditions, as moisture will hydrolyze the anhydride product and react with the dehydrating agents.

Conclusion

The synthesis of this compound from cis-1,3-cyclohexanedicarboxylic acid is a robust and accessible transformation for synthetic chemists. By understanding the underlying mechanisms of the dehydration reaction, researchers can choose the most appropriate method based on their specific needs. Both the acetic anhydride and DCC protocols offer reliable pathways to this valuable bicyclic intermediate, paving the way for its application in the synthesis of more complex molecular architectures.

References

Application Notes and Protocols for the Asymmetric Synthesis of Functionalized 3-Oxabicyclo[3.3.1]nonan-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Oxabicyclo[3.3.1]nonane Scaffold

The 3-oxabicyclo[3.3.1]nonane framework is a privileged structural motif found in a variety of biologically active natural products and pharmaceutical agents. Its rigid, conformationally constrained bicyclic system provides a unique three-dimensional architecture for molecular recognition, making it an attractive scaffold for the design of novel therapeutics. Derivatives of this core have demonstrated a wide range of biological activities, including potential as anticancer and antileishmanial agents, as well as estrogen receptor agonists.[1][2] The precise stereochemical control during the synthesis of these molecules is paramount, as the biological activity is often highly dependent on the absolute configuration of the stereogenic centers. This document provides a detailed guide to the asymmetric synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-ones, with a focus on robust and highly stereoselective organocatalytic methods.

Strategic Approaches to Asymmetric Synthesis

The construction of the 3-oxabicyclo[3.3.1]nonan-2-one core with high enantiopurity presents a significant synthetic challenge. Several strategies have been developed, with organocatalysis emerging as a particularly powerful tool. This approach avoids the use of often toxic and expensive heavy metals and provides a direct route to chiral, non-racemic products.

Organocatalytic Domino Reactions: A Highly Efficient Strategy

A highly effective and elegant method for the asymmetric synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-ones involves an organocatalytic domino Michael-hemiacetalization-Michael reaction.[3][4][5] This strategy allows for the rapid construction of the complex bicyclic system with the creation of multiple stereocenters in a single synthetic operation from simple acyclic precursors.

The key to this transformation is the use of modularly designed organocatalysts (MDOs), which are self-assembled from cinchona alkaloid derivatives and amino acids. These bifunctional catalysts possess both a Brønsted base and a Brønsted acid moiety, enabling them to activate both the nucleophile and the electrophile simultaneously, thus controlling the stereochemical outcome of the reaction.

Featured Protocol: Organocatalytic Domino Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones

This protocol details the highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with four contiguous stereogenic centers.[3][4]

Reaction Principle

The reaction proceeds via a domino sequence initiated by a Michael addition of an (E)-3-aryl-2-nitroprop-2-enol to an (E)-7-aryl-7-oxohept-5-enal, catalyzed by a modularly designed organocatalyst. This is followed by an intramolecular hemiacetalization and a subsequent intramolecular Michael addition to form the bicyclic hemiacetal intermediate. A final oxidation step yields the desired 3-oxabicyclo[3.3.1]nonan-2-one.

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Domino Reaction cluster_oxidation Oxidation cluster_workup Work-up and Purification cat_prep Mix precatalyst modules in dry toluene stir_cat Stir at room temperature for 15 min cat_prep->stir_cat add_enol Add (E)-3-aryl-2-nitroprop-2-enol stir_cat->add_enol stir_enol Stir for 5 min add_enol->stir_enol add_enal Add (E)-7-aryl-7-oxohept-5-enal stir_enol->add_enal stir_reaction Stir at room temperature add_enal->stir_reaction add_pcc Add Pyridinium Chlorochromate (PCC) stir_reaction->add_pcc stir_oxidation Stir until completion add_pcc->stir_oxidation quench Quench reaction stir_oxidation->quench extract Extract with organic solvent quench->extract purify Column chromatography extract->purify product product purify->product Final Product G cluster_activation Iminium Activation cluster_cascade Cascade Reaction cluster_product Product Formation iminium Formation of Iminium Ion from 2-Hydroxycinnamaldehyde michael Vinylogous Michael Addition of Dicyanoalkene iminium->michael oxa_michael Intramolecular Oxa-Michael Addition michael->oxa_michael cyclization Final Cyclization oxa_michael->cyclization product Benzofused Oxabicyclo[3.3.1]nonane cyclization->product

References

Application Notes & Protocols for Modularly Designed Organocatalysts (MDOs) in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Paradigm Shift of Modular Design in Organocatalysis

In the pursuit of elegant and efficient synthetic strategies, organocatalysis has emerged as a powerful third pillar alongside traditional metal- and biocatalysis. Its appeal lies in the use of small, metal-free organic molecules to accelerate chemical transformations, often with high stereoselectivity, under mild reaction conditions.[1][2] This approach circumvents issues of metal toxicity, air and moisture sensitivity, and the high costs associated with many transition metal catalysts and enzymes.[2] Within this burgeoning field, the concept of Modularly Designed Organocatalysts (MDOs) represents a significant leap forward.

Unlike catalysts with a fixed covalent framework, MDOs are constructed from distinct, interchangeable modules. This design philosophy allows for the rapid and systematic tuning of a catalyst's steric and electronic properties to suit a specific substrate or reaction, a process that is often time-consuming and synthetically demanding with conventionally designed catalysts.[3] The modularity can be achieved through covalent synthesis of a scaffold with variable substituents or, more elegantly, through the self-assembly of complementary catalyst components via non-covalent interactions such as hydrogen bonding or ionic pairing.[4] This "plug-and-play" approach not only accelerates catalyst optimization but also deepens our mechanistic understanding by correlating structural modifications with catalytic outcomes.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of MDOs in key synthetic transformations. We will delve into the underlying principles, provide detailed, validated protocols for representative reactions, and offer insights into troubleshooting and catalyst selection.

Core Principles of Modular Design

The power of MDOs stems from the ability to independently modify different structural units of the catalyst, each responsible for a specific function. A typical bifunctional MDO, for instance, might be composed of:

  • A Scaffolding Unit: Provides the overall structural rigidity and spatial orientation of the catalytic moieties.

  • A Recognition/Binding Site: Interacts with the substrate through non-covalent forces (e.g., hydrogen bonding, ionic interactions) to ensure proper orientation in the catalyst's chiral environment.

  • A Catalytic Site: The functional group that directly participates in the chemical transformation (e.g., a Brønsted acid/base or a nucleophile).

By systematically altering these modules, one can fine-tune the catalyst's activity and selectivity. For example, modifying the steric bulk on the scaffolding unit can enhance enantioselectivity, while adjusting the pKa of the catalytic site can modulate reactivity.

Application I: Asymmetric Michael Addition to Nitroalkenes using Cinchona Alkaloid-Derived Squaramide Catalysts

The conjugate addition of carbon nucleophiles to nitroalkenes is a cornerstone reaction for C-C bond formation. Chiral thiourea and squaramide catalysts derived from Cinchona alkaloids are exemplary MDOs for this transformation, acting as bifunctional catalysts that activate both the nucleophile and the electrophile.

Mechanistic Rationale

The squaramide moiety, with its two hydrogen bond donors, coordinates to the nitro group of the nitroalkene, lowering its LUMO and rendering it more electrophilic. Simultaneously, the basic tertiary amine of the Cinchona alkaloid scaffold deprotonates the pronucleophile (e.g., a 1,3-dicarbonyl compound), generating a nucleophilic enolate. The chiral scaffold then directs the facial approach of the enolate to the activated nitroalkene, controlling the stereochemical outcome of the reaction.

G cluster_catalyst MDO (Cinchona-Squaramide) cluster_substrates Substrates cluster_activation Dual Activation catalyst Catalyst squaramide Squaramide Moiety (H-bond donor) catalyst->squaramide activates cinchona Cinchona Alkaloid (Chiral Scaffold & Base) catalyst->cinchona positions nitroalkene Nitroalkene squaramide->nitroalkene H-bonds to nucleophile Pronucleophile (e.g., malonate) cinchona->nucleophile deprotonates activated_nitro Activated Nitroalkene (via H-bonding) nitroalkene->activated_nitro enolate Enolate (via deprotonation) nucleophile->enolate transition_state Ternary Chiral Transition State activated_nitro->transition_state enolate->transition_state product Enantioenriched Michael Adduct transition_state->product

Experimental Protocol

Reaction: Asymmetric Michael addition of diethyl malonate to β-nitrostyrene.

Materials:

  • (9S)-9-Amino-9-deoxy-epi-cinchonine derived squaramide catalyst (1 mol%)

  • β-nitrostyrene (1.0 mmol, 1.0 equiv)

  • Diethyl malonate (1.2 mmol, 1.2 equiv)

  • Toluene (2.0 mL)

  • Anhydrous sodium sulfate (for work-up)

  • Standard glassware (oven-dried) and magnetic stirrer

Procedure:

  • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the Cinchona-squaramide catalyst (0.01 mmol).

  • Add β-nitrostyrene (1.0 mmol) and toluene (2.0 mL). Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Add diethyl malonate (1.2 mmol) to the reaction mixture in one portion.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 12-24 hours.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation
Catalyst Module VariantCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
Standard Cinchonine-Squaramide1189592
Squaramide with 3,5-(CF₃)₂Ph groups1129897
Quinine-derived Squaramide (pseudoenantiomer)1189491 (R)

This table illustrates how modularly modifying the squaramide electronics (more electron-withdrawing groups) can increase reaction rate and enantioselectivity, and how changing the Cinchona scaffold to its pseudoenantiomer inverts the product's stereochemistry.

Application II: Asymmetric Aldol Reaction using Proline-Based MDOs

The proline-catalyzed intermolecular aldol reaction is a classic example of organocatalysis. By creating modular derivatives of proline, its catalytic performance can be significantly enhanced and tailored.

Mechanistic Rationale

(L)-Proline catalyzes the aldol reaction through an enamine mechanism. The secondary amine of proline reacts with a donor ketone to form a nucleophilic enamine intermediate. This enamine then attacks the acceptor aldehyde. The carboxylic acid group of proline is crucial as it participates in the transition state, acting as a Brønsted acid to activate the aldehyde and facilitating the stereodetermining C-C bond formation via a Zimmerman-Traxler-like transition state. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.

G Ketone_input Ketone Proline Proline Ketone_input->Proline Aldehyde_input Aldehyde Enamine Enamine Aldehyde_input->Enamine Product_output Enantioenriched Aldol Product Product Product Product->Product_output

Experimental Protocol

Reaction: Asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde.

Materials:

  • (S)-Diphenylprolinol silyl ether catalyst (a modularly modified proline) (10 mol%)

  • 4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)

  • Acetone (10 mmol, 10 equiv, serves as reactant and solvent)

  • Standard glassware (oven-dried) and magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 mmol) and the (S)-diphenylprolinol silyl ether catalyst (0.1 mmol) in acetone (10 mmol, ~0.75 mL).

  • Stir the resulting solution at room temperature. The reaction is often complete within 4-8 hours. Progress can be monitored by TLC.

  • Once the starting aldehyde is consumed, remove the excess acetone under reduced pressure.

  • The residue can be directly purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure aldol product.

  • Determine the enantiomeric excess via chiral HPLC analysis.

Troubleshooting and Optimization
  • Low Reactivity: If the reaction is sluggish, a slight increase in temperature (e.g., to 40 °C) can be beneficial. Alternatively, a more acidic or basic co-catalyst can be added in small amounts, depending on the specific MDO used.

  • Low Enantioselectivity: The solvent can have a profound effect on the stereochemical outcome. Test a range of solvents (e.g., DMSO, DMF, CH₃CN). The modularity of the catalyst is key here; switching the bulky silyl ether group on the proline scaffold for another group can dramatically alter the chiral pocket and improve ee.

  • Side Reactions: In some cases, self-aldol condensation of the ketone can be a competing pathway. Using a more hindered ketone or slowly adding the aldehyde can mitigate this issue.

Conclusion: The Future is Modular

Modularly designed organocatalysts offer a rational and highly effective approach to asymmetric synthesis. By enabling the fine-tuning of catalyst structure and properties, MDOs accelerate the discovery of optimal catalysts for a given transformation, saving valuable time and resources in research and development.[3] The principles and protocols outlined in these notes serve as a starting point for harnessing the power of modularity in your own synthetic endeavors. As our understanding of non-covalent interactions and reaction mechanisms deepens, the design of even more sophisticated and efficient MDOs will undoubtedly continue to push the boundaries of modern organic synthesis.

References

The Michael-Hemiacetalization-Michael Domino Reaction: A Comprehensive Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Domino Reactions in Complex Molecule Synthesis

In the realm of synthetic organic chemistry, the quest for efficiency, elegance, and stereocontrol is perpetual. Domino reactions, also known as cascade or tandem reactions, have emerged as a powerful strategy to address these challenges by enabling the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. This approach not only streamlines synthetic routes but also minimizes waste and resource consumption, aligning with the principles of green chemistry. Among the diverse array of domino reactions, the Michael-hemiacetalization-Michael cascade has garnered significant attention for its ability to construct complex heterocyclic scaffolds, particularly functionalized chromanes, with high levels of stereocontrol. These structural motifs are prevalent in a wide range of biologically active natural products and pharmaceutical agents.

This technical guide provides an in-depth exploration of the Michael-hemiacetalization-Michael domino reaction, offering a detailed theoretical framework, a step-by-step experimental protocol, and insights into its applications for researchers, scientists, and professionals in drug development.

Theoretical Framework: Unraveling the Domino Cascade

The Michael-hemiacetalization-Michael domino reaction is a sequence of three distinct yet seamlessly integrated transformations:

  • Initial Michael Addition: The cascade is initiated by a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of this guide, we will focus on the reaction between a hydroxyl-containing nucleophile (e.g., a hydroxymaleimide) and an electrophilic olefin (e.g., a 2-hydroxynitrostyrene). This initial step is often catalyzed by an organocatalyst, which activates the substrates and controls the stereochemical outcome.

  • Intramolecular Hemiacetalization: The product of the initial Michael addition contains both a hydroxyl group and a carbonyl (or a group that can be converted to a carbonyl). This proximity allows for a spontaneous or catalyst-mediated intramolecular cyclization to form a hemiacetal. This step is crucial for setting up the subsequent transformation and often proceeds with high diastereoselectivity.

  • Second Michael Addition: The newly formed hemiacetal can exist in equilibrium with its open-chain form, which presents a new Michael acceptor. A second nucleophile, either from the initial reactant or another species present in the reaction mixture, can then engage in a second Michael addition. This final step completes the construction of the complex heterocyclic framework.

The beauty of this domino reaction lies in its ability to generate multiple stereocenters in a single pot with high fidelity, often dictated by the choice of a chiral organocatalyst. Bifunctional catalysts, such as squaramides and thioureas bearing a basic moiety (e.g., a tertiary amine), are particularly effective as they can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted base catalysis.[1][2]

Visualizing the Mechanism and Workflow

To better understand the intricate sequence of events in the Michael-hemiacetalization-Michael domino reaction, the following diagrams illustrate the proposed catalytic cycle and the general experimental workflow.

Michael-Hemiacetalization-Michael Domino Reaction Mechanism Proposed Catalytic Cycle cluster_0 Catalytic Cycle Catalyst Catalyst Activated Nucleophile Activated Nucleophile Catalyst->Activated Nucleophile Activates Nucleophile (e.g., Hydroxymaleimide) Michael Adduct 1 Michael Adduct 1 Activated Nucleophile->Michael Adduct 1 Michael Addition Michael Acceptor 1 Michael Acceptor 1 Michael Acceptor 1->Michael Adduct 1 (e.g., 2-Hydroxynitrostyrene) Hemiacetal Hemiacetal Michael Adduct 1->Hemiacetal Intramolecular Hemiacetalization Michael Acceptor 2 Michael Acceptor 2 Hemiacetal->Michael Acceptor 2 Ring-Opening Final Product Final Product Michael Acceptor 2->Final Product Second Michael Addition Catalyst Regeneration Catalyst Regeneration Final Product->Catalyst Regeneration Product Release Catalyst Regeneration->Catalyst Catalyst Turnover

Caption: Proposed catalytic cycle for the Michael-hemiacetalization-Michael domino reaction.

Experimental_Workflow General Experimental Workflow Start Start Reagent_Prep 1. Substrate & Catalyst Preparation Start->Reagent_Prep Reaction_Setup 2. Reaction Setup under Inert Atmosphere Reagent_Prep->Reaction_Setup Reaction_Monitoring 3. Monitoring by TLC/LC-MS Reaction_Setup->Reaction_Monitoring Workup 4. Reaction Quenching & Aqueous Workup Reaction_Monitoring->Workup Upon Completion Purification 5. Flash Column Chromatography Workup->Purification Characterization 6. NMR, HRMS, HPLC Analysis Purification->Characterization End Final Product Characterization->End

Caption: A generalized workflow for performing the domino reaction.

Detailed Experimental Protocol: Synthesis of Chiral Chroman-Fused Pyrrolidinediones

This protocol is adapted from a reported procedure for the organocatalytic asymmetric Michael/hemiketalization cascade reaction between hydroxymaleimides and 2-hydroxynitrostyrenes, which closely follows the Michael-hemiacetalization-Michael domino principle.[2]

Part 1: Preparation of Starting Materials

1.1 Synthesis of 2-Hydroxynitrostyrenes:

A general procedure for the synthesis of 2-hydroxynitrostyrenes involves the Knoevenagel condensation of a salicylaldehyde derivative with a nitroalkane.[3]

  • Step 1: To a solution of the substituted salicylaldehyde (1.0 eq) in a suitable solvent such as ethanol, add the nitroalkane (1.2 eq) and a catalytic amount of a secondary amine (e.g., piperidine, 0.1 eq).

  • Step 2: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Step 3: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Step 4: The crude product is then purified by recrystallization or flash column chromatography to afford the desired 2-hydroxynitrostyrene.

1.2 Synthesis of N-Arylhydroxymaleimides:

N-arylhydroxymaleimides can be prepared from the corresponding maleic anhydride and hydroxylamine derivatives.

  • Step 1: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent like acetic acid.

  • Step 2: Add the N-arylhydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) to the solution.

  • Step 3: Heat the mixture at reflux for 2-4 hours.

  • Step 4: After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

Part 2: The Domino Reaction

2.1 General Procedure:

  • Step 1: To a dry reaction vial, add the N-arylhydroxymaleimide (0.10 mmol, 1.0 eq), the 2-hydroxynitrostyrene (0.12 mmol, 1.2 eq), and the chiral organocatalyst (e.g., a squaramide-based catalyst, 10 mol%).[2]

  • Step 2: Add the appropriate dry solvent (e.g., dichloromethane, DCM, 1.0 mL).

  • Step 3: Stir the reaction mixture at the specified temperature (e.g., -16 °C) for the designated time (e.g., 24 hours).[2] The progress of the reaction should be monitored by TLC or LC-MS.

Part 3: Work-up and Purification
  • Step 1: Once the reaction is complete, quench the reaction by adding a few drops of saturated aqueous NH4Cl solution.

  • Step 2: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Step 3: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 4: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1][2]

Part 4: Characterization

The structure and stereochemistry of the final product are confirmed by a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure and diastereomeric ratio of the product.[4][5]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric excess (ee) of the product.[6][7]

Data Presentation: Substrate Scope and Performance

The Michael-hemiacetalization-Michael domino reaction has been shown to be applicable to a range of substrates, affording the corresponding chroman derivatives in good to excellent yields and stereoselectivities. The following table summarizes representative results from the literature.[2]

EntryN-Arylhydroxymaleimide (Ar)2-Hydroxynitrostyrene (R)Yield (%)dree (%)
1PhenylH85>20:195
24-MethylphenylH88>20:196
34-MethoxyphenylH82>20:194
44-ChlorophenylH8019:193
5Phenyl4-Bromo7818:192
6Phenyl4-Methoxy83>20:195

Conditions: N-Arylhydroxymaleimide (0.1 mmol), 2-hydroxynitrostyrene (0.12 mmol), squaramide catalyst (10 mol%) in DCM (1.0 mL) at -16 °C for 24 h. Diastereomeric ratio (dr) and enantiomeric excess (ee) were determined by 1H NMR and chiral HPLC analysis, respectively.

Field-Proven Insights and Troubleshooting

  • Catalyst Selection: The choice of the organocatalyst is paramount for achieving high stereoselectivity. Bifunctional catalysts that can activate both the nucleophile and electrophile are generally preferred. The steric and electronic properties of the catalyst's substituents can be fine-tuned to optimize the reaction outcome.

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and stereoselectivity. Non-polar solvents like dichloromethane and toluene often provide better results than polar aprotic solvents like THF.

  • Temperature Control: Lowering the reaction temperature is a common strategy to enhance stereoselectivity. However, this may also lead to longer reaction times.

  • Substrate Purity: The purity of the starting materials is crucial for the success of the reaction. Impurities can interfere with the catalyst's activity and lead to side reactions.

  • Reaction Monitoring: Careful monitoring of the reaction progress is essential to determine the optimal reaction time and to avoid the formation of byproducts.

Conclusion and Future Outlook

The Michael-hemiacetalization-Michael domino reaction represents a highly efficient and stereoselective method for the synthesis of complex and biologically relevant heterocyclic compounds. The use of organocatalysis has been instrumental in the development of asymmetric variants of this reaction, providing access to enantioenriched products with multiple stereocenters. The operational simplicity, mild reaction conditions, and high bond-forming efficiency make this domino cascade an attractive tool for both academic research and industrial applications in drug discovery and development.

Future research in this area will likely focus on expanding the substrate scope, developing more active and selective catalysts, and applying this methodology to the total synthesis of complex natural products. Furthermore, the elucidation of the reaction mechanism through computational studies will undoubtedly pave the way for the rational design of new and improved catalytic systems.

References

Application Notes & Protocols: Pyridinium Chlorochromate (PCC) Oxidation of Bicyclic Hemiacetals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bicyclic Lactones

Bicyclic lactones are privileged structural motifs found in a vast array of biologically active natural products and serve as critical intermediates in the synthesis of complex molecules, including terpenoids and various pharmaceuticals.[1][2] Their synthesis often requires precise control of stereochemistry and functional group compatibility. One of the most reliable and efficient methods for constructing the lactone ring in a bicyclic system is through the oxidation of the corresponding bicyclic hemiacetal (also known as a lactol). This transformation closes the ring and introduces the key carbonyl functionality in a single, high-yielding step.

This document provides a detailed guide to the application of Pyridinium Chlorochromate (PCC) for the selective oxidation of bicyclic hemiacetals to their corresponding lactones. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and discuss critical parameters for ensuring success and troubleshooting common issues.

The Reagent of Choice: Pyridinium Chlorochromate (PCC)

Pyridinium chlorochromate (PCC), or the Corey-Suggs reagent, is a complex of chromium trioxide, pyridine, and hydrochloric acid.[3][4] It is a mild and selective oxidizing agent, particularly valued for its ability to convert primary and secondary alcohols to aldehydes and ketones, respectively, under anhydrous conditions.[5][6][7]

Why PCC is Ideal for Hemiacetal Oxidation:

  • High Selectivity: Unlike stronger, aqueous chromium (VI) reagents like Jones reagent (H₂CrO₄), PCC typically does not oxidize aldehydes further to carboxylic acids.[5][8] Since a hemiacetal is in equilibrium with its open-chain hydroxy-aldehyde form, this selectivity is crucial to prevent cleavage and formation of unwanted byproducts.

  • Anhydrous Conditions: The reaction is performed in anhydrous solvents, most commonly dichloromethane (DCM). This is critical because the presence of water can lead to the formation of geminal diol hydrates from the intermediate aldehyde, which can be further oxidized, leading to lower yields of the desired lactone.[9][10]

  • Mild Acidity: PCC is less acidic than other chromium reagents. This property is advantageous when dealing with substrates that possess acid-sensitive functional groups. For exceptionally labile compounds, the reaction medium can be buffered with reagents like sodium acetate.[3]

The Reaction Mechanism: From Hemiacetal to Lactone

The oxidation of a hemiacetal by PCC is a type of elimination reaction. The process involves the formation of a key intermediate, a chromate ester, which then undergoes base-assisted elimination to yield the final lactone product.[5][6][11]

The key mechanistic steps are:

  • Formation of the Chromate Ester: The lone pair of electrons on the hemiacetal's hydroxyl group attacks the electrophilic chromium (VI) center of PCC.

  • Proton Transfer: A proton is transferred from the now-oxonium ion to one of the chromate oxygens, often facilitated by the pyridinium counterion.

  • Chloride Displacement: A chloride ion is displaced, resulting in the formation of a neutral chromate ester intermediate.

  • Elimination: A base (such as pyridine, chloride ion, or another alcohol molecule) removes the anomeric proton (the hydrogen on the carbon bearing the two oxygens). The electrons from this C-H bond collapse to form the C=O double bond of the lactone.

  • Redox & Product Release: Concurrently, the O-Cr bond breaks, with the electrons moving to the chromium center. This reduces Cr(VI) to Cr(IV) and releases the bicyclic lactone product.[5][12][13]

Caption: Reaction mechanism of PCC oxidation.

Experimental Protocol: Synthesis of a Bicyclic Lactone

This protocol provides a generalized procedure. The exact molar equivalents and reaction times should be optimized for the specific substrate.

4.1. Materials and Reagents

Reagent/MaterialTypical SpecificationPurpose
Bicyclic HemiacetalSubstrate (1.0 eq)Starting Material
Pyridinium Chlorochromate (PCC)1.5 - 2.0 eqOxidizing Agent
Celite® 545 or Anhydrous Silica GelApprox. 1.5x the weight of PCCAdsorbent for chromium byproducts, prevents tar formation[3][5][14]
Anhydrous Dichloromethane (DCM)Reagent Grade, distilled from CaH₂Anhydrous reaction solvent
Diethyl Ether or Ethyl AcetateAnhydrousSolvent for extraction and filtration
Anhydrous Magnesium Sulfate (MgSO₄)-Drying agent
Silica Gel for Chromatography230-400 meshStationary phase for purification

Safety Precaution: Chromium (VI) compounds like PCC are toxic and suspected carcinogens. Always handle PCC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[15]

4.2. Step-by-Step Procedure

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add Celite® (or anhydrous silica gel).

    • Add the Pyridinium Chlorochromate (PCC) to the flask.

    • Add anhydrous dichloromethane (DCM) to create a suspension. Begin vigorous stirring. The mixture will appear as a yellow-orange slurry.[14]

  • Substrate Addition:

    • Dissolve the bicyclic hemiacetal in a minimal amount of anhydrous DCM.

    • Add this solution dropwise via an addition funnel or syringe to the stirring PCC suspension over 5-10 minutes.[14][15] An initial color change to a darker brown or black is typically observed.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[14] Aliquots can be taken, filtered through a small plug of silica, and spotted. The disappearance of the starting hemiacetal spot indicates reaction completion. This typically takes 2-4 hours.

  • Workup and Isolation:

    • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or ethyl acetate. This helps to precipitate the chromium salts and lower the polarity of the solvent for filtration.

    • Prepare a filtration plug by packing a fritted glass funnel or a Büchner funnel with a 2-3 inch pad of silica gel, topping it with a thin layer of sand.

    • Decant the reaction mixture and pass it through the silica gel plug. The dark, tarry chromium residues should be adsorbed onto the Celite and the silica plug.[3][14]

    • Rinse the reaction flask with additional diethyl ether and pass these washings through the silica plug to ensure all product is collected. Continue washing the plug with ether until the filtrate runs clear.

    • Collect the combined filtrate in a clean flask.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure bicyclic lactone.

Workflow and Troubleshooting

G start Start: Bicyclic Hemiacetal setup 1. Suspend PCC & Celite in Anhydrous DCM start->setup add 2. Add Hemiacetal Solution (Dropwise) setup->add react 3. Stir at Room Temp (Monitor by TLC) add->react workup 4. Dilute with Ether & Filter through Silica Plug react->workup concentrate 5. Concentrate Filtrate workup->concentrate purify 6. Flash Column Chromatography concentrate->purify end_node End: Pure Bicyclic Lactone purify->end_node

Caption: Experimental workflow for PCC oxidation.

Issue ObservedPossible CauseRecommended Solution
Reaction is sluggish or incomplete Substrate is sterically hindered or electronically deactivated.Gentle heating to reflux (approx. 40°C for DCM) may be required.[15] Increase the equivalents of PCC to 2.5-3.0 eq.
Formation of a thick, unfilterable tar Insufficient adsorbent (Celite/silica) was used.During workup, add more Celite and/or silica directly to the reaction flask and stir vigorously before attempting filtration. For future runs, increase the amount of adsorbent used from the start.[3][5]
Low yield after purification 1. Incomplete reaction.2. Product loss during workup.3. Substrate degradation.1. Ensure the reaction has gone to completion via TLC.2. Ensure the silica plug is thoroughly washed with a non-polar solvent.3. If the substrate is acid-sensitive, add powdered sodium acetate as a buffer.[3]
Formation of ester byproduct (R-CO-OR) Unreacted alcohol (hemiacetal) attacks the product lactone (acting as an aldehyde).This is less common for intramolecular cyclization but can occur. Ensure slow addition of the hemiacetal to an excess of the PCC reagent to keep the concentration of the starting material low.[10]

Conclusion

The oxidation of bicyclic hemiacetals using Pyridinium Chlorochromate is a cornerstone transformation in modern organic synthesis. Its reliability, mild conditions, and selectivity make it a preferred method for accessing valuable bicyclic lactone structures. By understanding the underlying mechanism and adhering to a carefully planned experimental protocol, particularly regarding anhydrous conditions and the workup procedure, researchers can consistently achieve high yields of the desired products. This application note serves as a comprehensive guide for drug development professionals and synthetic chemists aiming to leverage this powerful reaction in their synthetic campaigns.

References

The Versatile Synthon: 3-Oxabicyclo[3.3.1]nonane-2,4-dione in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Bicyclic Building Block

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, cyclic anhydrides have long been valued for their inherent reactivity and stereochemical pre-disposition. 3-Oxabicyclo[3.3.1]nonane-2,4-dione, a meso-anhydride, has emerged as a particularly powerful and versatile synthon. Its rigid bicyclic framework and dual electrophilic sites provide a canvas for a diverse array of chemical transformations, enabling access to highly functionalized cyclohexane and heterocyclic systems. This guide provides an in-depth exploration of the synthesis and application of this key building block, offering detailed protocols and insights for researchers in organic synthesis and drug development. The bicyclo[3.3.1]nonane framework is a prevalent motif in numerous biologically active natural products, making synthetic routes to its derivatives a significant area of research.[1]

Core Properties and Synthesis

A thorough understanding of the physicochemical properties of a building block is essential for its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀O₃[2]
Molecular Weight 154.16 g/mol [2]
Appearance White solid / Colorless plates[3]
Melting Point 138-140 °C[3]
Boiling Point 300.59 °C at 760 mmHg[2]
CAS Number 4355-31-1[2]

The synthesis of this compound is most commonly achieved through the dehydration of cis-1,3-cyclohexanedicarboxylic acid. This transformation can be accomplished using various dehydrating agents, with acetic anhydride and dicyclohexylcarbodiimide (DCC) being the most prevalent.

Protocol 1: Synthesis via Acetic Anhydride Dehydration

This method is a straightforward and cost-effective approach for the gram-scale synthesis of the title compound. Acetic anhydride serves as both the dehydrating agent and the solvent.

Workflow for Acetic Anhydride Dehydration

A cis/trans-1,3-Cyclohexanedicarboxylic acid C Reflux (e.g., 120-140°C) for 1.5-5 hours A->C B Acetic Anhydride B->C D Distill off volatiles C->D E Recrystallize from Toluene/Hexane D->E F This compound E->F

Caption: Synthesis of the target anhydride using acetic anhydride.

Step-by-Step Methodology:

  • A mixture of cis/trans-1,3-cyclohexanedicarboxylic acid (e.g., 10.0 g, 58.1 mmol) and acetic anhydride (e.g., 100 mL) is heated to reflux (approximately 120-140°C) for 1.5 to 5 hours.[4][5][6]

  • After the reaction is complete, the excess acetic anhydride and acetic acid formed are removed by distillation.

  • The resulting residue, a light yellow solid, is then recrystallized. A common solvent system for this is hot toluene with the addition of hexane upon cooling to 0°C.[6]

  • The precipitated product is collected by filtration, washed, and dried to yield this compound as a white crystalline solid.

Protocol 2: Synthesis via Dicyclohexylcarbodiimide (DCC) Mediated Cyclization

This protocol offers a milder alternative to the high temperatures required for acetic anhydride dehydration, which can be advantageous for sensitive substrates. DCC facilitates the intramolecular condensation by activating the carboxylic acid groups.

Step-by-Step Methodology:

  • cis-1,3-Cyclohexanedicarboxylic acid (1 equivalent) is suspended in a suitable solvent such as dichloromethane (CH₂Cl₂).[3]

  • A solution of DCC (1 equivalent) in CH₂Cl₂ is added dropwise to the suspension at room temperature.[3]

  • The reaction mixture is stirred at room temperature for approximately 2 hours.[3]

  • The byproduct, dicyclohexylurea (DCU), precipitates as a white solid and is removed by filtration. The filter cake should be washed several times with cold CH₂Cl₂ to maximize recovery.[3]

  • The combined organic filtrate is concentrated under reduced pressure to yield the crude product.

  • Recrystallization from a solvent mixture like benzene-petroleum ether affords the pure this compound.[3] A yield of 92.6% has been reported for this procedure.[3]

Expertise & Experience Insight: The choice between acetic anhydride and DCC often depends on the scale of the reaction and the availability of reagents. While the acetic anhydride method is simpler for large-scale preparations, the DCC protocol provides a cleaner reaction profile with a straightforward workup, as the insoluble DCU byproduct is easily removed by filtration.

Application in Asymmetric Synthesis: Desymmetrization

One of the most elegant applications of meso-3-oxabicyclo[3.3.1]nonane-2,4-dione is its use in asymmetric desymmetrization reactions. This strategy allows for the creation of chiral, non-racemic cyclohexane derivatives from an achiral starting material, which is a highly efficient approach to enantiomerically pure compounds.

This process typically involves the enantioselective ring-opening of the anhydride with a nucleophile, often mediated by a chiral catalyst or auxiliary. This key step has been utilized in the synthesis of complex natural products, such as the splicing inhibitor herboxidiene.[7]

Conceptual Workflow of Asymmetric Desymmetrization

cluster_0 Asymmetric Ring-Opening cluster_1 Further Transformations A This compound (meso) D Enantioselective Ring-Opening A->D B Nucleophile (e.g., Chiral Alcohol, Amine) B->D C Chiral Catalyst or Auxiliary C->D E Chiral Monoester/ Monoamide D->E F Protection, Reduction, Coupling, etc. E->F G Complex Chiral Target (e.g., Natural Product) F->G

Caption: General scheme for asymmetric desymmetrization.

Protocol 3: Enantioselective Methanolysis for a Chiral Monoester

This protocol illustrates a foundational desymmetrization reaction, providing a chiral monoester that can be further elaborated. The specific chiral catalyst and conditions would be dependent on the desired enantiomer and are often proprietary or found in specialized literature. The following is a generalized procedure.

Step-by-Step Methodology:

  • To a solution of the chiral catalyst (e.g., a chiral amine or phosphine, 0.05-0.1 equivalents) in a suitable aprotic solvent (e.g., toluene or CH₂Cl₂) at a controlled temperature (e.g., -78°C to 0°C), add this compound (1 equivalent).

  • Slowly add methanol (1.1 equivalents) to the reaction mixture.

  • The reaction is stirred for several hours, with progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction is quenched, typically with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched monoester.

Trustworthiness Insight: The success of a desymmetrization reaction is critically dependent on the choice of the chiral catalyst and reaction conditions. It is imperative to screen various catalysts and solvents to optimize both the yield and the enantiomeric excess (% ee) of the product. The % ee should be determined using a reliable method, such as chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Application in Domino Reactions for Complex Heterocycles

The reactivity of this compound and its derivatives extends to powerful domino reactions, which allow for the rapid assembly of complex molecular scaffolds in a single synthetic operation. An example is the stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives.[8] These reactions can generate multiple contiguous stereocenters with high levels of control.[8]

A notable example involves an organocatalytic domino Michael-hemiacetalization-Michael reaction between (E)-3-aryl-2-nitroprop-2-en-1-ols and (E)-7-aryl-7-oxohept-5-enals, which, after an oxidation step, yields highly functionalized 3-oxabicyclo[3.3.1]nonan-2-ones.[8][9]

Reaction Scheme for Domino Synthesis

start1 (E)-3-aryl-2-nitroprop-2-en-1-ol + (E)-7-aryl-7-oxohept-5-enal process Domino Reaction (Michael-Hemiacetalization-Michael) start1->process catalyst Modularly Designed Organocatalyst (MDO) catalyst->process intermediate Bicyclic Hemiacetal process->intermediate oxidation Oxidation (PCC) intermediate->oxidation product Functionalized 3-Oxabicyclo[3.3.1]nonan-2-one oxidation->product

Caption: Domino reaction to form complex bicyclic systems.

While the direct use of this compound is not the starting point in this specific domino sequence, the resulting 3-oxabicyclo[3.3.1]nonan-2-one core structure highlights the importance and accessibility of this bicyclic framework in synthetic planning.[8] Researchers can envision ring-opening the anhydride to a suitable precursor that could then engage in such domino reactions.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility spans from the straightforward synthesis of bicyclic systems to elegant applications in asymmetric desymmetrization and as a conceptual precursor for complex domino reactions. The protocols outlined herein provide a solid foundation for researchers to incorporate this valuable synthon into their synthetic strategies. As the demand for stereochemically complex and diverse small molecules continues to grow in fields such as medicinal chemistry and materials science, the strategic application of such powerful building blocks will undoubtedly continue to expand.

References

Application Notes & Protocols: The Versatility of 3-Oxabicyclo[3.3.1]nonane-2,4-dione in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3-oxabicyclo[3.3.1]nonane scaffold is a conformationally restricted bicyclic system that has garnered significant attention in medicinal chemistry. Its rigid framework provides a unique three-dimensional presentation of functional groups, making it an attractive starting point for the synthesis of complex and biologically active molecules. This guide delves into the applications of a key derivative, 3-Oxabicyclo[3.3.1]nonane-2,4-dione, as a versatile building block in drug discovery, with a particular focus on its role in the development of novel anticancer agents through spliceosome inhibition. We will explore the synthetic rationale, provide detailed experimental protocols, and present data that underscores the potential of this scaffold.

Introduction: The Strategic Advantage of the 3-Oxabicyclo[3.3.1]nonane Scaffold

The bicyclo[3.3.1]nonane framework is a prevalent motif in a multitude of biologically active natural products, lauded for its unique structural and conformational properties.[1][2] The introduction of a heteroatom, such as oxygen at the 3-position, to create the 3-oxabicyclo[3.3.1]nonane system, further enhances its utility by introducing polarity and potential hydrogen bonding sites. The dione derivative, this compound, serves as a particularly valuable meso-anhydride. This symmetrical yet prochiral nature allows for elegant asymmetric desymmetrization reactions, providing a powerful strategy for the enantioselective synthesis of complex chiral molecules.[3][4] This approach is crucial in medicinal chemistry, where the stereochemistry of a drug candidate is often intrinsically linked to its efficacy and safety.

The rigid bicyclic nature of this scaffold helps to lock the molecule in a specific conformation, reducing the entropic penalty upon binding to a biological target and often leading to higher affinity and selectivity. It is this combination of stereochemical potential and conformational rigidity that makes this compound a privileged starting material in the quest for novel therapeutics.[5][6]

Application Focus: Synthesis of Spliceosome Inhibitors for Oncology

Background: The spliceosome is a complex molecular machine responsible for the splicing of pre-mRNA, a critical step in gene expression. The SF3b subunit of the spliceosome has emerged as a compelling target for anticancer drug development.[3] Natural products like herboxidiene have demonstrated potent in vitro splicing inhibition by interacting with the SF3b subunit.[3] Medicinal chemists have sought to synthesize analogs of these natural products to improve their pharmacological properties. The this compound scaffold has been instrumental in the synthesis of carba-derivatives of herboxidiene, which have been evaluated for their spliceosome inhibitory activity.[3][4]

Synthetic Rationale: The core strategy involves the use of this compound as a meso-anhydride that can be opened in an enantioselective manner. This key step, known as asymmetric desymmetrization, establishes the desired stereochemistry early in the synthetic sequence. The resulting chiral cyclohexane derivative can then be further elaborated to construct the final spliceosome inhibitor analog. This approach allows for the systematic investigation of the impact of stereochemistry on biological activity.

Experimental Protocols

Herein, we provide a detailed, two-part protocol for the synthesis of a key chiral intermediate from this compound, based on established methodologies.[3][4]

Part A: Synthesis of (1R,5S)-3-Oxabicyclo[3.3.1]nonane-2,4-dione (18)

This protocol outlines the formation of the meso-anhydride from commercially available starting materials.

Materials:

  • 1,3-Cyclohexanedicarboxylic acid (mixture of cis and trans)

  • Acetic anhydride

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a 100 mL round-bottom flask, add 1,3-cyclohexanedicarboxylic acid (5.00 g, 29 mmol).

  • Add acetic anhydride (50 mL) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to 140 °C with stirring for 10 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetic anhydride under reduced pressure using a rotary evaporator.

  • Dissolve the resulting white solid residue in a minimal amount of dichloromethane.

  • Filter the solution to remove any insoluble impurities.

  • Concentrate the filtrate to yield the crude product.

  • Purify the crude product by vacuum distillation to afford (1R,5S)-3-oxabicyclo[3.3.1]nonane-2,4-dione (18) as a white solid (yield: ~45%).[4]

Part B: Enantioselective Desymmetrization of the Meso-Anhydride

This protocol describes the asymmetric opening of the anhydride to generate a chiral methyl ketone, a crucial building block for the synthesis of herboxidiene carba-analogs.

Materials:

  • (1R,5S)-3-Oxabicyclo[3.3.1]nonane-2,4-dione (18)

  • Zinc bromide (ZnBr₂)

  • Methylmagnesium bromide (MeMgBr)

  • [Rh(nbd)Cl]₂ (NBD = norbornadiene)

  • (S)-tert-butylphosphine oxazoline ligand

  • Anhydrous solvent (e.g., THF)

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Reaction vessel

  • Stirring plate

  • Chromatography supplies for purification

Procedure:

  • Preparation of the Methylzinc Reagent: In an inert atmosphere (glovebox or Schlenk line), prepare methylzinc bromide by the reaction of zinc bromide with methylmagnesium bromide in an appropriate anhydrous solvent.

  • Catalyst Formation: In a separate reaction vessel under an inert atmosphere, react [Rh(nbd)Cl]₂ with the (S)-tert-butylphosphine oxazoline ligand to form the active chiral rhodium catalyst.

  • Desymmetrization Reaction: a. Dissolve (1R,5S)-3-oxabicyclo[3.3.1]nonane-2,4-dione (18) in an anhydrous solvent at 0 °C. b. Add the pre-formed chiral rhodium catalyst to the solution. c. Slowly add the methylzinc bromide reagent to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 30 hours.

  • Work-up and Purification: a. Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). b. Extract the product into an organic solvent. c. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. d. Purify the resulting methyl ketone by column chromatography. This should yield the desired chiral methyl ketone with high enantioselectivity (e.g., 91% ee).[3]

Data Presentation
Compound Description Yield Enantiomeric Excess (ee) Reference
(1R,5S)-3-Oxabicyclo[3.3.1]nonane-2,4-dione (18)Meso-anhydride starting material~45%N/A[4]
Chiral Methyl Ketone (19)Product of asymmetric desymmetrization~58%91%[3]

Broader Applications and Future Perspectives

While the focus here has been on spliceosome inhibitors, the 3-oxabicyclo[3.3.1]nonane framework and its derivatives are valuable in other areas of medicinal chemistry. For instance, related oxazabicyclo[3.3.1]nonane derivatives have been successfully developed as potent and orally active GPR119 agonists for the potential treatment of type 2 diabetes.[7] The rigid scaffold can be adapted to present pharmacophoric features in a precise spatial arrangement to interact with a variety of biological targets.

Furthermore, the bicyclo[3.3.1]nonane core is a recurring theme in natural products with demonstrated anticancer, antimalarial, and anti-inflammatory activities.[5][6] The synthetic accessibility of functionalized 3-oxabicyclo[3.3.1]nonane derivatives through domino reactions and other stereoselective methods opens up avenues for the creation of diverse compound libraries for high-throughput screening.[8][9]

Future research will likely focus on:

  • Exploring a wider range of nucleophiles in the asymmetric desymmetrization of this compound to generate a greater diversity of chiral building blocks.

  • Utilizing the scaffold to mimic the conformation of peptide turns or other recognition motifs.

  • Incorporating the 3-oxabicyclo[3.3.1]nonane core into PROTACs or other novel therapeutic modalities where a rigid linker can be advantageous.

Visualizations

Diagram 1: Synthetic Pathway from 1,3-Cyclohexanedicarboxylic Acid

G A 1,3-Cyclohexanedicarboxylic Acid B This compound (Meso-Anhydride) A->B Acetic Anhydride, 140°C C Chiral Methyl Ketone (Key Intermediate) B->C Asymmetric Desymmetrization (Chiral Rh Catalyst, MeZnBr) D Spliceosome Inhibitor Analogs C->D Further Elaboration

Caption: Synthetic workflow for producing spliceosome inhibitor analogs.

Diagram 2: Logical Relationship of the Scaffold to the Application

G cluster_0 Core Scaffold Properties cluster_1 Synthetic Strategy cluster_2 Medicinal Chemistry Application A This compound B Meso, Prochiral Structure A->B D Asymmetric Desymmetrization A->D B->D C Conformational Rigidity C->D E Enantioselective Synthesis D->E F Synthesis of Herboxidiene Analogs E->F G Spliceosome Inhibition F->G H Anticancer Drug Discovery G->H

Caption: Rationale for using the scaffold in drug discovery.

Conclusion

This compound is more than just a chemical curiosity; it is a powerful and versatile tool in the arsenal of the medicinal chemist. Its unique structural features, particularly its suitability for asymmetric desymmetrization, provide an elegant and efficient entry point to complex, chiral molecules. The successful application of this scaffold in the synthesis of spliceosome inhibitors highlights its potential for the development of novel anticancer therapeutics. As synthetic methodologies continue to evolve, we can expect to see the 3-oxabicyclo[3.3.1]nonane framework play an increasingly important role in the discovery of new medicines for a range of diseases.

References

Application Notes & Protocols: Strategic Synthesis of Natural Products via the Bicyclo[3.3.1]nonane Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The bicyclo[3.3.1]nonane architecture is a privileged carbocyclic motif, forming the structural core of over 1,000 natural products with profound biological activities relevant to neurodegenerative disease, cancer, and infectious diseases.[1][2] Its rigid, chair-chair or chair-boat conformational preference provides a unique three-dimensional scaffold for decorating substituents, making it an attractive target in drug discovery and a formidable challenge in total synthesis. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of key synthetic strategies for constructing this framework, detailed protocols for pivotal transformations, and comprehensive case studies of landmark total syntheses.

Chapter 1: Foundational Strategies for Constructing the Bicyclo[3.3.1]nonane Core

The construction of the bicyclo[3.3.1]nonane skeleton is the linchpin in the total synthesis of many complex natural products. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials. Here, we dissect several field-proven approaches.

Tandem Michael-Aldol Annulation

This is one of the most powerful and convergent methods for assembling the bicyclo[3.3.1]nonane core, particularly for highly functionalized systems. The causality of this one-pot reaction lies in its elegant simplicity: a base-induced Michael addition of a cyclic 1,3-dione (or equivalent) to an α,β-unsaturated aldehyde or ketone is immediately followed by an intramolecular aldol condensation.

Mechanistic Rationale: The initial Michael addition forms a transient enolate, which is spatially primed to attack a pendant carbonyl group, thereby forging the second ring. The stereochemical outcome is often governed by the thermodynamic stability of the resulting bridged bicyclic system. This method has proven exceptionally effective in building the core of polycyclic polyprenylated acylphloroglucinols (PPAPs).[3]

cluster_workflow Tandem Michael-Aldol Annulation Workflow start Cyclic 1,3-Dione + α,β-Unsaturated Aldehyde step1 Base-catalyzed Michael Addition start->step1 Reactants step2 Intermediate Enolate Formation step1->step2 Forms step3 Intramolecular Aldol Condensation step2->step3 Attacks pendant carbonyl end Bicyclo[3.3.1]nonane Core Product step3->end Yields

Caption: General workflow for Tandem Michael-Aldol Annulation.

Intramolecular Michael Addition (IMA)

In this strategy, a tethered Michael acceptor and donor are pre-assembled in a single molecule. Upon treatment with a suitable base or acid, the molecule undergoes a cyclization cascade. A classic approach involves the reaction of a cyclic enone bearing a nucleophilic side chain. For example, tandem intermolecular alkylation of a Michael donor with bromocarvones, followed by an intramolecular Michael addition, provides a rapid, enantiospecific route to functionalized bicyclo[3.3.1]nonanes.[4]

Expert Insight: The success of the IMA strategy hinges on the length and conformational flexibility of the tether connecting the donor and acceptor. An incorrect tether can lead to undesired ring sizes (e.g., [3.2.2] or [4.3.1]) or polymerization. Careful molecular modeling is often employed to predict the feasibility of the desired cyclization.

Cation-Olefin Cyclization

For less functionalized bicyclic cores, particularly those found in alkaloids and terpenoids, the cation-olefin cyclization is a powerful biomimetic strategy. The reaction is typically initiated by forming a carbocation (often from an allylic alcohol or epoxide) which is then intercepted by a strategically placed alkene. This approach was masterfully employed in the synthesis of (-)-Huperzine A by Fukuyama and coworkers.[5][6]

Trustworthiness: The regioselectivity of the cyclization is controlled by the stability of the resulting carbocationic intermediates (following Markovnikov's rule), and the stereochemistry is often dictated by the chair-like transition state of the cyclizing chain, leading to predictable and often highly diastereoselective outcomes.

Chapter 2: Case Study: Total Synthesis of (-)-Huperzine A

Huperzine A is a Lycopodium alkaloid that acts as a potent, reversible acetylcholinesterase inhibitor, making it a molecule of significant interest for the treatment of Alzheimer's disease.[5] Its structure features a rigid bicyclo[3.3.1]nonane core fused to a 2-pyridone moiety and a challenging bridgehead primary amine.

Retrosynthetic Analysis (Fukuyama, 2009)

The Fukuyama synthesis showcases a brilliant application of a cation-olefin cyclization to establish the core. The retrosynthesis reveals a disconnection strategy that simplifies the complex target into manageable, logically-derived precursors.

cluster_retro Retrosynthesis of (-)-Huperzine A HuperzineA (-)-Huperzine A Precursor1 Protected Bicyclic Amine HuperzineA->Precursor1 Pyridone formation, Amine deprotection Precursor2 Bicyclic Lactone Precursor1->Precursor2 Curtius Rearrangement Precursor3 Acyclic Allylated Lactone Precursor2->Precursor3 Cation-Olefin Cyclization (Key Step) Precursor4 Meso-anhydride (Commercial) Precursor3->Precursor4 Allylation, Desymmetrization

Caption: Simplified retrosynthetic analysis of (-)-Huperzine A.

Detailed Protocol: Key Cation-Olefin Cyclization

This protocol details the pivotal step where the bicyclo[3.3.1]nonane skeleton is forged from an acyclic precursor via treatment with triflic acid.[5]

Materials:

  • Acyclic allylated lactone precursor (1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Trifluoromethanesulfonic acid (TfOH) (1.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon atmosphere setup

Procedure:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet is charged with the acyclic allylated lactone precursor.

  • Dissolution: Anhydrous CH₂Cl₂ is added to dissolve the substrate completely, and the resulting solution is cooled to -78 °C using an acetone/dry ice bath.

  • Initiation: Trifluoromethanesulfonic acid (TfOH) is added dropwise to the stirred solution over 5 minutes, ensuring the internal temperature does not rise significantly. The causality here is that TfOH protonates the lactone carbonyl, activating the molecule and initiating the cationic cascade.

  • Reaction: The reaction mixture is stirred vigorously at -78 °C for 1 hour. Progress is monitored by Thin Layer Chromatography (TLC) using a pre-determined solvent system.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C. The mixture is then allowed to warm to room temperature.

  • Workup: The organic layer is separated, and the aqueous layer is extracted three times with CH₂Cl₂. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, the bicyclic lactone, is purified by flash column chromatography on silica gel to yield the desired product.

StepReactant/ReagentKey ConditionsTypical YieldReference
Cyclization Acyclic LactoneTfOH, CH₂Cl₂, -78 °C, 1h~85-90%[5]

Chapter 3: Case Study: Synthesis of Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)

PPAPs, such as Garsubellin A, are a large family of natural products known for their complex, highly oxygenated, and stereochemically dense structures.[1][7] Many possess a Type A bicyclo[3.3.1]nonane-2,4,9-trione core. Their synthesis represents a significant challenge and has spurred the development of innovative methodologies.

Synthetic Strategy: Abiotic Annulation/Rearrangement

A powerful strategy for accessing PPAPs involves an "abiotic" (non-biomimetic) approach that relies on a predictable annulation and rearrangement sequence. This solidifies a general strategy for constructing these complex meroterpenes, reducing their complexity to that of a substituted cyclopentanone.[1]

cluster_workflow_ppap General Workflow for Garsubellin A Synthesis start Substituted Cyclopentanone step1 Annulation with Phloroglucinol Derivative start->step1 step2 Intermediate Formation step1->step2 step3 Oxidative Ring Expansion/Rearrangement step2->step3 Key Transformation end Bicyclo[3.3.1]nonane Core of PPAP step3->end

Caption: Abiotic workflow towards the PPAP core.

Protocol: Oxidative Ring Expansion to Form the Bicyclic Core

This protocol describes a key transformation in the synthesis of Garsubellin A, where an oxidative dearomatization/ring expansion constructs the bicyclo[3.3.1]nonane framework.[1]

Materials:

  • Annulation adduct precursor (1.0 eq)

  • Lead (IV) acetate (Pb(OAc)₄) (2.0 eq)

  • Anhydrous Acetic Acid (AcOH)

  • Argon atmosphere setup

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Setup: A flame-dried round-bottom flask is charged with the annulation adduct precursor under an argon atmosphere.

  • Dissolution & Cooling: Anhydrous acetic acid is added, and the solution is cooled to 0 °C in an ice bath.

  • Oxidation: Lead (IV) acetate is added portion-wise over 10 minutes. The lead (IV) acetate acts as a powerful oxidant, initiating a cascade that results in the expansion of one of the rings to form the bridged system.

  • Reaction: The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Quenching: The reaction is quenched by pouring it into a stirred mixture of saturated aqueous Na₂S₂O₃ and EtOAc.

  • Workup: The layers are separated, and the aqueous phase is extracted three times with EtOAc. The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, the crude residue is purified by flash chromatography to afford the bicyclo[3.3.1]nonane product.

Conclusion

The bicyclo[3.3.1]nonane framework remains a central and enduring challenge in the field of total synthesis. The strategies outlined herein—from convergent tandem reactions to biomimetic cyclizations and abiotic rearrangements—represent the ingenuity and intellectual rigor required to construct this vital molecular scaffold. The detailed protocols serve as a practical starting point for researchers aiming to synthesize these complex and biologically crucial natural products. As new synthetic methods emerge, the ability to access these molecules and their analogues will undoubtedly accelerate discoveries in medicine and chemical biology.

References

Application Notes & Protocols: One-Pot Synthesis of Bridged Bicyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Bridged bicyclic scaffolds are privileged three-dimensional structures ubiquitous in natural products and pharmaceutical agents, prized for their conformational rigidity and dense stereochemical complexity. Traditional linear syntheses of these frameworks are often protracted and inefficient. This comprehensive guide details the strategic advantages and practical execution of one-pot methodologies for the construction of bridged bicyclic systems. By telescoping multiple transformations into a single synthetic operation, these approaches offer significant gains in efficiency, resource economy, and step-count. This document provides senior-level insights into the causal relationships behind experimental design, self-validating protocols for key reaction classes, and visual guides to complex mechanistic pathways.

The Strategic Imperative for One-Pot Syntheses

In the high-stakes environment of drug discovery and complex molecule synthesis, efficiency is paramount. One-pot reactions, also known as tandem, domino, or cascade reactions, represent a paradigm shift from traditional, stepwise synthetic sequences.[1] By avoiding the isolation and purification of intermediates, these processes inherently reduce solvent waste, minimize material loss, and shorten timelines.[2] The construction of bridged bicyclic systems—molecules where two rings share three or more atoms, creating a structural "bridge"—is particularly amenable to this philosophy.[2] The conformational constraints of the starting materials in a one-pot sequence can pre-organize the molecule for complex cyclizations, often leading to high levels of stereocontrol that would be difficult to achieve in a stepwise fashion. This guide will focus on three powerful and versatile one-pot strategies: the Intramolecular Diels-Alder (IMDA) Cycloaddition, Tandem Michael-Aldol Reactions (the Bridged Robinson Annulation), and Transition Metal-Catalyzed Intramolecular Cycloadditions.

Strategy I: Intramolecular Diels-Alder (IMDA) Cycloaddition

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, becomes an exceptionally powerful tool for generating polycyclic systems when the diene and dienophile are tethered within the same molecule.[3] The intramolecular variant (IMDA) is entropically favored over its intermolecular counterpart, often proceeding under milder conditions and with greater stereoselectivity.[3] For the synthesis of bridged systems, a "Type II" IMDA is employed, wherein the tether connects the dienophile to an internal position (C2 or C3) of the diene component.[4] This arrangement forces the cycloaddition to proceed through a transition state that directly yields the bridged architecture.

Causality in Experimental Design:

The success of a bridged-selective IMDA reaction is governed by the geometry of the tether connecting the diene and dienophile. The length and rigidity of this tether dictate the facial selectivity and the endo/exo preference of the cycloaddition. Shorter tethers (3-4 atoms) often lead to fused systems, whereas longer, more flexible tethers are required to accommodate the strained transition state of a bridged product.[5] The choice of solvent and the use of Lewis acid catalysis can influence reaction rates and selectivities by altering the conformational populations of the acyclic precursor and lowering the LUMO of the dienophile. Thermal conditions are most common, requiring careful optimization to achieve cyclization without promoting retro-Diels-Alder or decomposition pathways.

Workflow for Bridged IMDA Cycloaddition

cluster_0 Preparation cluster_1 One-Pot Reaction cluster_2 Workup & Purification A Synthesize Acyclic Precursor (Diene + Dienophile + Tether) B Dissolve Precursor in High-Boiling Solvent (e.g., Toluene, Xylene) A->B C Heat to Reflux (Thermal Cycloaddition) B->C D Monitor Reaction (TLC, GC-MS) C->D E Cool & Concentrate D->E F Purify via Column Chromatography E->F G Characterize Product F->G

Caption: General workflow for a thermal Intramolecular Diels-Alder reaction.

Protocol 1: Thermal Intramolecular [4+2] Cycloaddition

This protocol is a representative example for the formation of a bicyclo[2.2.2]octane core, inspired by methodologies used in natural product synthesis.[6]

Materials:

  • Acyclic triene precursor (1.0 eq)

  • Toluene (or Xylene for higher temperatures), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard reflux apparatus

  • Silica gel for chromatography

Procedure:

  • Setup: Under an inert atmosphere, add the acyclic triene precursor (e.g., 100 mg, 1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add anhydrous toluene to achieve a high-dilution condition (e.g., 0.01 M concentration) to minimize intermolecular side reactions.

  • Cycloaddition: Heat the reaction mixture to reflux (approx. 110 °C for toluene).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-48 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the bridged bicyclic product.

  • Characterization: Confirm the structure of the product using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy. Nuclear Overhauser effect (NOE) experiments are crucial for confirming the stereochemistry of the bridged system.

Self-Validation:

  • Expected Outcome: Formation of the desired bridged bicyclic product in moderate to high yield. The stereochemistry should be highly specific due to the constraints of the intramolecular reaction.

  • Troubleshooting:

    • No Reaction: If no reaction occurs, consider a higher boiling solvent like xylene or mesitylene. Lewis acid catalysis (e.g., with Et₂AlCl, BF₃·OEt₂) can also be attempted at lower temperatures, but may introduce new side reactions.

    • Decomposition: If the starting material or product decomposes, attempt the reaction at a lower temperature for a longer duration.

    • Formation of Fused Isomer: If the undesired fused isomer forms, this indicates that the tether length and geometry favor the fused transition state. Redesign of the acyclic precursor is necessary.

Strategy II: Tandem Michael-Aldol Reaction (Bridged Robinson Annulation)

The Robinson annulation is a classic method for forming a six-membered ring onto an existing ketone.[2] A powerful one-pot variant, termed a "bridged" Robinson annulation, utilizes a tandem intermolecular Michael addition followed by an intramolecular aldol condensation to construct complex bicyclo[2.2.2]oct-5-en-2-ones from simple cyclic ketones and enones.[7] This acid-catalyzed process is notable for its operational simplicity and its ability to rapidly generate the core of many natural products.

Causality in Experimental Design:

The key to this one-pot process is the use of a strong Brønsted acid, such as trifluoromethanesulfonic (triflic) acid.[7] The acid serves multiple roles: it activates the cyclic enone for the initial Michael attack by the enol of the ketone, it catalyzes the subsequent intramolecular aldol cyclization of the intermediate 1,5-diketone, and it promotes the final dehydration to yield the α,β-unsaturated bicyclic ketone. The choice of ketone and enone substrates dictates the substitution pattern of the final product. The reaction is driven forward by the formation of the thermodynamically stable conjugated bicyclic system. Microwave heating can be employed to accelerate the reaction, reducing reaction times from hours to minutes.[7]

Reaction Mechanism: Bridged Robinson Annulation

cluster_0 Reaction Cascade A Ketone + Cyclic Enone (in presence of H⁺) B Michael Addition (C-C Bond Formation) A->B C Intermediate 1,5-Diketone B->C D Intramolecular Aldol Addition C->D E Intermediate β-Hydroxy Ketone D->E F Dehydration (-H₂O) E->F G Bridged Bicyclic Enone (Final Product) F->G

Caption: Key stages in the one-pot Bridged Robinson Annulation.

Protocol 2: One-Pot Synthesis of Bicyclo[2.2.2]oct-5-en-2-ones

This protocol is adapted from the procedure developed by Jung and Maderna for the synthesis of substituted bicyclo[2.2.2]oct-5-en-2-ones.[7]

Materials:

  • Cyclic Ketone (e.g., cyclohexanone, 1.0 eq)

  • Cyclic Enone (e.g., cyclohex-2-enone, 3.0 eq)

  • Trifluoromethanesulfonic acid (TfOH, 3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Standard reaction flask or microwave reaction vessel

Procedure:

  • Setup: To a solution of the ketone (e.g., 1.0 mmol) and the cyclic enone (3.0 mmol) in anhydrous DCM (e.g., 5 mL) at 0 °C, add triflic acid (3.0 mmol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat using a standard heating mantle (e.g., 40 °C) or a microwave reactor.

  • Monitoring: Follow the reaction progress by TLC until the starting ketone is consumed (typically 4-12 hours for conventional heating).

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract with DCM (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure bicyclic enone.

Self-Validation:

  • Expected Outcome: Isolation of the bicyclo[2.2.2]oct-5-en-2-one product in fair to good yield (see table below for examples).

  • Troubleshooting:

    • Low Yield/Polymerization: The enone substrate can polymerize under strong acid conditions. Ensure slow addition of acid at 0 °C. Using a substoichiometric amount of acid might be beneficial, though it may require longer reaction times.

    • Incomplete Reaction: If the reaction stalls, gentle heating or switching to microwave conditions may be necessary. Ensure all reagents and solvents are anhydrous, as water can interfere with the acid catalyst.

Data Presentation: Substrate Scope of the Bridged Robinson Annulation

The following table summarizes representative yields for the synthesis of various bicyclic enones using the one-pot tandem Michael-aldol methodology.[7]

EntryKetone (1.0 eq)Enone (3.0 eq)ProductYield (%)
1CyclohexanoneCyclohex-2-enoneTricyclic enone 757
2CyclopentanoneCyclohex-2-enoneBicyclic enone 19a65
3AcetoneCyclohex-2-enoneBicyclic enone 19c71
42-PentanoneCyclohex-2-enoneBicyclic enone 19d62

Strategy III: Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition

Transition metal catalysis offers a powerful avenue for constructing complex molecular architectures under mild conditions. A notable example is the rhodium(II)-catalyzed cascade reaction of an N-sulfonyl-1,2,3-triazole tethered to an alkene.[1][6] This one-pot process proceeds via the in-situ generation of a rhodium-iminocarbene, which then acts as a 1,3-dipole in an intramolecular [3+2] cycloaddition to furnish highly functionalized, nitrogen-containing bridged bicyclic systems.[6]

Causality in Experimental Design:

The choice of catalyst is critical; rhodium(II) carboxylates, such as Rh₂(OAc)₄ or Rh₂(OCt)₄, are highly effective at promoting the initial denitrogenation of the triazole to form the key rhodium-iminocarbene intermediate.[6] The subsequent intramolecular cycloaddition is highly diastereoselective, with the stereochemistry being dictated by the geometry of the lowest energy transition state, which is influenced by the length and nature of the tether. The reaction is typically run in a non-coordinating solvent like dichloroethane (DCE) at elevated temperatures (e.g., 85 °C) to facilitate both the carbene generation and the cycloaddition step.[6]

Catalytic Cycle for Rh-Catalyzed [3+2] Cycloaddition

A Triazole Precursor + Rh(II) B - N₂ Rh-Iminocarbene A:f1->B:f0 C Intramolecular [3+2] Cycloaddition B:f1->C:f0 D Bridged Bicyclic Product + Rh(II) C:f1->D:f0 D:f1->A:f1 Catalyst Regeneration

Caption: Simplified catalytic cycle for the one-pot synthesis of bridged heterocycles.

Protocol 3: Rhodium-Catalyzed Synthesis of Bridged Azabicycles

This general procedure is based on the work of Li and coworkers for the synthesis of various bridged bicyclo[m.n.2] ring systems.[6]

Materials:

  • N-sulfonyl-1,2,3-triazole precursor with alkene tether (1.0 eq, 0.1 mmol)

  • Rhodium(II) octanoate dimer [Rh₂(OCt)₄] (0.05 eq, 5 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • 3 Å Molecular Sieves (activated)

  • Inert atmosphere (Argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Setup: Add the triazole precursor (0.1 mmol), Rh₂(OCt)₄ (4 mg, 0.005 mmol), and activated 3 Å molecular sieves (30 mg) to an oven-dried Schlenk tube.

  • Inerting: Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous DCE (2 mL, to achieve 0.05 M) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 85 °C and stir.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and filter it through a short plug of celite, rinsing with dichloromethane.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the final bridged product.

Self-Validation:

  • Expected Outcome: Diastereoselective formation of the bridged azabicycle in good to excellent yield. The reaction is often very clean.

  • Troubleshooting:

    • Low Conversion: Ensure the catalyst is active and the solvent is scrupulously dry. The molecular sieves are critical for removing trace water. If the reaction is still sluggish, a slightly higher temperature or a different rhodium catalyst (e.g., Rh₂(OAc)₄) could be screened.

    • Side Products: Potential side reactions include C-H insertion or cyclopropanation if the substrate geometry allows these pathways to be competitive.[6] If these are observed, modification of the tether length or position on the substrate may be required to favor the desired [3+2] cycloaddition pathway.

Concluding Remarks

The one-pot synthesis of bridged bicyclic systems represents a highly advanced and efficient frontier in modern organic chemistry. The strategies outlined herein—Intramolecular Diels-Alder reactions, Tandem Michael-Aldol sequences, and Rhodium-Catalyzed Cycloadditions—provide powerful and versatile platforms for accessing these complex and valuable molecular architectures. By understanding the fundamental principles that govern these transformations, researchers can rationally design and execute elegant syntheses that maximize complexity in a single step. The adoption of these protocols can significantly accelerate research programs in natural product synthesis and drug development, where the rapid generation of novel, three-dimensional chemical matter is a key driver of innovation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Oxabicyclo[3.3.1]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-oxabicyclo[3.3.1]nonane framework is a vital structural motif in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents. The synthesis of the parent dione, 3-Oxabicyclo[3.3.1]nonane-2,4-dione, typically via the intramolecular dehydration of cis-1,3-cyclohexanedicarboxylic acid, is a foundational reaction. However, researchers frequently encounter challenges in achieving high and reproducible yields. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and an optimized protocol to help you navigate the complexities of this synthesis and maximize your product yield.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you quickly diagnose and solve problems.

Problem: Very Low or No Product Yield

Question: My reaction has run to completion, but after workup, I've isolated little to no this compound. What are the most probable causes?

Answer: This is a common issue that can typically be traced back to one of four key areas: the starting material, the reagents, the reaction conditions, or the solvent.

  • Starting Material Stereochemistry and Purity: The intramolecular cyclization to form the bicyclic anhydride requires the two carboxylic acid groups to be in close proximity. This is only possible with the cis isomer of 1,3-cyclohexanedicarboxylic acid . The trans isomer cannot cyclize under these conditions and will remain as an unreacted starting material, severely reducing the theoretical yield.

    • Solution: Verify the stereochemistry of your starting material using NMR or by checking the supplier's specifications. If you have a mixture of isomers, the cis acid must be isolated prior to the reaction. Procedures for enriching the cis isomer have been well-documented.[1]

  • Dehydrating Agent Activity: Dicyclohexylcarbodiimide (DCC) is the most common reagent for this transformation.[2] DCC is sensitive to moisture and can degrade over time, leading to incomplete reactions.

    • Solution: Use fresh, high-purity DCC from a reputable supplier. Store it in a desiccator, under an inert atmosphere if possible. If you suspect your DCC is old, it is best to use a new bottle.

  • Incomplete Reaction: The reaction may not have reached completion, especially if run at a temperature that is too low or for an insufficient duration.

    • Solution: The reaction is typically stirred at room temperature for at least 2 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the precipitation of the dicyclohexylurea (DCU) byproduct.

  • Solvent Purity: The presence of water in the reaction solvent (e.g., dichloromethane, CH₂Cl₂) will consume the DCC and can potentially hydrolyze the anhydride product back to the dicarboxylic acid.

    • Solution: Always use an anhydrous solvent for the reaction. If your solvent is from a previously opened bottle, consider using a freshly opened bottle or drying it over a suitable agent like anhydrous magnesium sulfate or calcium hydride followed by distillation.

Problem: Significant Product Loss During Workup

Question: I see a large amount of white precipitate (dicyclohexylurea), but my final yield after purification is poor. Where am I losing my product?

Answer: Product loss during workup and purification often stems from two main challenges: inefficient removal of the dicyclohexylurea (DCU) byproduct and hydrolysis of the target molecule.

  • Inefficient DCU Removal: DCU is notoriously difficult to remove completely. If not handled correctly, it can trap a significant amount of your product, or co-precipitate with it, leading to impure material and apparent yield loss upon final purification.

    • Solution: DCU has very low solubility in cold dichloromethane. After the reaction is complete, cool the reaction mixture in an ice bath for 30-60 minutes to maximize DCU precipitation. Filter the cold suspension through a Büchner funnel. Crucially, wash the collected DCU precipitate several times with small portions of cold dichloromethane to recover any trapped product.[2]

  • Product Hydrolysis: The target molecule is a cyclic anhydride, which is susceptible to hydrolysis, especially under basic or acidic conditions, or even with prolonged exposure to water during extraction.

    • Solution: Minimize contact with water during the workup. If an aqueous wash is necessary, use brine to reduce the solubility of the organic product in the aqueous layer and perform the separation quickly. Ensure all glassware is dry. The final product should be stored in a desiccator.

Section 2: Frequently Asked Questions (FAQs)

Question: How does DCC actually work in this reaction?

Answer: Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that facilitates the formation of an anhydride from two carboxylic acid groups. The mechanism involves the following key steps:

  • One of the carboxylic acid groups attacks the central carbon of the DCC molecule.

  • This forms a highly reactive O-acylisourea intermediate.

  • The second carboxylic acid group, positioned nearby due to the cis-conformation, performs an intramolecular nucleophilic attack on the carbonyl carbon of the activated intermediate.

  • This attack displaces the dicyclohexylurea (DCU) as a stable leaving group, forming the desired cyclic anhydride product.

Below is a diagram illustrating this mechanistic pathway.

DCC Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_end Products cis-Acid cis-1,3-Cyclohexane- dicarboxylic Acid Intermediate O-Acylisourea Intermediate cis-Acid->Intermediate 1. Activation DCC DCC DCC->Intermediate Product 3-Oxabicyclo[3.3.1]- nonane-2,4-dione Intermediate->Product 2. Intramolecular   Attack DCU DCU (Precipitate) Intermediate->DCU 3. Elimination Troubleshooting Workflow cluster_checks Initial Checks cluster_solutions Solutions start Low Yield of This compound check_sm Is Starting Material *cis*-1,3-cyclohexane- dicarboxylic acid? start->check_sm check_reagents Are Reagents (DCC) Fresh and Anhydrous? check_sm->check_reagents Yes sol_sm Purify starting acid to isolate cis isomer. check_sm->sol_sm No check_conditions Were Reaction Conditions (Time, Temp) Met? check_reagents->check_conditions Yes sol_reagents Use fresh DCC and anhydrous solvent. check_reagents->sol_reagents No check_workup Was Workup Performed Quickly and Cold? check_conditions->check_workup Yes sol_conditions Monitor reaction by TLC and run until completion. check_conditions->sol_conditions No sol_workup Chill before filtration and wash DCU with cold solvent. check_workup->sol_workup No end Yield should improve. If not, consider alternative synthetic routes. check_workup->end Yes

References

Technical Support Center: Purification of 3-Oxabicyclo[3.3.1]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Oxabicyclo[3.3.1]nonane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important bicyclic anhydride.

Introduction

This compound is a valuable building block in organic synthesis, notable for its rigid bicyclic structure. Its purity is paramount for the success of subsequent synthetic steps. This guide provides a comprehensive overview of purification techniques, troubleshooting common issues, and answering frequently asked questions to ensure you obtain a highly pure product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Question 1: My crude this compound oils out during recrystallization. What is causing this and how can I fix it?

Answer:

"Oiling out" during recrystallization occurs when the solute melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. For this compound, this can be due to the presence of impurities that depress the melting point of the mixture.

Causality and Solution:

  • Impurity-Induced Melting Point Depression: The most common cause is the presence of unreacted starting materials, such as cis- or trans-1,3-cyclohexanedicarboxylic acid, or byproducts from the dehydration reaction (e.g., N,N'-dicyclohexylurea if using DCC). These impurities can form a eutectic mixture with the product, which has a lower melting point than the pure compound.

  • Solvent Choice: The solvent system may not be optimal. If the boiling point of the solvent is too high, it can cause the solute to melt.

Troubleshooting Steps:

  • Pre-purification: If the crude product is highly impure, consider a preliminary purification step. A quick filtration through a plug of silica gel, eluting with a non-polar solvent to remove highly polar impurities, can be effective.

  • Solvent System Modification: A recommended solvent system for recrystallization is a mixture of hot toluene and hexane.[1] Dissolve the crude product in a minimal amount of hot toluene and then add hot hexane dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly.

  • Lower the Dissolution Temperature: Use a larger volume of solvent to dissolve the compound at a temperature below its melting point (the reported melting point of pure this compound is 188-189 °C).[2]

  • Seeding: If oiling out persists, try adding a seed crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.

Question 2: After recrystallization, my product is still not pure. What are the likely remaining impurities and how can I remove them?

Answer:

If impurities persist after recrystallization, they likely have similar solubility properties to your target compound in the chosen solvent system.

Common Impurities and Removal Strategies:

  • Unreacted Starting Material (1,3-Cyclohexanedicarboxylic Acid): This is a common impurity. While recrystallization can remove some of it, residual amounts may remain. A wash of the crude product with a cold, dilute aqueous solution of sodium bicarbonate can help remove the acidic starting material before recrystallization. Be aware that this can also promote hydrolysis of the anhydride if not done carefully.

  • Diastereomeric Anhydride: If you start with a mix of cis- and trans-1,3-cyclohexanedicarboxylic acid, you may form the trans-anhydride, which can be difficult to separate by recrystallization alone. Column chromatography is the recommended method for separating diastereomers.

  • Polymeric Byproducts: Acid-catalyzed side reactions can sometimes lead to the formation of oligomeric or polymeric materials. These are often less soluble and can sometimes be removed by hot filtration of the recrystallization solution.

Chromatography Challenges

Question 3: I am running a column to purify this compound, but I am seeing streaking and poor separation. What are the likely causes?

Answer:

Streaking and poor separation during column chromatography of this compound are often due to issues with the stationary phase, mobile phase, or sample loading.

Causality and Solutions:

  • Hydrolysis on Silica Gel: Silica gel is slightly acidic and contains surface-bound water, which can cause the hydrolysis of the anhydride back to the dicarboxylic acid on the column. The more polar dicarboxylic acid will then streak down the column.

    • Solution: Use deactivated silica gel. This can be prepared by treating the silica gel with a small amount of a volatile amine, like triethylamine (typically 0.1-1% v/v), in the eluent. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).

  • Improper Solvent System: If the eluent is too polar, the compound will move too quickly down the column, leading to poor separation. If it is not polar enough, the compound may not move at all.

    • Solution: A common eluent system for this compound is a gradient of ethyl acetate in hexane.[2] Start with a low polarity mixture (e.g., 10% EtOAc in hexane) and gradually increase the polarity.

  • Overloading the Column: Applying too much sample to the column will result in broad bands and poor separation.

    • Solution: As a rule of thumb, for flash chromatography, the amount of crude material should be about 1-5% of the mass of the silica gel.

Question 4: How can I effectively monitor the fractions during column chromatography of this compound?

Answer:

Effective fraction monitoring is crucial for a successful chromatographic separation.

Recommended Techniques:

  • Thin-Layer Chromatography (TLC): TLC is the most common method. Use the same eluent system as your column. The product, being an anhydride, is relatively non-polar. The starting dicarboxylic acid will have a much lower Rf value.

  • Staining: Since this compound does not have a strong UV chromophore, you will need to use a staining agent to visualize the spots on the TLC plate. A potassium permanganate stain is effective for this compound.

Sublimation Difficulties

Question 5: I am trying to purify this compound by sublimation, but I am getting a low yield. What can I do to improve this?

Answer:

Sublimation is an excellent technique for purifying volatile solids, but its success is highly dependent on temperature and pressure.

Optimizing Sublimation:

  • Temperature and Pressure: For a related compound, 9-thiabicyclo[3.3.1]nonane-2,6-dione, sublimation conditions of approximately 160°C at 30 mmHg have been reported.[3] For this compound, you will likely need to empirically determine the optimal conditions. Start with a moderate vacuum (e.g., 1-10 mmHg) and gradually increase the temperature until you observe sublimation.

  • Apparatus Setup: Ensure your sublimation apparatus is clean and dry. The distance between the heated surface and the cold finger should be minimized to improve the efficiency of deposition.

  • Purity of Crude Material: Sublimation works best on material that is already reasonably pure. If your crude product contains significant non-volatile impurities, they will remain behind and can sometimes trap some of your product, reducing the yield. A preliminary purification step, such as passing a solution of the crude product through a short plug of silica, can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize this compound in high purity to minimize downstream purification challenges?

A1: The choice of synthetic method can significantly impact the purity of the crude product. Two common methods are:

  • Acetic Anhydride Method: Heating a mixture of cis/trans-1,3-cyclohexanedicarboxylic acid in acetic anhydride.[1] This method is straightforward but may require the removal of excess acetic anhydride and acetic acid during workup.

  • DCC Method: Using N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent in a solvent like dichloromethane (CH2Cl2) at room temperature.[3] This method is milder, but the byproduct, N,N'-dicyclohexylurea (DCU), is a solid that needs to be filtered off.

For obtaining a purer crude product, the DCC method is often preferred as the reaction conditions are milder, and the major byproduct is easily removed by filtration.

Q2: How can I confirm the purity of my final this compound product?

A2: A combination of analytical techniques should be used to confirm the purity:

  • Melting Point: A sharp melting point at the literature value of 188-189 °C is a good indicator of high purity.[2] A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should be clean and show the expected signals. The reported ¹H NMR data in CDCl₃ is: δ 3.05 (s, 2H), 2.24 (d, J = 13.6 Hz, 1H), 2.11 (d, J = 13.6 Hz, 2H), 1.85-1.71 (m, 4H), 1.53-1.45 (m, 1H).

    • ¹³C NMR: The carbon NMR spectrum should show the correct number of signals. The reported ¹³C NMR data in CDCl₃ is: δ 169.8, 36.3, 28.4, 27.1, 19.9.

  • Infrared (IR) Spectroscopy: The IR spectrum should show strong carbonyl stretching frequencies characteristic of an anhydride, typically around 1750 and 1820 cm⁻¹.

Q3: My purified this compound seems to degrade over time. What are the storage recommendations?

A3: this compound is a cyclic anhydride and is susceptible to hydrolysis, especially in the presence of moisture.

Storage Recommendations:

  • Dry Environment: Store the compound in a tightly sealed container, preferably in a desiccator over a drying agent like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide.

  • Inert Atmosphere: For long-term storage, consider storing it under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric moisture.

  • Low Temperature: Storing at a low temperature (e.g., in a refrigerator at 2-8°C) can also help to slow down any potential degradation.[4]

Data and Protocols

Quantitative Data Summary
Purification MethodKey ParametersExpected Outcome
Recrystallization Solvent System: Toluene/Hexane[1]High purity crystalline solid. Yield can vary depending on crude purity.
Flash Chromatography Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexane Gradient[2]Good separation of diastereomers and other impurities.
Sublimation Conditions: ~160°C / 30 mmHg (for a related compound)[3]High purity crystalline product, especially for removing non-volatile impurities.
Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Place the crude this compound in a clean, dry Erlenmeyer flask.

  • Add a minimal amount of hot toluene to dissolve the solid completely.

  • While the solution is still hot, add hot hexane dropwise with swirling until the solution just begins to turn cloudy.

  • If the solution becomes too cloudy, add a few drops of hot toluene to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Protocol 2: Flash Column Chromatography of this compound

  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

  • Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low concentration of ethyl acetate and gradually increasing it.

  • Collect fractions and monitor by TLC with potassium permanganate staining.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization (Toluene/Hexane) Crude->Recrystallization Chromatography Column Chromatography (EtOAc/Hexane) Crude->Chromatography Recrystallization->Chromatography If impurities persist Pure Pure Product (>98%) Recrystallization->Pure Sublimation Sublimation Chromatography->Sublimation For highest purity Chromatography->Pure Sublimation->Pure RecrystallizationTroubleshooting Start Crude Product Recrystallize Attempt Recrystallization Start->Recrystallize OilingOut Oiling Out? Recrystallize->OilingOut ModifySolvent Modify Solvent System (e.g., more toluene) OilingOut->ModifySolvent Yes Seed Add Seed Crystal OilingOut->Seed If persists Success Crystals Form OilingOut->Success No ModifySolvent->Recrystallize Seed->Recrystallize CheckPurity Check Purity (TLC, mp) Success->CheckPurity Pure Pure Product CheckPurity->Pure Pure NotPure Still Impure CheckPurity->NotPure Not Pure Column Proceed to Column Chromatography NotPure->Column

References

Technical Support Center: Flash Column Chromatography for Purifying 3-Oxabicyclo[3.3.1]nonan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 3-oxabicyclo[3.3.1]nonan-2-one derivatives using flash column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of bicyclic lactones. The 3-oxabicyclo[3.3.1]nonane framework is a key structural motif in numerous natural products and medicinally relevant compounds, making its efficient and selective synthesis and purification paramount.[1]

This resource provides in-depth, experience-driven advice in a user-friendly question-and-answer format, moving from frequently asked questions to detailed troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup and execution of flash chromatography for 3-oxabicyclo[3.3.1]nonan-2-one derivatives.

Q1: What is the best stationary phase for purifying 3-oxabicyclo[3.3.1]nonan-2-one derivatives?

A1: For most applications involving these derivatives, normal-phase silica gel is the standard and most effective stationary phase.[2][3] The polarity of the lactone and ether functionalities within the bicyclic system allows for good interaction and separation on silica.

  • Expert Insight: The slightly acidic nature of standard silica gel is generally not problematic for this class of compounds. However, if you are working with particularly acid-sensitive derivatives, you might consider using deactivated or neutral silica gel.[4] In rare cases of extremely polar derivatives that are difficult to elute, reversed-phase (e.g., C18) chromatography could be an alternative.[2][3]

Q2: How do I select an appropriate solvent system (mobile phase)?

A2: The choice of mobile phase is critical for achieving good separation. A two-solvent system, typically a non-polar solvent and a more polar solvent, is standard.[5][6]

  • Starting Point: A common and effective starting point is a mixture of hexane and ethyl acetate .[5] The ratio can be systematically varied to optimize the separation. For more polar derivatives, a system of dichloromethane and methanol may be necessary.[5]

  • Method Development with TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly screening solvent systems.[2] The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) value between 0.15 and 0.35.[7] This Rf range generally translates well to a flash column, providing a good balance between resolution and elution time.[8]

Compound Polarity Recommended Starting Solvent System Rationale
Low to MediumHexane/Ethyl AcetateExcellent for a wide range of organic compounds and provides good selectivity.[5]
Medium to HighDichloromethane/MethanolEffective for more polar compounds that show low mobility in hexane/ethyl acetate systems.[5]
Very High (water-soluble)Aqueous Normal-Phase (HILIC)For extremely polar compounds that do not retain on reversed-phase columns.[9]
Q3: Should I use liquid loading or dry loading for my sample?

A3: The choice between liquid and dry loading depends on the solubility of your crude sample and the desired resolution.[10][11][12]

  • Liquid Loading: This is the simpler method, where the sample is dissolved in a minimal amount of a solvent and injected directly onto the column.[11][13] It is suitable when your compound is highly soluble in the initial mobile phase or a weaker solvent.[10] However, using a strong solvent for dissolution can lead to band broadening and reduced separation.[12]

  • Dry Loading (Solid Loading): This method is preferred when your compound has poor solubility in the mobile phase or when you need to use a strong solvent to dissolve the sample.[10][11] The sample is pre-adsorbed onto a small amount of silica gel (or another inert support like Celite), the solvent is evaporated, and the resulting dry powder is loaded onto the column.[11][12] This technique generally leads to sharper bands and better resolution.[12]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: Poor Separation or Co-elution of Impurities

Q: My target compound is eluting with impurities, resulting in mixed fractions. How can I improve the separation?

A: Co-elution is a common challenge that can often be resolved by systematically optimizing your chromatographic conditions.[14]

Possible Causes & Solutions:
  • Inappropriate Solvent System Polarity:

    • Solution: The polarity of your mobile phase may not be optimal. If your compound and impurities are eluting too quickly (high Rf on TLC), decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate system).[2] If they are eluting too slowly, increase the polarity.

    • Expert Tip: Employing a gradient elution instead of an isocratic (constant solvent composition) one can significantly improve separation.[15] Start with a low polarity mobile phase and gradually increase the polarity over the course of the run. This sharpens peaks and can resolve closely eluting compounds.[16]

  • Column Overloading:

    • Solution: Loading too much crude sample onto the column is a frequent cause of poor separation.[17] As a general guideline, the amount of sample loaded should be 1-5% of the mass of the silica gel for difficult separations, although this can be higher for easier ones.[17] Try reducing the sample load on your next run.

  • Incorrect Sample Loading Technique:

    • Solution: If you are liquid loading with a strong solvent, this can cause the sample to spread into a wide band at the top of the column, leading to poor resolution.[12] Switch to dry loading .[10][11] Dissolve your sample in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, evaporate the solvent completely, and load the resulting free-flowing powder onto the column.[18]

  • Suboptimal Flow Rate:

    • Solution: A flow rate that is too high can reduce the interaction time between the compounds and the stationary phase, leading to decreased resolution.[17] For flash chromatography, a linear velocity of about 2 inches/minute is often recommended. If you are using air pressure, this typically corresponds to 1-2 psi.[18] Try reducing the flow rate to see if separation improves.

Workflow for Optimizing Separation:

Caption: Decision workflow for troubleshooting poor separation.

Problem 2: Low or No Recovery of the Target Compound

Q: I've run my column, but I can't find my compound, or the yield is very low. What could be the issue?

A: Low recovery can be frustrating and may stem from several factors, from compound instability to elution problems.[4]

Possible Causes & Solutions:
  • Compound is Irreversibly Adsorbed to the Silica Gel:

    • Cause: Highly polar compounds can bind very strongly to the acidic silanol groups on the silica surface.[2]

    • Solution:

      • Increase Solvent Polarity: Try a much more polar mobile phase, such as a gradient running up to 10-20% methanol in dichloromethane.[5]

      • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If the spot disappears or streaks, it may be degrading on the silica.[4]

      • Deactivate the Silica: If you suspect degradation due to the acidity of the silica, you can use a less acidic stationary phase or neutralize the silica by pre-treating it with a solvent system containing a small amount of a base like triethylamine.[17]

  • Compound Eluted in the Solvent Front:

    • Cause: If the initial mobile phase is too polar, your compound may have eluted very quickly with the solvent front, before you started collecting fractions.[4]

    • Solution: Always check the first few fractions collected, even if you don't expect your compound to elute that early.[4] Use TLC to analyze these fractions.

  • Compound is Highly Diluted:

    • Cause: The compound may have eluted, but it is spread across many fractions at a low concentration, making it difficult to detect by TLC.[4]

    • Solution: Try concentrating a few of the fractions where you expected your compound to elute and re-analyze them by TLC.[4]

Problem 3: Peak Tailing

Q: The peaks on my chromatogram are broad and asymmetrical (tailing). How can I get sharper peaks?

A: Peak tailing can be caused by chemical interactions or physical problems with the column packing.[17]

Possible Causes & Solutions:
  • Secondary Interactions with Silica:

    • Cause: Acidic or basic functional groups on your molecule can have strong secondary interactions with the silanol groups on the silica surface, leading to tailing.

    • Solution: Add a modifier to your mobile phase. For acidic compounds, adding a small amount (e.g., 0.1-1%) of acetic acid can help. For basic compounds, adding a similar amount of triethylamine can improve peak shape.[17]

  • Poor Column Packing:

    • Cause: An unevenly packed column with channels or voids will lead to a non-uniform solvent flow, causing band broadening and tailing.[19]

    • Solution: Ensure your column is packed uniformly. A slurry packing method, where the silica is mixed with the initial mobile phase and then poured into the column, is generally reliable. Gently tap the column as the silica settles to encourage even packing.

  • Sample Overloading or Poor Solubility:

    • Cause: As mentioned previously, overloading the column can lead to tailing.[17] Additionally, if your compound begins to precipitate on the column due to low solubility in the mobile phase, this can also cause severe tailing.

    • Solution: Reduce the sample load and ensure your chosen mobile phase can keep your compound solubilized throughout the run.[2]

Experimental Protocol: Dry Loading a Sample
  • Dissolve the Sample: Dissolve your crude product (e.g., 100 mg) in a minimal amount of a volatile solvent in which it is readily soluble (e.g., 2-3 mL of dichloromethane or acetone).[10]

  • Add Stationary Phase: In a round-bottom flask, add 2-3 times the mass of your crude sample in silica gel (e.g., 200-300 mg).[10]

  • Mix and Evaporate: Pour the dissolved sample solution into the flask with the silica gel. Swirl the mixture to ensure the silica is evenly coated.[10]

  • Dry Completely: Remove the solvent using a rotary evaporator until the silica-sample mixture is a completely dry, free-flowing powder.[10][18]

  • Load the Column: Carefully add the dry powder to the top of the packed flash column, ensuring an even layer.

  • Begin Elution: Gently add the initial mobile phase and begin the chromatography.

Caption: Step-by-step workflow for dry loading a sample.

References

Technical Support Center: Organocatalytic Synthesis of 3-Oxabicyclo[3.3.1]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the organocatalytic synthesis of 3-oxabicyclo[3.3.1]nonanes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize this powerful synthetic transformation. The formation of the 3-oxabicyclo[3.3.1]nonane core is a testament to the elegance of cascade reactions, often involving a sequence of Michael, hemiacetalization, and subsequent cyclization steps.[1][2][3] However, the complexity of these one-pot transformations can lead to specific challenges. This document provides in-depth, experience-driven solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

FAQ 1: Low Yield of the Desired 3-Oxabicyclo[3.3.1]nonane Product

Question: I am observing a low yield of my target 3-oxabicyclo[3.3.1]nonane. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, from suboptimal reaction conditions to competing side reactions. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The domino reaction sequence is complex. Ensure you are allowing sufficient reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation before quenching.

  • Catalyst Inefficiency: The choice and loading of the organocatalyst are critical. For proline-catalyzed reactions, ensure the proline is of high purity and completely dissolved.[4][5] In some cases, modularly designed organocatalysts (MDOs) assembled from cinchona alkaloid derivatives and amino acids can offer superior stereoselectivity and yields.[1][2] Consider screening different catalysts or increasing the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%).

  • Substrate Quality: Impurities in your starting materials, such as the aldehyde or the nitroalkene, can inhibit the catalyst or lead to undesired byproducts. Ensure your substrates are purified before use, for instance, by flash column chromatography or distillation.

  • Solvent Effects: The polarity and nature of the solvent can significantly influence the reaction outcome. While toluene is commonly used, exploring other solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) may improve yields.[1] The solubility of all reaction components is crucial for an efficient reaction.

FAQ 2: Poor Diastereo- or Enantioselectivity

Question: My product is a mixture of diastereomers, or the enantiomeric excess (ee) is low. What can I do to improve stereocontrol?

Answer: Achieving high stereoselectivity is a primary goal of this asymmetric transformation. Here are key areas to focus on:

  • Catalyst Choice: The catalyst is the primary source of stereochemical induction. Diarylprolinol silyl ethers or modularly designed organocatalysts are often superior to simple proline in controlling the stereochemical outcome.[1][6] The absolute configuration of the catalyst will determine the enantiomer of the product formed.

  • Temperature Control: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state that leads to the major stereoisomer. Try running the reaction at 0 °C or even -20 °C.

  • Additive Effects: The presence of additives can influence the reaction pathway and stereochemical outcome. For instance, water can sometimes improve ee values in certain organocatalytic reactions.[7] Conversely, ensuring strictly anhydrous conditions might be necessary in other cases.

  • Reversibility of Reaction Steps: Some steps in the cascade, like the initial Michael addition, can be reversible.[6] This can lead to erosion of stereoselectivity over time. It is crucial to monitor the reaction and stop it once the optimal yield and selectivity are achieved.

FAQ 3: Formation of an Unexpected Michael Adduct

Question: I am isolating a significant amount of a simple Michael adduct instead of the desired bicyclic product. Why is the cascade reaction stalling?

Answer: The accumulation of the initial Michael adduct indicates that the subsequent intramolecular cyclization steps (hemiacetalization and the second Michael-type reaction) are not proceeding efficiently.

  • Steric Hindrance: Bulky substituents on your starting materials may sterically hinder the intramolecular cyclization. If possible, consider using less sterically demanding substrates to test this hypothesis.

  • Electronic Effects: The electronic nature of your substrates can influence the nucleophilicity and electrophilicity of the intermediates. For example, a less electrophilic aldehyde or a less nucleophilic intermediate formed after the first Michael addition can slow down the subsequent steps.

  • Catalyst's Role in a Multi-step Cascade: The organocatalyst must efficiently catalyze all steps of the domino sequence. A catalyst that is highly effective for the initial Michael addition may not be optimal for the subsequent cyclization. This is where modular catalysts can be advantageous, as their structure can be tuned for the specific demands of the cascade.[1][2]

Troubleshooting Guide: Common Side Reactions and Their Mitigation

Side Reaction 1: Formation of Tetrahydropyran Derivatives

Issue: A common side product is the formation of a tetrahydropyran derivative, resulting from a domino Michael-hemiacetalization reaction without the final intramolecular Michael addition to form the bicyclic system.[1]

Plausible Mechanism: The reaction cascade proceeds through the initial Michael addition followed by an intramolecular hemiacetalization. However, the final ring-closing Michael reaction to form the 3-oxabicyclo[3.3.1]nonane does not occur, leading to the isolation of the monocyclic tetrahydropyran.

Mitigation Strategies:

  • Prolonged Reaction Time: The final cyclization may be slower than the preceding steps. Extending the reaction time, while monitoring for potential degradation of the product, can sometimes drive the reaction to completion.

  • Increase Catalyst Loading: A higher concentration of the catalyst may be required to promote the more challenging final intramolecular Michael addition.

  • Heating: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy for the final cyclization. However, be aware that this may negatively impact enantioselectivity.

ParameterStandard ConditionModified ConditionExpected Outcome
Reaction Time24 hours48-72 hoursIncreased conversion to bicyclic product
Catalyst Loading10 mol%20-30 mol%Enhanced rate of final cyclization
TemperatureRoom Temperature40-50 °CPotential for improved yield, but risk of lower ee
Side Reaction 2: Epimerization at the α-Carbon to the Aldehyde

Issue: Loss of stereochemical integrity at the carbon atom alpha to the original aldehyde carbonyl group.

Plausible Mechanism: The enamine intermediate, formed from the reaction of the aldehyde with a secondary amine catalyst like proline, can be prone to epimerization, especially if there are acidic protons present or if the reaction conditions allow for reversible enamine formation.

Mitigation Strategies:

  • Strictly Anhydrous Conditions: The presence of water can facilitate proton exchange and lead to epimerization. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Choice of Catalyst: Catalysts with greater steric bulk around the active site can shield the enamine intermediate and disfavor epimerization.

  • Control of Reaction Time: As with loss of enantioselectivity, prolonged reaction times can increase the likelihood of epimerization.

Side Reaction 3: Retro-Michael Reaction

Issue: The desired 3-oxabicyclo[3.3.1]nonane product degrades over time, leading to a decrease in yield upon prolonged reaction or during workup.

Plausible Mechanism: The intramolecular oxa-Michael addition that forms one of the rings in the bicyclic system can be reversible, especially in the presence of a base.[8] This retro-Michael reaction will break open the bicyclic core.

Mitigation Strategies:

  • Careful pH Control During Workup: Avoid basic conditions during the aqueous workup. A slightly acidic quench (e.g., with saturated aqueous NH4Cl) can help to neutralize the catalyst and prevent the retro-Michael reaction.

  • Prompt Isolation: Once the reaction is complete, proceed with the workup and purification without unnecessary delay.

  • Lower Catalyst Loading: While a higher catalyst loading can increase the reaction rate, an excess of a basic organocatalyst at the end of the reaction can promote the retro-Michael pathway. Use the minimum effective catalyst loading.

Experimental Protocol: A General Procedure for Mitigating Side Reactions

This protocol provides a starting point for the organocatalytic synthesis of 3-oxabicyclo[3.3.1]nonanes, incorporating best practices to minimize common side reactions.

  • Preparation:

    • Oven-dry all glassware and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).

    • Use freshly distilled or anhydrous solvents. Toluene is a common choice.[1]

    • Purify starting materials (aldehyde and nitroalkene) by column chromatography if necessary.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the organocatalyst (e.g., a diarylprolinol silyl ether or a modularly designed organocatalyst, 10-20 mol%).

    • Add the anhydrous solvent (e.g., toluene, to make a 0.1 M solution with respect to the limiting reagent).

    • Stir the mixture for 10-15 minutes to ensure the catalyst is fully dissolved.

    • Add the aldehyde (1.0 equivalent) and stir for a further 5 minutes.

    • Add the nitroalkene (1.2 equivalents).

  • Reaction Monitoring:

    • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C).

    • Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 6-12 hours).

  • Workup and Purification:

    • Once the reaction has reached completion (or optimal conversion), quench the reaction by adding a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: General Domino Reaction Pathway

G Start Aldehyde + Nitroalkene + Organocatalyst Michael Michael Addition Start->Michael Intermediate1 Michael Adduct Michael->Intermediate1 Hemiacetalization Intramolecular Hemiacetalization Intermediate1->Hemiacetalization Intermediate2 Tetrahydropyran Intermediate Hemiacetalization->Intermediate2 Cyclization Intramolecular Michael-type Cyclization Intermediate2->Cyclization Product 3-Oxabicyclo[3.3.1]nonane Cyclization->Product

Caption: The desired cascade reaction pathway.

Diagram 2: Troubleshooting Logic for Low Yield

G LowYield Low Yield of Product IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction CatalystIssue Catalyst Inactivity? LowYield->CatalystIssue SideReaction Competing Side Reaction? LowYield->SideReaction IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime ChangeCatalyst Screen Catalysts / Increase Loading CatalystIssue->ChangeCatalyst OptimizeConditions Optimize Conditions (Temp, Solvent) SideReaction->OptimizeConditions

Caption: A decision tree for addressing low product yields.

References

Technical Support Center: Optimizing Domino Michael-Hemiacetalization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for domino Michael-hemiacetalization reactions. This powerful cascade sequence allows for the rapid construction of complex cyclic and polycyclic frameworks, particularly oxygen-containing heterocycles, from simple precursors.[1][2] Its efficiency in building molecular complexity in a single step makes it a valuable tool for researchers in synthetic chemistry and drug development.

This guide is designed to provide you with a deeper understanding of the reaction's mechanics and to offer practical, field-proven solutions to common challenges encountered during experimentation. We will move beyond simple protocols to explore the causal relationships behind reaction parameters, empowering you to troubleshoot effectively and optimize your results.

Part 1: Foundational FAQs

This section addresses the core concepts of the domino Michael-hemiacetalization reaction.

Q1: What is a domino Michael-hemiacetalization reaction?

A domino Michael-hemiacetalization reaction is a multi-step process that occurs in a single pot without the isolation of intermediates.[2] It begins with a Michael addition—the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3] This initial step creates an enolate intermediate which then participates in a subsequent intramolecular cyclization. In this specific cascade, an internal hydroxyl group acts as a nucleophile, attacking a carbonyl (an aldehyde or ketone) to form a cyclic hemiacetal.[4][5] The entire sequence builds a new carbon-carbon bond and a cyclic ether framework simultaneously.

Q2: What is the general mechanism for this reaction?

The reaction proceeds through two key stages, often facilitated by a catalyst that activates the substrates and controls the stereochemical outcome. The mechanism involves the initial conjugate addition followed by a rapid intramolecular ring-closure.

Michael-Hemiacetalization Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hemiacetalization Start Substrates: Michael Donor (with -OH) + α,β-Unsaturated Acceptor Catalyst Catalyst Activation (e.g., Organocatalyst) Start->Catalyst 1 Catalyst->Catalyst Intermediate Enolate Intermediate Catalyst->Intermediate 2. C-C bond formation Cyclization Intramolecular Nucleophilic Attack (-OH on C=O) Intermediate->Cyclization 3. Ring Closure Product Cyclic Hemiacetal Product Cyclization->Product 4. Proton Transfer Troubleshooting Low Yield Start Low / No Yield Check_Substrates 1. Assess Substrate Reactivity (Electronics & Sterics) Start->Check_Substrates Modify_Substrates Modify EWG on Acceptor or Enhance Nucleophile Check_Substrates->Modify_Substrates If possible Screen_Catalyst 2. Screen Catalyst Type & Loading (e.g., Amine, Thiourea, Acid/Base) Check_Substrates->Screen_Catalyst Modify_Substrates->Screen_Catalyst Optimize_Catalyst Increase Loading (5-20 mol%) Check Purity Screen_Catalyst->Optimize_Catalyst Screen_Solvent 3. Screen Solvents (Toluene, CH2Cl2, THF, etc.) Screen_Catalyst->Screen_Solvent Optimize_Catalyst->Screen_Solvent Optimize_Temp 4. Adjust Temperature & Time (Start RT, then heat if needed) Screen_Solvent->Optimize_Temp Success Reaction Optimized Optimize_Temp->Success

References

Technical Support Center: Catalyst Screening for Stereoselective Bicyclic Lactone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst screening in the stereoselective synthesis of bicyclic lactones. Bicyclic lactones are crucial structural motifs in a vast array of natural products and pharmacologically active molecules.[1][2] Their stereocontrolled synthesis is a significant challenge that hinges on the selection and optimization of an appropriate catalytic system.

This guide is structured to provide researchers, chemists, and drug development professionals with practical, field-proven insights into navigating the complexities of catalyst screening. We will move from foundational questions to advanced troubleshooting, providing detailed protocols and workflows to enhance the efficiency and success of your experimental campaigns.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses common preliminary questions researchers face when initiating a catalyst screening project for bicyclic lactone synthesis.

Q1: Where do I even begin with catalyst selection? The options seem overwhelming.

A1: The choice of catalyst is fundamentally dictated by the nature of your transformation. Bicyclic lactones can be formed through various synthetic strategies, each favoring a different class of catalyst. Start by identifying your reaction type:

  • C-H Activation/Lactonization: For synthesizing lactones from carboxylic acids via intramolecular C-H activation, Palladium (Pd) and Manganese (Mn) catalysts are state-of-the-art.[1][3][4]

    • Palladium(II) catalysts are excellent for activating C(sp³)–H bonds, often directed by the substrate's carboxylate group.[1][5][6]

    • Chiral Manganese complexes have emerged as powerful catalysts for the enantioselective oxidation of unactivated C-H bonds using mild oxidants like H₂O₂.[3][7][8]

  • Carbonylative Cyclization: If you are constructing the lactone via carbonylation of unsaturated alcohols (e.g., alkyne amino alcohols), Palladium complexes are again a primary choice.[9][10]

  • Cycloadditions & Annelation: For strategies involving cycloadditions or annelation protocols, Lewis acids (e.g., MgBr₂·OEt₂, Silver triflate) or photochemical methods may be more appropriate.[2][11][12]

  • Asymmetric Hydrolactonization: Organocatalysts, such as confined iodinated diphenyl prolinol (IDPi) catalysts, have shown success in generating enantiomerically enriched tertiary lactones.[13]

Your initial screen should therefore include representative catalysts from the class best suited to your planned synthetic route.

Q2: Should I use a homogeneous or heterogeneous catalyst?

A2: This is a classic process chemistry question that balances activity with practicality.

  • Homogeneous Catalysts: These are soluble in the reaction medium. They generally offer higher activity, selectivity, and better mechanistic understanding because the catalytic sites are well-defined and accessible.[9][14] However, removing the catalyst from the product can be challenging and costly, often requiring extensive chromatography.

  • Heterogeneous Catalysts: These are in a different phase from the reaction mixture (typically a solid catalyst in a liquid solution). Their primary advantage is ease of separation (filtration) and potential for recyclability, which is crucial for industrial scale-up.[9][14] The trade-off can be lower activity or selectivity compared to their homogeneous counterparts due to mass transfer limitations or less-defined active sites.[9]

For initial screening and discovery, homogeneous catalysts are often preferred to quickly establish proof-of-concept. Heterogenization is a subsequent optimization step if the process is intended for large-scale production.

Q3: How critical is the choice of solvent in my initial screen?

A3: The solvent is not merely an inert medium; it is an active participant in the catalytic cycle that can profoundly influence both yield and stereoselectivity.[15] Solvents can affect:

  • Catalyst Solubility and Stability: The catalyst must be soluble and stable under the reaction conditions.

  • Transition State Stabilization: The solvent can stabilize or destabilize the transition state leading to the desired product, directly impacting the reaction rate and stereochemical outcome. For instance, polar or coordinating solvents can interact with the metal center.

  • Substrate Conformation: The solvent can influence the conformational equilibrium of the substrate, which can be critical in stereoselective reactions.

For C-H activation lactonizations, highly polar, non-coordinating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are often employed as they can promote C-H activation and stabilize cationic intermediates.[1][16] It is advisable to screen a small set of diverse solvents (e.g., a polar aprotic like MeCN, a non-polar like Toluene, and a fluorinated alcohol like HFIP) in your initial array.

Section 2: Troubleshooting Guide - When Experiments Go Wrong

This section is formatted as a decision-tree guide to address the most common issues encountered during screening.

Problem Area 1: Poor or No Enantioselectivity (Low ee%)

Low enantioselectivity is one of the most frequent challenges. The cause often lies in a mismatch between the catalyst's chiral environment and the substrate.

// Catalyst Path catalyst_chirality [label="Is catalyst chirality mismatched?\n(e.g., (R,R)-catalyst for a substrate requiring (S,S))", shape=parallelogram, fillcolor="#FBBC05"]; catalyst_purity [label="Is the catalyst impure?\n(Trace metals, enantiomeric contamination)"]; catalyst_loading [label="Is catalyst loading optimal?\n(Too high/low can affect selectivity)"];

check_catalyst -> catalyst_chirality; catalyst_chirality -> catalyst_purity [label="No"]; catalyst_purity -> catalyst_loading [label="No"];

solution_chirality [label="Action: Screen the opposite catalyst enantiomer.\nMany Mn- and Pd-catalyzed reactions show strong 'matched/mismatched' effects.[16]", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_purity [label="Action: Verify catalyst purity.\nUse a fresh, verified batch.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_loading [label="Action: Perform a loading screen (e.g., 1, 2, 5, 10 mol%).[17]", fillcolor="#34A853", fontcolor="#FFFFFF"];

catalyst_chirality -> solution_chirality [label="Yes"]; catalyst_purity -> solution_purity [label="Yes"]; catalyst_loading -> solution_loading [label="Yes"];

// Conditions Path temp [label="Is the temperature too high?\n(Can lead to background, non-selective reactions)"]; solvent [label="Is the solvent appropriate?\n(Solvation of the transition state is key)[15]"];

check_conditions -> temp; temp -> solvent [label="No"];

solution_temp [label="Action: Lower the reaction temperature.\nRun a temperature screen (e.g., 0°C, 25°C, 50°C).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_solvent [label="Action: Screen different solvents.\n(e.g., HFIP, TFE, MeCN, Toluene).", fillcolor="#34A853", fontcolor="#FFFFFF"];

temp -> solution_temp [label="Yes"]; solvent -> solution_solvent [label="Yes"];

// Substrate/Product Path racemization [label="Is the product racemizing under reaction conditions?"]; check_substrate -> racemization; solution_racemization [label="Action: Re-subject the purified product to reaction conditions (without substrate) and monitor ee% over time.", fillcolor="#34A853", fontcolor="#FFFFFF"]; racemization -> solution_racemization [label="Possible"]; } enddot Caption: Troubleshooting Decision Tree for Low Enantioselectivity.

Problem Area 2: Low Yield or Stalled Reaction

Q: My reaction gives low conversion, or stops completely after a short time. What's happening?

A: This often points to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Deactivation: The active catalytic species may be converting into an inactive form. A classic example is the reduction of an active Pd(II) catalyst to inactive Pd(0) nanoparticles.[18]

    • Troubleshooting: The addition of a re-oxidant can sometimes prevent this. For instance, benzoquinone (BQ) is often used in Pd catalysis to maintain the active Pd(II) state.[18] You can also investigate the recycled catalyst to see if its structure has changed.

  • Substrate Inhibition/Incompatibility: Some functional groups on your substrate may be incompatible with the catalyst, acting as poisons. For example, unprotected amines or thiols can bind strongly to metal centers and inhibit catalysis.

    • Troubleshooting: Ensure all functional groups are compatible with your chosen catalytic system. If necessary, use protecting groups. The narrow substrate scope of a particular catalyst might be the issue, requiring the identification of a new catalyst type.[3][7]

  • Insufficient Reaction Time or Temperature: The reaction may simply be too slow under the initial screening conditions.

    • Troubleshooting: Run a time course study (e.g., analyze aliquots at 2, 8, 16, and 24 hours) to understand the reaction kinetics. If the reaction is slow but clean, increasing the temperature may be beneficial.

  • Atmospheric Contamination: Many organometallic catalysts are sensitive to air and moisture.

    • Troubleshooting: Ensure reactions are set up under an inert atmosphere (Nitrogen or Argon) using properly dried solvents and glassware.

Problem Area 3: Formation of Unexpected Side Products

Q: I'm getting good conversion, but to a complex mixture of products instead of my desired bicyclic lactone. How do I identify and solve this?

A: A complex product mixture suggests that alternative reaction pathways are competing with your desired lactonization.

  • Isolate and Characterize: The first step is to isolate the major side products and determine their structures using NMR, Mass Spectrometry, and IR spectroscopy.[17]

  • Common Side Products & Their Causes:

    • Diastereomers: The formation of the undesired diastereomer is a common stereochemical issue. This can often be influenced by the catalyst ligand, solvent, and temperature.[17] A thorough screen of these parameters is necessary.

    • Decarboxylated Products: In some lactonization reactions, decarboxylation of the starting material or an intermediate can occur.[2]

    • Intermolecular Reactions: Instead of the desired intramolecular cyclization, the substrate may react with another molecule of substrate or with the solvent. This is often favored at high concentrations. Try running the reaction at a lower concentration.

    • Rearranged Products: Skeletal rearrangements can occur, especially if carbocationic intermediates are involved. Changing the catalyst or solvent to one that disfavors such intermediates can be a solution.

Section 3: Protocols and Methodologies

General Workflow for Catalyst Screening

This workflow outlines a systematic approach to screening, from initial broad strokes to fine-tuning the reaction conditions.

G D D E E D->E H H I I H->I

Experimental Protocol: A Representative Primary Screen

This protocol describes a general procedure for screening multiple catalysts in parallel for a C-H activation lactonization reaction.

Objective: To identify promising catalysts for the stereoselective synthesis of a target bicyclic lactone from a carboxylic acid precursor.

Materials:

  • Carboxylic acid substrate

  • Array of catalysts (e.g., Pd(OAc)₂, Pd(TFA)₂, Mn(TIPS-pdp), etc.)

  • Ligands (if applicable, e.g., N-Ac-Leu for Pd)[1]

  • Oxidant (e.g., Ag₂CO₃ for Pd, H₂O₂ for Mn)[1][3]

  • Anhydrous solvent (e.g., HFIP)

  • Inert atmosphere glovebox or Schlenk line

  • 24-well reaction block with stir bars

  • Internal standard for analysis (e.g., dodecane)

Procedure:

  • Preparation (Inert Atmosphere):

    • Arrange an array of reaction vials in the 24-well block.

    • To each vial, add the specified catalyst (e.g., 0.01 mmol, 10 mol%).

    • If applicable, add the corresponding ligand (e.g., 0.012 mmol, 12 mol%).

    • Add the oxidant (e.g., 0.2 mmol).

    • Include one vial with no catalyst as a negative control.

  • Reaction Initiation:

    • Prepare a stock solution of the carboxylic acid substrate (0.1 mmol) and the internal standard in the chosen anhydrous solvent (1.0 mL).

    • Dispense 1.0 mL of the stock solution into each vial.

    • Seal the vials/block securely.

  • Reaction Execution:

    • Place the reaction block on a magnetic stirrer hotplate set to the desired temperature (e.g., 110 °C).

    • Allow the reactions to stir for a set time (e.g., 24 hours).

  • Workup and Quenching:

    • Cool the reaction block to room temperature.

    • Quench the reactions appropriately (e.g., by filtering through a small plug of silica/celite to remove solids, washing with a suitable solvent like ethyl acetate).

    • Collect the filtrate for each reaction in a labeled analysis vial.

  • Analysis:

    • Take a small aliquot of the crude reaction mixture.

    • Determine the conversion and yield by GC or ¹H NMR analysis by comparing the substrate and product peaks relative to the internal standard.

    • Determine the enantiomeric excess (ee%) of the product using a suitable chiral analytical method (see table below).

Data Presentation: Comparing Analytical Methods for ee% Determination

The accurate determination of enantiomeric excess is critical for evaluating the success of a screen. The choice of method depends on the analyte's properties and available equipment.[19][20]

ParameterChiral HPLCChiral GCNMR with Chiral Shift Reagents
Principle Differential interaction with a chiral stationary phase.[21]Separation of volatile enantiomers on a chiral capillary column.[20]Diastereomeric complex formation in solution, leading to distinct NMR signals.[22]
Typical Analytes Wide range of non-volatile compounds.Volatile and thermally stable compounds.Soluble compounds with suitable functional groups for interaction.
Sensitivity High (µg/mL to ng/mL).Very High (pg/mL).Low (requires mg of sample).
Sample Prep Minimal (dissolve and inject).Can require derivatization to increase volatility.Requires pure, isolated product.
Throughput Moderate (10-30 min/run).Moderate to High (5-20 min/run).Low (sample prep + acquisition time).
Key Advantage "Gold standard" for accuracy and robustness.[22]Excellent resolution for suitable analytes.Provides structural information simultaneously.
Key Limitation Requires method development for each new compound.Limited to volatile/stable compounds.Lower accuracy; potential for signal overlap.

References

Managing scalability issues in the synthesis of bicyclo[3.3.1]nonane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Managing Scalability Issues

Welcome to the technical support center for the synthesis of bicyclo[3.3.1]nonane derivatives. This guide is designed for researchers, chemists, and drug development professionals who are transitioning their synthetic protocols from the bench to a larger scale. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying chemical logic to empower you to troubleshoot and optimize your scale-up processes effectively.

The bicyclo[3.3.1]nonane framework is a crucial structural motif in numerous natural products and biologically active compounds, making its efficient synthesis a key objective in medicinal chemistry and materials science.[1][2][3] However, scaling the synthesis of this strained bicyclic system presents unique challenges that can lead to diminished yields, loss of stereochemical integrity, and complex purification hurdles. This guide addresses the most common scalability issues in a practical, question-and-answer format.

Core Scalability Challenges: An Overview

Scaling a reaction is not merely about using larger flasks and more reagents. The fundamental physical and chemical parameters of the reaction environment change. Heat and mass transfer limitations, extended reaction times, and the amplification of minor side reactions become critical factors. This diagram illustrates the interplay of these challenges.

G cluster_0 Primary Synthesis Goal cluster_1 Scaling Factors cluster_2 Resulting Scalability Issues High Yield & Purity High Yield & Purity Increased Volume Increased Volume Poor Heat Transfer Poor Heat Transfer Increased Volume->Poor Heat Transfer Inefficient Mixing Inefficient Mixing Increased Volume->Inefficient Mixing Reagent Concentration Reagent Concentration Side Reactions Amplified Side Reactions Amplified Reagent Concentration->Side Reactions Amplified Longer Reaction Times Longer Reaction Times Longer Reaction Times->Side Reactions Amplified Batch-to-Batch Variability Batch-to-Batch Variability Stereocontrol Loss Stereocontrol Loss Poor Heat Transfer->Stereocontrol Loss Inefficient Mixing->Stereocontrol Loss Purification Burden Purification Burden Side Reactions Amplified->Purification Burden Stereocontrol Loss->High Yield & Purity Stereocontrol Loss->Purification Burden Purification Burden->High Yield & Purity Impacts

Caption: Interconnected challenges in scaling up bicyclo[3.3.1]nonane synthesis.

Troubleshooting Guides

Issue 1: My yield dropped significantly after increasing the reaction scale. What's going wrong?

This is the most common issue in process scale-up. A 90% yield on a 1 mmol scale can easily become a 50% yield at 1 mole if the reaction conditions are not properly adapted.

Q: I'm running a tandem Michael-aldol reaction to form the bicyclic core, and it's stalling or giving low conversion at a larger scale. Why?

A: Probable Causes & Solutions

  • Inefficient Heat Transfer: Exothermic or endothermic steps are difficult to control in large vessels. A localized temperature spike during an exothermic addition can decompose reagents or favor side reactions, while insufficient heating can stall an endothermic reaction.

    • Troubleshooting:

      • Monitor Internal Temperature: Do not rely on the external bath temperature. Use a probe to measure the internal reaction temperature.

      • Control Reagent Addition Rate: For exothermic reactions, add reagents slowly and sub-surface if possible to ensure rapid mixing and heat dissipation. Use a syringe pump for precise control.

      • Improve Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer to ensure homogenous mixing and temperature distribution throughout the larger volume.

  • Poor Mixing and Mass Transfer: In a larger volume, reactants may not encounter each other as efficiently, especially in heterogeneous mixtures (e.g., with a solid base like K₂CO₃).

    • Troubleshooting:

      • Mechanical Stirring: As mentioned, this is critical. Ensure the impeller is appropriately sized for the vessel and the stirring speed is sufficient to create a vortex, indicating good mixing.

      • Solvent Choice: Ensure all reagents are fully soluble at the reaction temperature. You may need to increase the solvent volume (lower the concentration) to maintain solubility, though this can impact reaction rates.

  • "Hidden" Water Content: Larger quantities of reagents and solvents can introduce proportionally more water, which can quench sensitive intermediates or bases (e.g., LDA, KH).

    • Troubleshooting:

      • Reagent Quality: Use freshly dried solvents and high-purity reagents. Avoid using the "end of the bottle" for large-scale runs.

      • Azeotropic Distillation: For some reactions, removing water by azeotropic distillation before adding a water-sensitive reagent can be beneficial.[4]

Issue 2: The stereochemical outcome of my reaction has changed. How can I regain stereocontrol?

Maintaining stereocontrol is paramount, as isomers can be difficult to separate and may have different biological activities. The delicate balance between kinetic and thermodynamic control is easily disrupted at scale.[5]

Q: My Robinson annulation, which previously gave a single diastereomer, is now producing a mixture. What should I investigate?

A: Probable Causes & Solutions

  • Temperature Fluctuations: As discussed, poor heat control is a major culprit. The kinetically favored product may form at a lower temperature, while a higher temperature (from poor heat dissipation) may allow for equilibration to the thermodynamically favored, but undesired, isomer.[5]

    • Troubleshooting:

      • Strict Temperature Control: Implement the heat transfer solutions from Issue 1. For highly sensitive reactions, consider a reactor with a cooling jacket.

      • Solvent and Base Selection: The choice of solvent and base can significantly influence the transition state, affecting stereoselectivity. Sometimes, changing the solvent or base can lock in the desired conformation.[6][7]

  • Reaction Time and Quenching: Extended reaction times at scale can allow for epimerization of a kinetically formed product.

    • Troubleshooting:

      • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent post-reaction isomerization.

      • Controlled Quench: Ensure the quenching step is rapid and efficient to "lock in" the desired stereoisomer.

The following workflow can guide your troubleshooting process for low yield and stereocontrol issues.

G Start Low Yield or Poor Selectivity on Scale-Up Check_Temp Is internal temperature monitored and stable? Start->Check_Temp Check_Mixing Is mixing adequate? (Overhead stirrer, vortex) Check_Temp->Check_Mixing Yes Improve_Temp Improve heat transfer: - Slower addition - Better cooling Check_Temp->Improve_Temp No Check_Reagents Are solvents/reagents rigorously dry? Check_Mixing->Check_Reagents Yes Improve_Mixing Switch to overhead mechanical stirrer Check_Mixing->Improve_Mixing No Check_Time Is reaction quenched promptly upon completion? Check_Reagents->Check_Time Yes Improve_Reagents Use freshly dried solvents/reagents Check_Reagents->Improve_Reagents No Improve_Quench Optimize quenching procedure Check_Time->Improve_Quench No Success Problem Resolved Check_Time->Success Yes Improve_Temp->Check_Mixing Improve_Mixing->Check_Reagents Improve_Reagents->Check_Time Improve_Quench->Success

Caption: Troubleshooting workflow for yield and selectivity issues.

Issue 3: I'm getting new, significant byproducts that were minor on a small scale. How do I identify and minimize them?

Byproducts that are barely detectable in a 50 mg run can become a major purification headache when you are processing 50 g.

Q: In my base-catalyzed cyclization, I'm now isolating an unexpected tricyclic derivative. What could be the cause?

A: Probable Causes & Solutions

  • Base Equivalents and Type: The effective concentration and reactivity of the base can change at scale. For example, using tBuOK instead of a milder base like TBAF has been shown to favor a tandem Michael addition–Claisen condensation cascade, leading to an unintended tricyclic product.[8]

    • Troubleshooting:

      • Re-optimize Base: Re-screen bases at the larger scale. A milder base (e.g., K₂CO₃) or a non-nucleophilic base might be necessary.

      • Control Stoichiometry: Ensure precise addition of the base. An excess can promote undesired side reactions.

  • Longer Reaction Times: As reactions take longer at scale, intermediates have more time to react via alternative pathways.

    • Troubleshooting:

      • Increase Temperature (Carefully): A modest increase in temperature can sometimes accelerate the desired reaction, minimizing the time available for side reactions. This must be balanced against the risk of degrading materials or losing stereocontrol.

      • Use a Catalyst: Investigate if a catalyst (e.g., organocatalyst, Lewis acid) can accelerate the desired transformation.[8]

Byproduct TypeProbable CauseSuggested Mitigation Strategy
Epimers/Diastereomers Poor temperature control, extended reaction time.Improve thermal management; monitor and quench reaction promptly.[5]
Over-alkylation Products Excess alkylating agent or base; poor mixing.Use precise stoichiometry; ensure slow, controlled addition of reagents.
Elimination Products Localized overheating; strongly basic conditions.Use a non-nucleophilic base; maintain strict temperature control.
Decomposition Reaction temperature too high; instability of reagents.Lower reaction temperature; ensure reagent purity.
Issue 4: My product was easy to purify by column chromatography on a small scale, but now it's a nightmare. What are my options?

Purifying kilograms of material on a silica gel column is often impractical, costly, and generates enormous amounts of waste. The goal at scale is to make the product "crash out" of the solution in pure form.

Q: My bicyclo[3.3.1]nonanone derivative is an oil, and I can't get it to crystallize. How can I purify it at scale?

A: Probable Causes & Solutions

  • Impurity Profile: The presence of even small amounts of structurally similar byproducts (e.g., diastereomers) can inhibit crystallization.

    • Troubleshooting:

      • Optimize the Reaction: The best purification strategy is a clean reaction. Revisit the troubleshooting steps in Issues 1-3 to minimize impurities.

      • Distillation: If the product is thermally stable, vacuum distillation can be an excellent, scalable purification method for oils.

      • Crystallization of a Derivative: Consider forming a solid derivative (e.g., a salt, co-crystal, or a tosylhydrazone) that crystallizes easily. The desired product can then be regenerated in a subsequent step.

  • Solvent Screening for Crystallization: Finding the right solvent system is key.

    • Troubleshooting:

      • Systematic Screening: Use a high-throughput method to screen a wide range of solvents and solvent mixtures (e.g., heptane/ethyl acetate, toluene/ethanol). Look for a system where the product is soluble when hot but sparingly soluble when cold.

      • Seed Crystals: If you have a small amount of pure, solid material, use it to seed the crystallization of a larger batch.

FAQs (Frequently Asked Questions)

Q1: What is a good starting point for a robust, scalable synthesis of the bicyclo[3.3.1]nonane core? A1: Tandem Michael-aldol annulations of cycloalkane-1,3-diones with enals are often a good choice.[6][7] These reactions can frequently be performed in one pot under convenient conditions and offer pathways to control the relative configuration through the choice of solvent, base, and temperature.[6]

Q2: My reaction involves a Wolff-Kishner reduction. Are there any specific scale-up concerns? A2: Yes. The Wolff-Kishner reduction uses hydrazine and a strong base (like KOH) at high temperatures (e.g., 160-170 °C in triethylene glycol).[9] At scale, controlling this high temperature is critical to avoid decomposition. Furthermore, hydrazine is highly toxic and explosive, requiring specialized handling and equipment for large quantities. Ensure adequate ventilation and safety protocols are in place.

Q3: I need to produce a specific enantiomer. What are the best strategies for scale-up? A3: There are several approaches. One is the kinetic resolution of a racemic intermediate, such as using Baker's yeast for the resolution of bicyclo[3.3.1]nonane-2,6-dione, which has been successfully adapted for large-scale preparation.[2][10] Another powerful method is to start from a chiral precursor, such as (R)-carvone, to construct the bicyclic framework with inherent stereocontrol.[1] Asymmetric catalysis, for example, using a copper catalyst for an enantioselective reduction early in the synthesis, is also a highly effective and scalable strategy.[11]

Q4: Can microwave-assisted synthesis be scaled? A4: Yes, but it requires specialized continuous-flow microwave reactors. While laboratory microwave syntheses can accelerate reaction optimization, directly scaling a batch microwave procedure is often not feasible.[12] However, the optimized conditions (temperature, time) discovered via microwave can often be translated to a conventional heated flow reactor or a well-controlled batch reactor at scale.

Key Experimental Protocols

Protocol 1: Scalable Synthesis of a Bicyclo[3.3.1]nonan-9-one via 9-BBN

This procedure, adapted from established methods, is a reliable route to the core bicyclic ketone and highlights techniques for handling air-sensitive reagents at a larger scale.[13]

Caution: This reaction involves pyrophoric n-butyllithium and a potentially vigorous oxidation with hydrogen peroxide. Perform in a hood behind a safety shield.

A. Preparation of Lithium Triethylcarboxide (Base)

  • Set up a dry 1 L three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a septum.

  • Under a nitrogen atmosphere, charge the flask with 300 mL of 1.67 M n-butyllithium in hexane (0.500 mol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 58 g (0.50 mole) of 3-ethyl-3-pentanol via syringe pump over 30 minutes, maintaining the internal temperature below 5 °C.

  • Allow the solution to warm to room temperature. The resulting alkoxide solution is ready for use.

B. Synthesis of Bicyclo[3.3.1]nonan-9-one

  • To a dry 3 L three-necked flask with a mechanical stirrer and under nitrogen, add 42.3 g (0.347 mol) of 9-borabicyclo[3.3.1]nonane (9-BBN).

  • Add 500 mL of anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 42.3 g (0.347 mol) of 2,6-dimethylphenol in 75 mL of THF. Stir at room temperature for 3 hours until hydrogen evolution ceases.

  • Cool the mixture to 0 °C. Add 44 g (0.38 mol) of dichloromethyl methyl ether.

  • Slowly add the prepared lithium triethylcarboxide solution from Part A over approximately 30-40 minutes, keeping the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C. Carefully add a solution of 42 g of sodium hydroxide in 70 mL of water and 300 mL of 95% ethanol.

  • Oxidation: Slowly add 70 mL of 30% hydrogen peroxide dropwise, maintaining the temperature below 50 °C using an ice bath. This step can be highly exothermic.

  • After addition, heat the mixture to 45–50 °C for 2 hours, then cool to room temperature.

  • Workup: Add 300 mL of water and saturate the aqueous phase with sodium chloride. Separate the organic phase. Extract the aqueous phase with pentane (2 x 150 mL).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from pentane at -78 °C to yield the pure ketone.

References

Technical Support Center: Preventing Epimerization in Reactions with Chiral Anhydrides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing and preventing epimerization in reactions involving chiral anhydrides. This resource is designed for researchers, scientists, and drug development professionals who encounter stereochemical challenges during synthesis. Here, we provide in-depth answers to common questions, troubleshooting workflows, and validated protocols to ensure the stereochemical integrity of your molecules.

Frequently Asked Questions (FAQs): The Fundamentals of Epimerization

This section addresses the foundational concepts of epimerization, providing the essential knowledge to understand and tackle this common side reaction.

Q1: What exactly is epimerization in the context of reactions with chiral anhydrides?

Epimerization is an undesired process where the configuration of a single stereogenic center in a chiral molecule is inverted.[1] In reactions involving chiral carboxylic acids or their derivatives like anhydrides, this typically occurs at the α-carbon (the carbon atom adjacent to the carbonyl group). This reaction leads to the formation of a diastereomer (an epimer), which can be difficult to separate from the desired product due to their similar physical properties.[1][2] Maintaining stereochemical purity is critical, especially in drug development, as different stereoisomers can have vastly different biological activities and safety profiles.[3]

Q2: What are the primary chemical mechanisms that lead to epimerization?

There are two predominant pathways through which stereochemical integrity can be lost during acylation reactions.[3]

  • Oxazolone Formation: This is the most common mechanism, particularly with N-protected amino acids.[3] The activated carboxyl group of the amino acid (or one part of the anhydride) can undergo an intramolecular cyclization to form a 5(4H)-oxazolone. This intermediate has an acidic proton at the C4 position. A base can easily abstract this proton, leading to a planar, achiral oxazolone enolate. Subsequent reaction with a nucleophile (e.g., an amine or alcohol) can occur from either face of this planar intermediate, resulting in a mixture of epimers.[3]

  • Direct Enolization: A sufficiently strong base can directly abstract the acidic α-proton from the activated chiral starting material.[3] This forms a planar enolate intermediate, which, like the oxazolone, can be protonated or react with an electrophile from either side, leading to racemization or epimerization.[3]

Epimerization_Mechanisms cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway A Chiral N-Acyl Amino Anhydride B Oxazolone Intermediate A->B Intramolecular Cyclization C Planar Oxazolone Enolate (Achiral) B->C Base -H+ D Epimeric Mixture C->D + Nucleophile E Chiral Anhydride F Planar Enolate (Achiral) E->F Strong Base -H+ G Epimeric Mixture F->G + Nucleophile start start->A start->E

Caption: The two primary pathways for epimerization.

Q3: Are certain substrates more susceptible to epimerization?

Yes, the structure of the substrate plays a significant role.

  • Amino Acids: N-protected amino acids are particularly prone to epimerization. Those with electron-withdrawing groups in their side chains, such as phenylglycine or phenylalanine, are more susceptible because these groups help stabilize the negative charge of the enolate intermediate, making the α-proton more acidic.[1][3] Sterically hindered amino acids at the C-terminus can also increase the rate of epimerization.[4]

  • Glycosylated Amino Acids: Studies have shown that certain glycosylated amino acids exhibit a significantly higher tendency for epimerization compared to their non-glycosylated counterparts under the same conditions.[5]

Troubleshooting Guide: Diagnosing and Solving Epimerization

Encountering a loss of stereochemical purity can be frustrating. This guide provides a systematic approach to identifying and resolving the issue.

Q4: I'm observing a significant loss of enantiomeric excess (ee). Where do I even begin?

A: Validate your analytical method first. Before optimizing the reaction, you must be confident in your ability to measure the outcome accurately. It's not uncommon for chromatographic artifacts or an unoptimized separation method to give the false appearance of low enantioselectivity.[6]

Action Plan:

  • Prepare a Racemic Standard: Synthesize or purchase a true racemic (50:50) mixture of your expected product.

  • Analyze the Standard: Run the racemic sample through your chiral chromatography system (HPLC, GC, or SFC).

  • Expected Result: You should observe two distinct, baseline-separated peaks of equal area.

  • Troubleshooting: If the peaks are not well-resolved, your analytical method requires optimization before you can trust the ee values from your reaction.[6] Developing a robust analytical method is the first and most critical step.[7][8][9]

Troubleshooting_Workflow Start High Epimerization Observed Validate Is the analytical method (e.g., Chiral HPLC) validated with a racemic standard? Start->Validate OptimizeAnalysis Optimize Analytical Method: - Change column - Modify mobile phase - Adjust temperature Validate->OptimizeAnalysis No ReviewConditions Systematically Review Reaction Conditions Validate->ReviewConditions Yes OptimizeAnalysis->Validate Base Base: - Use a weaker, bulkier base (e.g., DIPEA, NMM) ReviewConditions->Base Solvent Solvent: - Use a less polar solvent (e.g., DCM) ReviewConditions->Solvent Temp Temperature: - Lower the reaction temp (e.g., 0 °C or lower) ReviewConditions->Temp Time Time: - Minimize pre-activation time - Add nucleophile promptly ReviewConditions->Time Success Epimerization Minimized Base->Success Solvent->Success Temp->Success Time->Success

Caption: A systematic workflow for troubleshooting epimerization.

Q5: My analytical method is solid. What reaction parameters should I investigate next?

A: Focus on the four critical variables: Base, Solvent, Temperature, and Time. These factors have the most significant impact on the rate of epimerization.

  • Base: The base used can promote epimerization through both the oxazolone and direct enolization pathways.[3] Tertiary amines with high steric hindrance and lower basicity are generally preferred as they are less likely to abstract the α-proton.[1]

BaseRelative Epimerization LevelComments
Triethylamine (TEA)HighLess sterically hindered, higher basicity increases risk.
N-Methylmorpholine (NMM)ModerateOften a good compromise between reactivity and suppression.[1]
Diisopropylethylamine (DIPEA)LowHighly hindered ("Hünig's base"), significantly reduces α-proton abstraction.[3]
  • Solvent: The polarity of the solvent can influence the rate of epimerization, likely by stabilizing or destabilizing the charged intermediates.[3][4] Polar aprotic solvents like DMF are known to increase epimerization rates, while less polar solvents are generally better.[4]

SolventRelative Epimerization LevelComments
N,N-Dimethylformamide (DMF)HighPolar nature can accelerate pathways leading to epimerization.[4]
Dichloromethane (DCM)LowA common choice for minimizing epimerization.[3]
Chloroform / Trifluoroethanol (3:1 mixture)Very LowThis mixture has been shown to effectively suppress epimerization while maintaining solubility.[3][4]
  • Temperature: Higher reaction temperatures accelerate most reactions, including the undesirable side reactions that cause epimerization.[3][10] Performing the reaction at a reduced temperature is one of the most effective and straightforward control measures.

  • Reaction Time / Pre-activation: Allowing the chiral anhydride to sit in the presence of a base for an extended period before the nucleophile is added can increase the concentration of epimerization-prone intermediates.[3] This is analogous to "pre-activation" time in peptide coupling. The activated species should be consumed by the nucleophile as quickly as it is formed.[3]

Advanced Prevention: Protocols and Additives

For particularly sensitive substrates, standard optimizations may not be enough. The following strategies can provide an additional layer of control.

Q6: Are there any additives that can actively suppress epimerization?

Yes, certain additives can intercept the highly reactive activated intermediate and convert it into a new intermediate that is less prone to epimerization.[3]

  • Hydroxybenzotriazoles (HOBt, HOAt): These are classic additives in peptide chemistry. While less directly applicable to pre-formed anhydrides, in reactions where an anhydride is formed in situ (e.g., with carbodiimides), additives like HOBt, and particularly its more reactive analogue 1-hydroxy-7-azabenzotriazole (HOAt), are crucial for minimizing epimerization.[3][10]

  • Copper(II) Salts: The addition of anhydrous copper(II) chloride (CuCl₂) has been shown to be an effective strategy for suppressing epimerization.[3] The copper ion is thought to chelate with the substrate, increasing the rigidity of the intermediate and sterically shielding the α-proton from abstraction by a base.

Protocol 1: General Procedure for Low-Epimerization Acylation

This protocol incorporates best practices for minimizing epimerization when using a chiral anhydride with an amine nucleophile.

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) to the cooled amine solution and stir for 5 minutes.

  • Anhydride Addition: Add the chiral anhydride (1.05 eq), either neat or as a solution in anhydrous DCM, dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction at 0 °C, monitoring progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature over several hours.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification & Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization. Analyze the final product for epimeric purity using a validated chiral HPLC or GC method.[3]

Protocol 2: Epimerization Suppression using a CuCl₂ Additive

This protocol is adapted for substrates that are highly prone to epimerization, particularly N-protected amino acids. It describes a carbodiimide-mediated coupling where an anhydride is a likely intermediate, showcasing the use of the copper additive.

  • Setup: Dissolve the N-protected chiral amino acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous copper(II) chloride (CuCl₂) (1.2 eq) in anhydrous DMF.[3]

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Amine Addition: Add the amine component (1.2 eq) to the mixture.

  • Coupling Reagent: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.[3]

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring for completion.

  • Work-up & Analysis: Perform a standard aqueous work-up as described in Protocol 1. Purify the product and analyze for epimeric purity by chiral HPLC.[3]

References

Technical Support Center: Navigating Solubility Challenges of Bicyclo[3.3.1]nonane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical bottleneck in the synthesis and application of bicyclo[3.3.1]nonane-based compounds: low solubility. The rigid, three-dimensional structure of the bicyclo[3.3.1]nonane scaffold, while offering unique advantages in medicinal chemistry and materials science for its conformational rigidity, often leads to significant challenges in dissolution.[1] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers in overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why do many of my bicyclo[3.3.1]nonane intermediates exhibit poor solubility?

A1: The low solubility of bicyclo[3.3.1]nonane derivatives often stems from a combination of factors related to their rigid and compact structure. High crystal lattice energy, a consequence of efficient molecular packing in the solid state, can make it difficult for solvent molecules to break apart the crystal structure. Furthermore, the parent bicyclo[3.3.1]nonane core is highly hydrophobic. Unless substituted with polar functional groups, these intermediates will have poor solubility in polar solvents.

Q2: I'm having trouble getting a clean NMR spectrum of my bicyclo[3.3.1]nonane dione derivative in CDCl3. What do you recommend?

A2: This is a common issue, as dione derivatives can be particularly prone to low solubility in standard chlorinated solvents. We recommend trying a more polar, aprotic solvent such as DMSO-d6 or DMF-d7. These solvents are powerful solubilizing agents for a wide range of organic compounds.[2] If the signal from the solvent itself is problematic for your analysis, consider using a co-solvent system. A small amount of DMSO-d6 added to CDCl3 can significantly enhance solubility without dominating the spectrum.

Q3: Can I predict which functional groups will improve the solubility of my bicyclo[3.3.1]nonane core?

A3: Yes, to a certain extent. The principle of "like dissolves like" is a good starting point.[2][3] To increase solubility in polar solvents like water, methanol, or ethanol, the introduction of polar, hydrogen-bonding functional groups is highly effective. For instance, converting a ketone to a hydroxyl group, or introducing amine or carboxylic acid functionalities, will increase polarity and the potential for hydrogen bonding with the solvent. Studies have shown that incorporating hydroxyl and 2-hydroxyethoxy groups can render 9-selenabicyclo[3.3.1]nonane derivatives water-soluble.[4] Similarly, the addition of polyethylene glycol (PEG) chains has been used to create amphiphilic bicyclo[3.3.1]nonane monomers with enhanced solubility in polar solvents.[5]

Q4: What is a co-solvent, and how do I choose the right one?

A4: A co-solvent is a solvent that is added to a primary solvent to increase the solubility of a solute.[6] Co-solvents work by altering the overall polarity of the solvent system, making it more favorable for the solute to dissolve.[7] For poorly soluble, hydrophobic bicyclo[3.3.1]nonane intermediates in an aqueous or highly polar medium, common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[6][8] For dissolution in less polar organic solvents, a more polar co-solvent like DMSO or DMF can be effective. The choice of co-solvent will depend on the specific structure of your intermediate and the requirements of your experiment (e.g., reaction compatibility, volatility for removal).

Q5: My bicyclo[3.3.1]nonane intermediate is intended for a biological assay, but it's not soluble in the aqueous buffer. What are my options?

A5: For biological applications, it's crucial to use biocompatible solubilizing agents. Here are a few strategies:

  • pH Adjustment: If your compound has ionizable groups (e.g., amines, carboxylic acids), adjusting the pH of the buffer can significantly increase solubility.[8][9]

  • Use of Co-solvents: A small percentage of a biocompatible co-solvent like DMSO or ethanol is often acceptable in biological assays. However, it's essential to run a vehicle control to ensure the co-solvent itself does not affect the assay outcome.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their core, thereby increasing their aqueous solubility.[8]

  • Formulation with Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.[10]

Troubleshooting Guides

Scenario 1: Precipitate Formation During Reaction

Issue: Your bicyclo[3.3.1]nonane starting material dissolves initially, but as the reaction progresses and the intermediate is formed, a precipitate crashes out of solution, leading to an incomplete or stalled reaction.

Causality: The newly formed intermediate is likely less soluble in the chosen reaction solvent than the starting material. This is common when a non-polar starting material is converted to a more rigid or symmetrical product.

Troubleshooting Workflow:

A Precipitate forms during reaction B Is the reaction mixture stirrable? A->B C Increase reaction temperature (if thermally stable) B->C Yes G Stop reaction and isolate precipitate B->G No D Add a co-solvent to increase solubility C->D E Continue reaction and monitor D->E F Reaction incomplete or stalled E->F If precipitate persists F->G H Characterize precipitate G->H I Restart reaction in a different solvent system H->I J Consider a solvent with higher boiling point and better solubilizing power (e.g., Toluene, DMF) I->J

Caption: Decision workflow for addressing precipitation during reaction.

Detailed Steps:

  • Assess St-irrability: If the precipitate forms a thick slurry that impedes stirring, it's best to stop the reaction to avoid inconsistent results.

  • Increase Temperature: If the compounds are thermally stable, gently heating the reaction mixture can increase the solubility of the intermediate.

  • Co-solvent Addition: If heating is ineffective or not an option, gradually add a co-solvent in which the intermediate is known or predicted to have better solubility. For example, if the reaction is in dichloromethane, adding small portions of THF or dioxane might help.

  • Isolate and Characterize: If the precipitate cannot be redissolved, isolate it by filtration. Characterize the solid (e.g., by NMR of a dissolved sample in DMSO-d6) to confirm it is the desired intermediate.

  • Re-strategize Solvent Choice: Based on the characterization, restart the reaction in a more suitable solvent or solvent mixture that can maintain all components in solution throughout the reaction.

Scenario 2: Difficulty in Purifying a Poorly Soluble Product

Issue: Your reaction is complete, but the bicyclo[3.3.1]nonane product has very low solubility in common chromatography solvents (e.g., hexanes/ethyl acetate), making purification by flash chromatography challenging.

Causality: The polarity and structural features of your product make it immiscible with standard mobile phases, leading to streaking, poor separation, or insolubility on the column.

Troubleshooting Protocol:

StepActionRationale
1 Solubility Testing Test the solubility of the crude product in a range of solvents: dichloromethane (DCM), chloroform, acetone, acetonitrile, methanol, and THF.
2 Alternative Purification If the product is highly crystalline and the impurities are soluble, consider recrystallization or trituration instead of chromatography.
3 Modify Mobile Phase If chromatography is necessary, use a stronger, more polar mobile phase. A gradient of DCM/methanol can be effective for polar, poorly soluble compounds. Adding a small amount of a solubilizing acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can also help if your compound is ionizable.
4 Dry Loading Technique Adsorb the crude product onto a small amount of silica gel or Celite® from a solvent in which it is soluble (e.g., DCM or acetone). Evaporate the solvent completely and load the dry powder onto the column. This prevents solubility issues at the point of injection.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol provides a rapid assessment of the solubility of your bicyclo[3.3.1]nonane intermediates, which is useful for screening and initial characterization.[11]

Materials:

  • Bicyclo[3.3.1]nonane intermediate

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (UV-transparent)

  • Plate reader with nephelometric or UV-Vis capabilities

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS buffer.

  • Incubation: Shake the plate for 1.5 to 2 hours at room temperature.

  • Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, if the compound has a chromophore, measure the UV absorbance.

  • Data Analysis: The kinetic solubility is the concentration at which the compound begins to precipitate, identified by a sharp increase in turbidity or a plateau in UV absorbance.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility, which is considered the "true" solubility of a compound.[12]

Materials:

  • Bicyclo[3.3.1]nonane intermediate (solid)

  • Chosen solvent system (e.g., water, buffer, organic solvent)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure there is undissolved solid at the bottom.

  • Equilibration: Seal the vials and agitate them at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and determine its concentration using a pre-validated analytical method (e.g., HPLC with a calibration curve).

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay A 10 mM Stock in DMSO B Serial Dilution in DMSO A->B C Add to PBS Buffer B->C D Incubate & Shake C->D E Measure Turbidity (Nephelometry) D->E F Add excess solid to solvent G Equilibrate (24-48h) F->G H Centrifuge to separate solid G->H I Analyze supernatant (HPLC) H->I

Caption: Comparison of kinetic and thermodynamic solubility workflows.

References

Navigating the Reactivity of 3-Oxabicyclo[3.3.1]nonane-2,4-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Oxabicyclo[3.3.1]nonane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile bicyclic anhydride. As a key building block in the synthesis of complex molecules and biologically active compounds, a thorough understanding of its reactivity under various experimental conditions is paramount to achieving successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: As a cyclic anhydride, the primary stability concern is its susceptibility to nucleophilic attack, particularly by water (hydrolysis). This reaction opens the anhydride ring to form the corresponding cis-1,3-cyclohexanedicarboxylic acid. The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of catalysts.

Q2: How should I properly store this compound?

A2: To minimize hydrolysis from atmospheric moisture, it is recommended to store this compound in a tightly sealed container in a cool, dry place, ideally at 2-8°C.[1] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

Q3: Can I use protic solvents like methanol or ethanol with this compound?

A3: Caution is advised when using protic solvents. Alcohols can react with the anhydride in a process called alcoholysis to form a monoester derivative. This reaction may be slow at room temperature but can be accelerated by acid or base catalysts, or by an increase in temperature. If the reaction with the solvent is not desired, aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or toluene are recommended.[2]

Q4: Is this compound stable to heat?

A4: The compound exhibits moderate thermal stability. Its synthesis often involves heating its precursor, cis-1,3-cyclohexanedicarboxylic acid, with acetic anhydride at elevated temperatures (e.g., 140°C), suggesting it is stable under these conditions. However, prolonged heating at high temperatures, especially in the presence of nucleophiles or moisture, can lead to decomposition.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of desired product in a reaction using this compound as a starting material. 1. Degradation of the starting material: The anhydride may have hydrolyzed due to improper storage or handling. 2. Incompatible reaction conditions: Presence of water, alcohols, or primary/secondary amines in the reaction mixture when not intended as reactants.1. Verify the purity of the starting material: Use freshly opened or properly stored anhydride. Confirm its integrity using techniques like IR spectroscopy (look for the characteristic anhydride C=O stretches) or melting point determination (188-189 °C).[3] 2. Ensure anhydrous conditions: Use dry solvents and glassware. Perform reactions under an inert atmosphere.
Formation of cis-1,3-cyclohexanedicarboxylic acid as a major byproduct. Hydrolysis of the anhydride: This can occur during the reaction or aqueous workup.Minimize contact with water: Use anhydrous reaction conditions. If an aqueous workup is necessary, perform it at low temperatures and as quickly as possible. Extract the product into an organic solvent promptly.
Reaction with amines yields a mixture of products or low yield of the desired amide. Aminolysis of the anhydride: Primary and secondary amines will readily open the anhydride ring to form an amide-acid. The carboxylic acid part of this product can react with another equivalent of the amine, consuming the nucleophile.Use of excess amine or a non-nucleophilic base: Employing at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) can neutralize the carboxylic acid formed and drive the reaction to completion.
Inconsistent reaction outcomes. Variability in the quality of this compound: Impurities, especially the diacid, can interfere with the reaction.Source high-purity starting material: Purchase from a reputable supplier and check the certificate of analysis. Consider recrystallization if purity is a concern.

Key Reaction Mechanisms and Stability Considerations

The reactivity of this compound is dominated by the electrophilicity of its carbonyl carbons. Understanding the mechanisms of its primary degradation pathways is crucial for experimental design.

Hydrolysis: The Primary Degradation Pathway

The most common cause of instability is hydrolysis, where a water molecule acts as a nucleophile, attacking one of the carbonyl carbons. This leads to the opening of the anhydride ring to form cis-1,3-cyclohexanedicarboxylic acid. This reaction is often uncatalyzed but is accelerated in the presence of acids or bases.

Hydrolysis Anhydride This compound Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Water H₂O Water->Intermediate Diacid cis-1,3-Cyclohexanedicarboxylic Acid Intermediate->Diacid Ring Opening & Proton Transfer Nucleophilic_Addition cluster_main Reaction with Nucleophiles Anhydride This compound Product Ring-Opened Product (Ester-acid or Amide-acid) Anhydride->Product Nucleophilic Acyl Substitution Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R₂NH) Nucleophile->Product Anhydrous_Setup cluster_flask Reaction Flask cluster_atmosphere Inert Atmosphere cluster_solvents Anhydrous Solvents reagents This compound + Other Reagents inert_gas Argon or Nitrogen inert_gas->reagents Purge solvent e.g., Dry THF, DCM solvent->reagents Add via Syringe

References

Validation & Comparative

X-ray crystal structure analysis of 3-Oxabicyclo[3.3.1]nonane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 3-Oxabicyclo[3.3.1]nonane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 3-oxabicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, making it a valuable core for designing potent and selective therapeutic agents. Derivatives of this bicyclic ether have shown promise as GPR119 agonists for treating type 2 diabetes[1], and as tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors in anticancer therapy[2][3].

Understanding the precise three-dimensional structure of these molecules is paramount for establishing structure-activity relationships (SAR) and optimizing drug design. X-ray crystallography stands as the definitive method for elucidating atomic-level structural details, providing unequivocal proof of stereochemistry, conformation, and intermolecular interactions.

This guide offers a comprehensive comparison of methodologies for the X-ray crystal structure analysis of 3-oxabicyclo[3.3.1]nonane derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering field-proven insights to navigate the journey from synthesized compound to a refined crystal structure.

The success of any crystallographic analysis hinges on the quality of the starting material. A well-defined synthetic route followed by meticulous crystallization is non-negotiable.

Synthesis: Crafting the Molecular Framework

The versatility of the 3-oxabicyclo[3.3.1]nonane core is matched by the variety of synthetic strategies developed for its construction. The choice of synthesis is often dictated by the desired substitution pattern and stereochemistry. Notable approaches include:

  • Prins-Type Cyclizations: Reactions of terpenes like limonene or geraniol with various aldehydes can yield the bicyclic core, often catalyzed by acids such as montmorillonite K10 or boron trifluoride etherate[2][4].

  • Domino Reactions: Highly stereoselective methods, such as a domino Michael-hemiacetalization-Michael reaction, can assemble the complex bicyclic system with multiple contiguous stereocenters in a single cascade[5].

  • Intramolecular Cyclizations: Nucleophilic attack from a hydroxyl group onto an epoxide within a cyclooctane precursor can forge the ether bridge, leading to the 9-oxabicyclo[3.3.1]nonane skeleton, a closely related isomer[6][7].

Crystallization: The Art and Science of Ordered Solids

Obtaining diffraction-quality single crystals is frequently the most challenging step. The goal is to coax molecules out of the disordered solution state into a highly ordered, repeating lattice. The choice of crystallization technique is critical and depends on the compound's solubility, stability, and quantity.

dot

References

A Researcher's Comparative Guide to Absolute Configuration Determination of Chiral 3-Oxabicyclo[3.3.1]nonan-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The 3-oxabicyclo[3.3.1]nonan-2-one scaffold is a privileged structural motif present in numerous biologically active natural products and synthetic compounds, making the unambiguous determination of its stereochemistry a critical step in chemical research. This guide provides an in-depth comparison of the primary analytical techniques used to assign the absolute configuration of these chiral bicyclic lactones, offering insights into the causality behind experimental choices and providing field-proven protocols.

Introduction: The Significance of Chirality in 3-Oxabicyclo[3.3.1]nonan-2-ones

The rigid bicyclic framework of 3-oxabicyclo[3.3.1]nonan-2-ones restricts conformational flexibility, making them attractive templates for the design of therapeutic agents. However, the presence of multiple stereocenters necessitates a robust and reliable method for determining the absolute configuration to ensure the synthesis of the desired enantiomer with high fidelity. The choice of analytical technique is often dictated by the nature of the sample, available instrumentation, and the desired level of confidence in the assignment. This guide will explore three principal methodologies: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Methods.

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.[2]

Expertise & Experience: The "Why" Behind the Method

The power of X-ray crystallography lies in its ability to provide a direct and unambiguous visualization of the molecule's structure. The assignment of absolute configuration is typically achieved through the anomalous dispersion effect (Bijvoet method), which requires the presence of a "heavy" atom (e.g., bromine, chlorine, or sulfur) in the molecule or the co-crystallization with a chiral reference of known absolute configuration.[3][4] Even without a heavy atom, high-quality data from modern diffractometers can often provide a reliable assignment for light-atom structures.[5]

Trustworthiness: A Self-Validating System

A successful X-ray crystallographic analysis yields a wealth of data, including bond lengths, bond angles, and torsional angles, which must be chemically reasonable. The quality of the final structure is assessed by statistical parameters such as the R-factor and the Flack parameter, providing a high degree of confidence in the determined absolute configuration.[5]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: The primary and often most challenging step is to grow a single crystal of the 3-oxabicyclo[3.3.1]nonan-2-one of sufficient size and quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, often quantified by the Flack parameter, which should ideally refine to a value close to 0 for the correct enantiomer.[5]

Diagram: Workflow for Absolute Configuration Determination by X-ray Crystallography

xray_workflow cluster_sample Sample Preparation cluster_analysis Data Acquisition & Processing cluster_result Result start Chiral 3-Oxabicyclo[3.3.1]nonan-2-one crystal Single Crystal Growth start->crystal data_collection X-ray Diffraction Data Collection crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Assignment (Flack Parameter) structure_solution->abs_config

A streamlined workflow for determining absolute configuration using single-crystal X-ray crystallography.

NMR Spectroscopy: A Versatile Solution-State Technique

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation in solution. While NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, leading to distinguishable NMR signals.[2][]

Expertise & Experience: The Rationale for Chiral Auxiliaries

The Mosher's ester analysis is a classic and widely used NMR method for determining the absolute configuration of secondary alcohols.[7][8] This technique can be adapted for 3-oxabicyclo[3.3.1]nonan-2-ones by first reducing the lactone to the corresponding diol. The resulting secondary alcohol is then derivatized with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The differences in the chemical shifts (Δδ = δS - δR) of protons near the chiral center in the ¹H NMR spectra of these esters can be used to deduce the absolute configuration.[9][10]

Trustworthiness: Corroborative Data Analysis

The reliability of the Mosher's ester method hinges on the consistent application of the empirical model, which correlates the sign of Δδ with the spatial arrangement of substituents around the stereocenter.[9] A consistent pattern of positive and negative Δδ values for multiple protons in the molecule provides strong evidence for the assigned configuration.

Experimental Protocol: Modified Mosher's Ester Analysis
  • Lactone Reduction: Reduce the chiral 3-oxabicyclo[3.3.1]nonan-2-one to the corresponding diol using a suitable reducing agent (e.g., lithium aluminum hydride).

  • Formation of Mosher's Esters: Separately react the resulting diol with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) to form the diastereomeric mono-esters.[11]

  • ¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Data Analysis: Assign the proton signals in both spectra and calculate the chemical shift differences (Δδ = δS - δR) for protons near the newly formed stereocenter.

  • Configuration Assignment: Apply the Mosher's model to the observed Δδ values to determine the absolute configuration of the secondary alcohol, and by extension, the original lactone. A positive Δδ for protons on one side of the MTPA plane and a negative Δδ on the other side is indicative of a specific absolute configuration.[9]

Diagram: Decision-Making Flowchart for Mosher's Ester Analysis

mosher_decision start Chiral 3-Oxabicyclo[3.3.1]nonan-2-one reduction Reduction to Diol start->reduction derivatization Derivatization with (R)- and (S)-MTPA reduction->derivatization nmr ¹H NMR of Diastereomers derivatization->nmr delta_delta Calculate Δδ = δS - δR nmr->delta_delta model Apply Mosher's Model delta_delta->model assign Assign Absolute Configuration model->assign

A logical progression for assigning absolute configuration via modified Mosher's ester analysis.

Chiroptical Methods: Probing Chirality with Polarized Light

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[12] These methods are particularly useful when crystallization is difficult or when only small amounts of sample are available.

Expertise & Experience: The Power of Computational Chemistry

The absolute configuration is determined by comparing the experimentally measured ECD or VCD spectrum with the theoretically calculated spectrum for a known enantiomer.[13] Advances in quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT) for ECD and DFT for VCD, have made these methods highly reliable.[14][15] For bridged lactones like 3-oxabicyclo[3.3.1]nonan-2-ones, the n → π* electronic transition of the lactone chromophore around 220 nm in the ECD spectrum is particularly informative.[14][16] VCD, which probes the vibrational transitions of the molecule, is applicable to all chiral molecules, regardless of the presence of a UV-Vis chromophore.[][17]

Trustworthiness: A Match Between Experiment and Theory

A good correlation between the signs and relative intensities of the experimental and calculated Cotton effects in the ECD spectrum or bands in the VCD spectrum provides a confident assignment of the absolute configuration.[15][18] It is crucial to perform a thorough conformational search for flexible molecules, as the calculated spectrum is a population-weighted average of the spectra of all significant conformers.[19]

Experimental Protocol: ECD/VCD Analysis
  • Sample Preparation: Dissolve the chiral 3-oxabicyclo[3.3.1]nonan-2-one in a suitable transparent solvent (e.g., methanol or acetonitrile for ECD; chloroform-d or DMSO for VCD).

  • Spectral Acquisition: Record the ECD or VCD spectrum on a calibrated instrument.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the molecule using molecular mechanics or other suitable methods.

    • Optimize the geometry of the low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the ECD spectrum using TD-DFT or the VCD spectrum using DFT for each conformer.

    • Generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental spectrum with the calculated spectrum. A good match confirms the absolute configuration of the enantiomer used in the calculation. An inverted spectrum indicates the opposite enantiomer.

Diagram: Integrated Workflow for Chiroptical Spectroscopy

chiroptical_workflow cluster_exp Experimental cluster_theory Theoretical sample Sample in Solution measurement ECD/VCD Measurement sample->measurement exp_spectrum Experimental Spectrum measurement->exp_spectrum comparison Spectral Comparison & Assignment exp_spectrum->comparison conformer Conformational Search calculation Quantum Chemical Calculation conformer->calculation theory_spectrum Calculated Spectrum calculation->theory_spectrum theory_spectrum->comparison

A parallel workflow illustrating the comparison of experimental and theoretical data in chiroptical methods.

Comparative Analysis

FeatureX-ray CrystallographyNMR Spectroscopy (Mosher's)Chiroptical Methods (ECD/VCD)
Principle X-ray diffraction from a single crystalDiastereomeric differentiation in solutionDifferential absorption of polarized light
Sample Requirement High-quality single crystalmg quantities, requires derivatizationµg to mg quantities in solution
Conclusiveness Unambiguous (Gold Standard)High, relies on empirical modelHigh, with good spectral correlation
Throughput Low, crystal growth can be a bottleneckModerateHigh
Cost High (instrumentation and maintenance)Moderate (reagents and NMR time)Moderate to High (instrumentation)
Limitations Requires a suitable crystalRequires a derivatizable functional groupComputationally intensive, sensitive to conformation

Conclusion: An Integrated Approach

The determination of the absolute configuration of chiral 3-oxabicyclo[3.3.1]nonan-2-ones is a critical task that can be confidently addressed using a variety of powerful analytical techniques. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant hurdle. NMR spectroscopy, particularly through the modified Mosher's ester analysis, offers a robust solution-state alternative, provided a suitable functional group is present for derivatization. Chiroptical methods, empowered by the accuracy of modern computational chemistry, provide a rapid and sensitive means of assignment, especially when only small amounts of material are available or when the compound is not amenable to crystallization.

For researchers and drug development professionals, the optimal strategy often involves an integrated approach. Initial assignments using chiroptical methods can be rapidly obtained, followed by a more definitive confirmation using NMR or, when possible, X-ray crystallography. By understanding the principles, protocols, and limitations of each technique, scientists can make informed decisions to unambiguously determine the absolute configuration of these important chiral molecules, thereby accelerating the pace of discovery and development.

References

A Comparative Guide to the Reactivity of 3-Oxabicyclo vs. 3-Azabicyclo[3.3.1]nonane Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the bicyclo[3.3.1]nonane framework represents a pivotal scaffold. Its rigid, three-dimensional structure offers a unique topographical presentation of functional groups, making it an attractive motif in the design of biologically active molecules. The introduction of a heteroatom at the 3-position, specifically oxygen or nitrogen, imbues the system with distinct chemical personalities. This guide provides an in-depth, objective comparison of the reactivity of 3-oxabicyclo[3.3.1]nonane and 3-azabicyclo[3.3.1]nonane systems, supported by experimental insights and structural analysis.

Structural and Conformational Overview: The Foundation of Reactivity

At first glance, the 3-oxabicyclo[3.3.1]nonane and 3-azabicyclo[3.3.1]nonane skeletons are structurally analogous. Both are bicyclic systems composed of two fused six-membered rings. However, the seemingly subtle difference of a heteroatom—oxygen versus nitrogen—profoundly influences their conformational preferences and, consequently, their chemical reactivity.

Both systems predominantly adopt a twin-chair conformation . However, in the case of 3-azabicyclo[3.3.1]nonanes, the lone pair of electrons on the nitrogen atom can lead to significant repulsion with the C(7)-H group, causing a distortion of the cyclohexane ring.[1] This conformational nuance can influence the accessibility of the nitrogen lone pair for chemical reactions.

G cluster_0 3-Oxabicyclo[3.3.1]nonane cluster_1 3-Azabicyclo[3.3.1]nonane Oxa_C1 C1 Oxa_C2 C2 Oxa_C1->Oxa_C2 Oxa_C9 C9 Oxa_C1->Oxa_C9 Oxa_O3 O3 Oxa_C2->Oxa_O3 Oxa_C4 C4 Oxa_O3->Oxa_C4 Oxa_C5 C5 Oxa_C4->Oxa_C5 Oxa_C6 C6 Oxa_C5->Oxa_C6 Oxa_C5->Oxa_C9 Oxa_C7 C7 Oxa_C6->Oxa_C7 Oxa_C7->Oxa_C1 Oxa_C8 C8 Oxa_C7->Oxa_C8 Aza_C1 C1 Aza_C2 C2 Aza_C1->Aza_C2 Aza_C9 C9 Aza_C1->Aza_C9 Aza_N3 N3 Aza_C2->Aza_N3 Aza_C4 C4 Aza_N3->Aza_C4 Aza_C5 C5 Aza_C4->Aza_C5 Aza_C6 C6 Aza_C5->Aza_C6 Aza_C5->Aza_C9 Aza_C7 C7 Aza_C6->Aza_C7 Aza_C7->Aza_C1 Aza_C8 C8 Aza_C7->Aza_C8

General structures of the bicyclic systems.

Synthesis Strategies: Convergent Paths to Core Scaffolds

The construction of these bicyclic systems often relies on distinct, yet conceptually related, synthetic strategies.

The Mannich Reaction: A Workhorse for 3-Azabicyclo[3.3.1]nonanes

The synthesis of the 3-azabicyclo[3.3.1]nonane core is frequently achieved through a one-pot tandem Mannich reaction .[2][3] This powerful transformation typically involves the condensation of a cyclic ketone, an aldehyde, and a primary amine or ammonia. The versatility of this reaction allows for the introduction of a wide range of substituents on the bicyclic framework.

G Start Aromatic Ketone + Paraformaldehyde + Dimethylamine Reaction Tandem Mannich Annulation Start->Reaction One-pot Product 3-Azabicyclo[3.3.1]nonane Derivative Reaction->Product

Workflow for the synthesis of 3-azabicyclo[3.3.1]nonane.

A representative protocol for the synthesis of a 3-azabicyclo[3.3.1]nonane derivative is as follows:

Experimental Protocol: Tandem Mannich Annulation [2]

  • To a solution of the aromatic ketone (1.0 equiv) in ethanol, add paraformaldehyde (2.2 equiv) and dimethylamine hydrochloride (1.2 equiv).

  • Add a catalytic amount of hydrochloric acid.

  • Stir the reaction mixture at 80 °C for 2 hours.

  • Increase the temperature to 120 °C to remove the solvent and water.

  • Maintain the reaction at 120 °C for 4 hours.

  • After cooling, dilute the mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel.

Prins-Type Cyclizations and Domino Reactions for 3-Oxabicyclo[3.3.1]nonanes

The synthesis of the 3-oxabicyclo[3.3.1]nonane skeleton often employs different strategies, including Prins-type cyclizations and various domino reactions .[4][5] Lewis acids are frequently utilized to promote these transformations. For instance, the reaction of certain diols with aldehydes or epoxides in the presence of a Lewis acid can yield the oxabicyclic core.[6]

A notable method involves a domino Michael-hemiacetalization-Michael reaction to construct highly functionalized 3-oxabicyclo[3.3.1]nonan-2-ones.[5] Another approach involves the acid-catalyzed ring-opening of bis-epoxides followed by intramolecular cyclization.[7]

G Start trans-p-Menth-6-ene-2,8-diol + Aldehyde/Epoxide Reaction (3,5)-Oxonium-Ene Reaction Start->Reaction Lewis Acid (e.g., BF3·OEt2) Product 3-Oxabicyclo[3.3.1]nonanone Reaction->Product

Workflow for the synthesis of 3-oxabicyclo[3.3.1]nonanone.

Comparative Reactivity: A Tale of Two Heteroatoms

The fundamental difference in the electronegativity, basicity, and nucleophilicity of nitrogen versus oxygen dictates the divergent reactivity of these two bicyclic systems.

Reactivity towards Electrophiles: The Nucleophilic Nature of the Heteroatom

The nitrogen atom in 3-azabicyclo[3.3.1]nonane is significantly more nucleophilic and basic than the oxygen atom in its oxa-analogue. This has profound implications for their reactions with electrophiles.

  • 3-Azabicyclo[3.3.1]nonane: The lone pair on the nitrogen is readily available for reactions such as N-alkylation and N-acylation . These reactions are typically high-yielding and provide a straightforward means of functionalizing the bicyclic core.[8] The nitrogen can also be protonated by acids, forming ammonium salts. The reactivity of the nitrogen can be modulated by through-bond stereoelectronic effects.[9]

  • 3-Oxabicyclo[3.3.1]nonane: The oxygen atom is less basic and nucleophilic. While it can be protonated by strong acids to form an oxonium ion, its reactivity towards alkylating and acylating agents is significantly lower than that of the corresponding amine. Reactions with electrophiles often require activation, for example, through the use of strong Lewis acids.[10]

Reaction Type3-Azabicyclo[3.3.1]nonane3-Oxabicyclo[3.3.1]nonaneRationale for Difference
N/O-Alkylation High reactivity, proceeds under mild conditions.Low reactivity, often requires harsh conditions or activation.Higher nucleophilicity of nitrogen.
N/O-Acylation Readily acylated to form amides.Less reactive, ester formation is less common directly on the ether oxygen.Higher nucleophilicity of nitrogen.
Protonation Readily forms stable ammonium salts.Forms oxonium ions with strong acids.Higher basicity of nitrogen.
Ring-Opening and Fragmentation Reactions

The stability of the C-N and C-O bonds within the bicyclic framework also influences their propensity for ring-opening and fragmentation reactions.

  • 3-Azabicyclo[3.3.1]nonane: Derivatives of this system can undergo fragmentation reactions, such as the Grob fragmentation, particularly when appropriately substituted.[11] The nitrogen atom can participate in and direct these fragmentation pathways.

  • 3-Oxabicyclo[3.3.1]nonane: The ether linkage is generally more stable and less prone to cleavage than the C-N bond in many reactions. However, under strongly acidic conditions or with specific Lewis acids, ring-opening of the ether can occur. For instance, the acetolysis of derivatives of 3-oxabicyclo[3.3.1]nonan-9-ol has been studied.[12] Additionally, the synthesis of 9-oxabicyclo[3.3.1]nonane derivatives can proceed through the ring-opening of spirocyclic bis(oxiranes) followed by intramolecular cyclization.[13]

Conclusion: Strategic Selection for Targeted Applications

The choice between a 3-oxabicyclo[3.3.1]nonane and a 3-azabicyclo[3.3.1]nonane scaffold is a strategic one, dictated by the desired chemical transformations and the ultimate application of the target molecule.

The 3-azabicyclo[3.3.1]nonane system offers a readily functionalizable handle at the nitrogen atom, making it an ideal choice for the introduction of diverse substituents through well-established N-alkylation and N-acylation methodologies. This has cemented its importance in the synthesis of alkaloids and other biologically active nitrogen-containing compounds.[14]

The 3-oxabicyclo[3.3.1]nonane framework, while less reactive at the heteroatom, provides a more chemically inert core. Its synthesis, often involving elegant domino and cyclization reactions, leads to structurally complex and diverse oxygenated molecules.[5]

In essence, the nitrogen atom in the aza-bicyclic system acts as a "reactive hub," while the oxygen in the oxa-bicyclic system serves as a more "structural" element. A thorough understanding of these fundamental differences in reactivity is paramount for the rational design and efficient synthesis of novel chemical entities based on these privileged scaffolds.

References

A Spectroscopic Guide to the Stereoisomers of 3-Oxabicyclo[3.3.1]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and natural product synthesis, the rigid bicyclo[3.3.1]nonane framework is a recurring and valuable motif.[1][2][3] The introduction of a heteroatom, as in 3-oxabicyclo[3.3.1]nonane-2,4-dione, imparts unique conformational and electronic properties, making its stereoisomers attractive targets for drug development. Distinguishing between these stereoisomers is paramount, as subtle changes in three-dimensional structure can drastically alter biological activity. This guide provides a comprehensive spectroscopic comparison of the potential stereoisomers of this compound, offering insights into how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be leveraged for unambiguous structural elucidation.

While specific experimental data for all stereoisomers of this compound is not extensively published, this guide synthesizes established spectroscopic principles and data from analogous bicyclic systems to present a predictive comparison. The core of this analysis rests on understanding the conformational behavior of the bicyclo[3.3.1]nonane skeleton, which can adopt chair-chair, boat-chair, or twin-chair conformations.[4][5] The relative orientation of the anhydride ring with respect to the cyclohexane ring will profoundly influence the spectroscopic output.

The Stereoisomers in Focus

The primary stereochemical relationship to consider in this compound arises from the fusion of the anhydride and cyclohexane rings. This can result in syn and anti isomers, which can be further described by the orientation of the substituents on the cyclohexane ring if present. For the parent compound, we will consider the implications for different conformations. The rigidity of the bicyclic system means that protons and carbons in different stereoisomers will experience distinct magnetic environments, leading to unique NMR signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure

NMR spectroscopy is arguably the most powerful tool for differentiating stereoisomers of this compound. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and, crucially, the spatial arrangement of atoms.

¹H NMR Spectroscopy: Probing Proton Environments

The chemical shifts and coupling constants of the bridgehead protons and the methylene protons of the cyclohexane ring are highly sensitive to the molecule's conformation. In a chair-chair conformation, one would expect to see distinct signals for axial and equatorial protons. However, the presence of the oxygen atom and carbonyl groups in the anhydride ring will induce significant anisotropic effects, leading to deshielding of nearby protons.

Key Differentiating Features in Predicted ¹H NMR:

  • Bridgehead Protons (H-1 and H-5): The chemical shift of these protons will be highly dependent on their proximity to the anhydride's carbonyl groups and the oxygen atom. In a syn arrangement, where the anhydride ring is oriented towards the C7 methylene group, the bridgehead protons are expected to be in different environments compared to an anti arrangement.

  • Methylene Protons (H-6, H-7, H-8, H-9): The protons on the cyclohexane ring will exhibit complex splitting patterns. The dihedral angles between adjacent protons, which can be estimated from coupling constants using the Karplus equation, are a direct reflection of the ring's conformation. For instance, a large diaxial coupling constant (~10-13 Hz) would be indicative of a chair conformation.

  • Protons Alpha to the Carbonyl Groups (H-2 and H-4): In the parent dione, these positions are part of the anhydride ring. However, in substituted analogs, the stereochemistry of these centers would be readily distinguishable.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and information about their chemical environment. The chemical shifts of the carbonyl carbons and the bridgehead carbons are particularly diagnostic.

Key Differentiating Features in Predicted ¹³C NMR:

  • Carbonyl Carbons (C-2 and C-4): These will appear significantly downfield (typically > 160 ppm). Their precise chemical shift can be influenced by ring strain and conformation.

  • Bridgehead Carbons (C-1 and C-5): Similar to the protons, the chemical shifts of these carbons will be sensitive to the overall molecular geometry.

  • Methylene Carbons (C-6, C-7, C-8, C-9): The shielding or deshielding of these carbons will depend on their spatial relationship to the anhydride ring, particularly the gamma-gauche effect.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation: a. Dissolve 5-10 mg of the purified stereoisomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). b. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). c. Filter the solution into a 5 mm NMR tube.

2. Instrument Parameters (Example for a 500 MHz Spectrometer):

  • ¹H NMR:
  • Pulse Program: zg30
  • Spectral Width: 12-15 ppm
  • Acquisition Time: ~3-4 seconds
  • Relaxation Delay: 1-2 seconds
  • Number of Scans: 16-64 (depending on sample concentration)
  • ¹³C NMR:
  • Pulse Program: zgpg30 (with proton decoupling)
  • Spectral Width: 200-220 ppm
  • Acquisition Time: ~1-2 seconds
  • Relaxation Delay: 2-5 seconds
  • Number of Scans: 1024 or more (as ¹³C has a low natural abundance)

3. 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. This is a key experiment for differentiating stereoisomers by identifying through-space interactions.

Infrared (IR) Spectroscopy: Probing Functional Groups and Ring Strain

IR spectroscopy is particularly useful for confirming the presence of the cyclic anhydride functional group. Cyclic anhydrides exhibit two characteristic and strong carbonyl (C=O) stretching absorptions due to symmetric and asymmetric stretching modes.[6][7]

Key Differentiating Features in Predicted IR Spectra:

The position of the C=O stretching bands is sensitive to ring strain. While the difference between stereoisomers might be subtle, it could be measurable.

  • Saturated Six-Membered Ring Anhydrides: Typically show absorptions around 1820 cm⁻¹ and 1760 cm⁻¹.[6]

  • Ring Strain: Increased ring strain generally leads to an increase in the C=O stretching frequency.[6][8] Therefore, different conformations of the bicyclic system that impose varying degrees of strain on the anhydride ring could lead to slight shifts in these absorption bands. For instance, a boat conformation in the cyclohexane ring might induce more strain than a chair conformation.

The C-O-C stretching vibrations of the anhydride and the ether linkage will also be present in the fingerprint region (typically 1300-1000 cm⁻¹).[6][7]

Experimental Protocol: IR Spectroscopy

1. Sample Preparation:

  • KBr Pellet: Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
  • Thin Film (for oils or low-melting solids): Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
  • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.

2. Data Acquisition: a. Record a background spectrum of the empty sample compartment or the clean ATR crystal. b. Place the sample in the spectrometer and record the spectrum. c. The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer clues about the structure, although it may not always be sufficient to differentiate stereoisomers on its own, especially for electron ionization (EI) which can lead to extensive fragmentation.

Predicted Fragmentation Pathways:

The fragmentation of this compound is expected to be complex. Key fragmentation pathways for cyclic ethers and bicyclic systems often involve:

  • Loss of CO and CO₂: Characteristic of anhydrides.

  • Ring Cleavage: Fragmentation of the bicyclic system. The relative intensities of fragment ions may differ between stereoisomers due to differences in their steric strain and stability of the resulting fragment ions.[9][10]

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the ether oxygen is a common fragmentation pathway for ethers.[9][11]

Soft ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) would be useful to clearly identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

Experimental Protocol: Mass Spectrometry

1. Sample Preparation: a. Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). b. The concentration should be low (e.g., 1 mg/mL).

2. Data Acquisition (Example using GC-MS with EI):

  • Gas Chromatograph (GC):
  • Column: A suitable capillary column (e.g., DB-5ms).
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-500.
  • Scan Speed: ~2 scans/second.

Data Summary and Comparison

Spectroscopic TechniquePredicted Observations for Stereoisomers of this compound
¹H NMR Different chemical shifts and coupling constants for bridgehead and methylene protons due to distinct magnetic environments and dihedral angles in different conformations. NOESY will show different through-space correlations.
¹³C NMR Varying chemical shifts for bridgehead and methylene carbons due to stereochemical effects (e.g., gamma-gauche effect).
IR Spectroscopy Characteristic symmetric and asymmetric C=O stretches for the cyclic anhydride (~1820 and 1760 cm⁻¹). Subtle shifts in these frequencies may be observed due to differences in ring strain between stereoisomers.
Mass Spectrometry Identical molecular ion peak . The relative abundances of fragment ions may differ slightly due to variations in the stability of the stereoisomers and their fragmentation pathways.

Logical Workflow for Stereoisomer Differentiation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesize Stereoisomers purification Purify via Chromatography synthesis->purification ms Mass Spectrometry (Confirm MW) purification->ms ir IR Spectroscopy (Confirm Functional Group) purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr comparison Compare Data Between Isomers ms->comparison ir_analysis Analyze C=O Frequencies (Ring Strain) ir->ir_analysis nmr_analysis Analyze Chemical Shifts, Coupling Constants, NOEs nmr->nmr_analysis nmr_analysis->comparison ir_analysis->comparison structure Assign Stereochemistry comparison->structure

Caption: Workflow for the spectroscopic differentiation of this compound stereoisomers.

Conclusion

The definitive assignment of the stereochemistry of this compound isomers relies on a synergistic application of modern spectroscopic techniques. While mass spectrometry and IR spectroscopy provide crucial confirmatory data regarding molecular weight and functional groups, it is the detailed analysis of 1D and 2D NMR spectra that offers the most conclusive evidence for differentiating between the subtle yet significant structural variations of these stereoisomers. The predictive framework outlined in this guide, based on fundamental spectroscopic principles and data from related structures, provides a robust strategy for researchers and drug development professionals working with this important class of bicyclic compounds.

References

A Senior Application Scientist's Guide to Chiral HPLC for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring drug safety and efficacy.[1][2] Enantiomers, being non-superimposable mirror images, often exhibit profoundly different pharmacological and toxicological profiles.[2][3] The tragic case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic.[3][4] Consequently, High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has become the definitive technique for resolving these stereoisomers.[2][5]

This guide provides a comprehensive comparison of chiral HPLC methodologies, grounded in the principles of chromatographic science and supported by practical, field-proven insights. We will deconstruct the "why" behind experimental choices, offering a logical framework for method development and validation that ensures robust and reliable results.

The Principle of Chiral Recognition in HPLC

Unlike conventional reversed-phase chromatography where separations are based on properties like hydrophobicity, the separation of enantiomers requires a chiral environment.[6] Since enantiomers possess identical physical and chemical properties in an achiral setting, resolution is only possible through the formation of transient, diastereomeric complexes with a chiral selector.[6][7][8] This is most commonly achieved by using a Chiral Stationary Phase (CSP), where a chiral selector is immobilized onto a support, typically silica gel.[9][10]

The fundamental mechanism is often simplified by the "three-point interaction model" .[4] For chiral recognition to occur, an analyte must interact with the CSP at a minimum of three points. At least one of these interactions must be stereochemically dependent. The difference in the stability of the diastereomeric complexes formed between each enantiomer and the CSP leads to differential retention times, enabling their separation.[4][6]

CSP_A Site A CSP_B Site B CSP_C Site C R_Enantiomer R-Enantiomer R_Enantiomer->CSP_A Interaction 1 (e.g., H-bond) R_Enantiomer->CSP_B Interaction 2 (e.g., π-π) R_Enantiomer->CSP_C Interaction 3 (e.g., Steric) S_Enantiomer S-Enantiomer S_Enantiomer->CSP_A Interaction 1 S_Enantiomer->CSP_B Interaction 2 label_no_fit No third interaction possible due to stereochemistry

Caption: The Three-Point Interaction Model for Chiral Recognition.

A Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical decision in developing a chiral separation method.[2] The vast array of available CSPs is necessary because each separation is unique, relying on specific molecular interactions.[11][12] CSPs are broadly categorized based on the nature of the chiral selector.

CSP Type Chiral Selector Examples Primary Interaction Mechanisms Typical Mobile Phases Key Advantages Considerations
Polysaccharide-based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, dipole-dipole, steric inclusion within "chiral pockets" or grooves.[6][9]Normal Phase (Hexane/Alcohol), Reversed Phase, Polar OrganicBroad applicability (>90% of chiral separations), high success rates, robust.[13][14]Coated versions have solvent limitations; immobilized versions are more robust but can have different selectivity.[15]
Macrocyclic Glycopeptide Teicoplanin, Vancomycin, Ristocetin AIon-exchange, hydrogen bonding, inclusion complexing, π-π interactions.[16][17]Reversed Phase, Polar Ionic, Polar OrganicMulti-modal, excellent for separating amino acids and other polar/ionizable molecules.[16]Can require longer equilibration times (1-2 hours).[11][12]
Cyclodextrin-based Native β-cyclodextrin, derivatized cyclodextrinsInclusion complexation (analyte fits into the hydrophobic cavity), hydrogen bonding at the rim.[9][15][18]Reversed Phase (analyte must have an aromatic ring for inclusion).[18]Effective for low-molecular-weight analytes, environmental contaminants.[18]Selectivity is highly dependent on the fit of the analyte into the cyclodextrin cavity.[8]
Pirkle-type (Brush-type) D-phenylglycine, L-leucine derivativesπ-π interactions (donor-acceptor), hydrogen bonding, dipole stacking.[6][9]Normal PhaseWell-understood mechanisms, good for preparative chromatography due to high loading capacity.[15]Generally lower "hit rates" compared to polysaccharide phases, but offer high selectivity when they work.[6]
Protein-based α1-Acid Glycoprotein (AGP), Cellobiohydrolase (CBH)Hydrophobic and polar interactions, mimicking drug-receptor binding.Aqueous buffers (Reversed Phase)Useful for direct injection of biological fluids (bioanalysis).[12]Limited capacity, sensitive to pH and organic modifier concentration.

Strategic Method Development

Developing a chiral separation method is often less predictable than for achiral compounds, frequently requiring a screening approach.[16][19] The goal is to achieve a baseline resolution (Rs > 1.5) with acceptable analysis time and peak shape.[2]

A 1. Analyte Characterization (Structure, pKa, Solubility) B 2. Initial CSP & Mobile Phase Screening (e.g., 4 Polysaccharide Columns) A->B C Screen in Normal Phase (Hexane/IPA, Hexane/EtOH) B->C D Screen in Polar/Reversed Phase (ACN/MeOH, ACN/H2O) B->D E 3. Evaluate Screening Results (Any separation? Rs < 1.5?) C->E D->E E->B No separation, select new CSPs F 4. Optimization (Fine-tune parameters) E->F Separation achieved G Mobile Phase Modifier Ratio F->G H Temperature F->H I Flow Rate F->I J 5. Final Validated Method (Rs > 1.5, Robust) G->J H->J I->J

Caption: A Systematic Workflow for Chiral HPLC Method Development.

Mobile Phase Composition: The Primary Driver of Selectivity

The mobile phase composition directly influences the interactions between the analyte and the CSP.

  • Normal Phase (NP): Typically consists of a nonpolar solvent like n-hexane or n-heptane with a small amount of an alcohol modifier (e.g., isopropanol, ethanol).[20] The alcohol competes with the analyte for polar interaction sites (like hydrogen bonding sites) on the CSP. Increasing the alcohol percentage generally reduces retention time but may also decrease selectivity.[21]

  • Additives: For acidic or basic compounds, adding a small amount (e.g., 0.1%) of an acidic (trifluoroacetic acid, TFA) or basic (diethylamine, DEA) additive is crucial.[18][20] These additives suppress the ionization of the analyte and/or the stationary phase, preventing poor peak shape and improving reproducibility.[20] The choice of additive can dramatically alter selectivity and even reverse the elution order.[3]

  • Reversed Phase (RP) and Polar Organic (PO) Modes: RP modes use aqueous buffers with organic modifiers (acetonitrile, methanol), while PO modes use mixtures of polar organic solvents.[22] These are often preferred for LC-MS compatibility and for analytes with poor solubility in nonpolar solvents.[19]

Temperature: A Double-Edged Sword

Temperature has a complex effect on chiral separations.[23]

  • Increased Efficiency: Higher temperatures decrease mobile phase viscosity, leading to better mass transfer and sharper, more efficient peaks.[11][12]

  • Decreased Selectivity: Conversely, lower temperatures generally enhance the weak, non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) responsible for chiral recognition.[11][12] This often leads to increased selectivity (α) and resolution (Rs).

The optimal temperature is a balance between these two effects. It is a powerful tool for fine-tuning a separation, and in some cases, can even reverse the enantiomer elution order.[3][23] For reproducibility, the column temperature must be precisely controlled to within ±1 °C.[11]

Flow Rate

Chiral separations often benefit from lower flow rates (e.g., 0.2-1.0 mL/min for a 4.6 mm ID column) compared to achiral separations.[11][12] Slower flow rates allow more time for the enantiomers to interact with the CSP, often improving resolution, though at the cost of longer analysis times.

Quantifying Enantiomeric Purity: From Peak Area to %ee

Once a satisfactory separation is achieved, the enantiomeric excess (%ee) is calculated. It is a measure of the purity of one enantiomer relative to the other.

Calculation of Enantiomeric Excess (%ee):

The %ee is calculated from the peak areas of the two enantiomers (E1 and E2) obtained from the chromatogram:

%ee = (|Area E1 - Area E2|) / (Area E1 + Area E2) * 100

Where E1 is the major enantiomer and E2 is the minor enantiomer.

It is critical that integration parameters are set correctly to ensure accurate area determination, as even small integration errors can lead to significant inaccuracies in the final %ee value, especially for samples with very high or very low purity.[24]

Experimental Protocols & Method Validation

A robust analytical method is one that is validated to prove its suitability for the intended purpose. Validation for a chiral purity method should generally follow ICH/USP guidelines.[25][26]

Experimental Protocol: Chiral Column Screening

This protocol outlines a typical primary screening process for a neutral chiral compound.

  • Column Selection: Select a set of 3-4 polysaccharide-based columns with diverse selectivity (e.g., CHIRALPAK IA, IB, IC, and AD).[27]

  • Sample Preparation: Dissolve the racemic standard in the initial mobile phase to a concentration of ~1 mg/mL.

  • Mobile Phase Preparation:

    • Screening Set 1 (Normal Phase):

      • MP A: n-Hexane / Ethanol (90/10, v/v)

      • MP B: n-Hexane / Isopropanol (90/10, v/v)

    • Screening Set 2 (Polar Organic):

      • MP C: Acetonitrile / Methanol (95/5, v/v)

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Execution:

    • Equilibrate the first column with MP A for at least 10 column volumes.[11]

    • Inject the racemic standard.

    • If no separation is observed, proceed to the next mobile phase, ensuring proper column equilibration each time.

    • Repeat the process for all selected columns and mobile phases.

  • Evaluation: Analyze the chromatograms for any signs of peak splitting or separation. Identify the column/mobile phase combination that provides the best initial separation (highest resolution or selectivity factor).

Method Validation: A Self-Validating System

Key validation parameters for a chiral purity method are summarized below. The system suitability test (SST) is performed before each analysis batch to ensure the system is performing correctly.

Validation Parameter Purpose Typical Acceptance Criteria
System Suitability (SST) To ensure the chromatographic system is adequate for the intended analysis.Resolution (Rs): > 1.5 between enantiomer peaks.Tailing Factor (T): ≤ 2.0 for both peaks.RSD of Peak Area: ≤ 2.0% for replicate injections.
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., the other enantiomer, impurities).The desired enantiomer and the undesired enantiomer are baseline resolved from each other and any other known impurities.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.Typically S/N ratio ≥ 10. Crucial for impurity testing.[28]
Limit of Detection (LOD) The lowest amount of the undesired enantiomer that can be detected.Typically S/N ratio ≥ 3.
Linearity To demonstrate a proportional relationship between detector response and the concentration of the undesired enantiomer.Correlation coefficient (r²) > 0.99 over a specified range (e.g., LOQ to 1.0% of the main component).[26][28]
Accuracy The closeness of the measured value to the true value.Determined by spiking the desired enantiomer with known amounts of the undesired enantiomer. Recovery should be within 90-110%.[28]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Assessed at different levels (repeatability, intermediate precision). RSD should be ≤ 10% at the LOQ level.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., % organic, flow rate, temperature).Resolution (Rs) should remain > 1.5 under all varied conditions.

Conclusion

The determination of enantiomeric excess by HPLC is a nuanced yet indispensable task in modern chemistry and pharmacology. Success hinges on a systematic approach to method development, beginning with an informed selection of the Chiral Stationary Phase and followed by the careful optimization of mobile phase and temperature. By understanding the fundamental principles of chiral recognition and adhering to rigorous validation protocols, researchers can develop robust, reliable, and accurate methods to ensure the stereochemical purity of their compounds, ultimately contributing to the development of safer and more effective medicines.

References

A Researcher's Guide to Computationally Modeling Transition States of 3-Oxabicyclo[3.3.1]nonane-2,4-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules at the point of no return—the transition state—is paramount. The 3-oxabicyclo[3.3.1]nonane scaffold, a key structural motif in numerous natural products and medicinally relevant compounds, presents a unique computational challenge due to its inherent ring strain and conformational rigidity.[1][2][3] This guide provides a comprehensive comparison of computational methodologies for modeling the transition states of reactions involving 3-oxabicyclo[3.3.1]nonane-2,4-dione, offering field-proven insights and actionable protocols to empower your research.

The Significance of the 3-Oxabicyclo[3.3.1]nonane Scaffold

The bicyclic framework of 3-oxabicyclo[3.3.1]nonane derivatives is a cornerstone in the synthesis of complex molecular architectures. Its prevalence in biologically active molecules underscores the importance of understanding the reactivity and reaction mechanisms of this class of compounds.[1][2][3] Computational modeling, specifically the accurate characterization of transition states, provides a powerful lens through which we can predict reaction outcomes, elucidate mechanisms, and design novel synthetic pathways.

Comparative Analysis of Computational Methodologies

The choice of computational method is a critical determinant of the accuracy and feasibility of transition state modeling. Here, we compare several widely used approaches, focusing on their application to organic reactions, particularly those involving cyclic anhydrides.

Density Functional Theory (DFT) Functionals

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its balance of accuracy and computational cost. However, the selection of the appropriate functional is crucial.

Functional FamilyExamplesStrengthsWeaknessesRecommended for This System?
Hybrid GGA B3LYP, PBE0Good general-purpose functionals, widely used and benchmarked.May underestimate barrier heights; less accurate for systems with significant non-covalent interactions.A reasonable starting point, but results should be benchmarked.
Meta-Hybrid GGA M06-2XGenerally provides more accurate barrier heights and handles non-covalent interactions better than standard hybrids.[4]Can be more computationally expensive.Highly Recommended.
Range-Separated Hybrid ωB97X-D, CAM-B3LYPImproved description of long-range interactions and charge-transfer states.Performance can be system-dependent.Recommended, especially for reactions involving significant charge separation.
Double Hybrid B2PLYP, DSD-PBEP86Often provide accuracy approaching coupled-cluster methods at a lower cost.Significantly more computationally demanding than other DFT methods.Recommended for high-accuracy benchmark calculations if resources permit.
Basis Sets

The basis set determines the mathematical functions used to represent the electron orbitals. The choice of basis set directly impacts the accuracy of the calculated geometry and energy.

Basis Set FamilyExamplesKey FeaturesApplication Notes
Pople-style 6-31G(d), 6-311+G(d,p)Computationally efficient and widely used for initial geometry optimizations.May not be sufficient for accurate energy calculations, especially for anions or transition states.
Dunning's Correlation Consistent cc-pVDZ, aug-cc-pVTZSystematically improvable accuracy; "aug-" functions are crucial for describing diffuse electron density (e.g., in anions and transition states).Can be computationally expensive, particularly the augmented versions.
Def2-family def2-SVP, def2-TZVPGood balance of accuracy and computational cost across the periodic table.

A Validated Workflow for Transition State Modeling

The following protocol outlines a self-validating system for locating and verifying the transition state of a reaction involving this compound, such as its hydrolysis.

G cluster_pre Pre-calculation Steps cluster_ts Transition State Optimization cluster_verify Verification reactant 1. Reactant & Product Optimization (e.g., B3LYP/6-31G(d)) initial_ts 2. Initial Transition State Guess (e.g., QST2/QST3 or manual build) reactant->initial_ts Optimized Geometries ts_opt 3. TS Optimization (e.g., M06-2X/def2-SVP, opt=ts, calcfc) initial_ts->ts_opt freq_calc 4. Frequency Calculation (Confirm one imaginary frequency) ts_opt->freq_calc Optimized TS Geometry sp_energy 7. Single-Point Energy (e.g., DLPNO-CCSD(T)/aug-cc-pVTZ) ts_opt->sp_energy Verified TS irc_calc 5. IRC Calculation (Follow reaction path to minima) freq_calc->irc_calc final_opt 6. Re-optimize IRC Endpoints irc_calc->final_opt final_opt->sp_energy Verified Reactant/Product

Caption: A robust workflow for locating, verifying, and refining the transition state of a chemical reaction.

Experimental Protocol: Step-by-Step Methodology

1. Reactant and Product Optimization:

  • Construct the 3D structures of the reactants (e.g., this compound and a water molecule) and the expected product (the ring-opened dicarboxylic acid).
  • Perform a geometry optimization and frequency calculation using a computationally efficient method like B3LYP with a basis set such as 6-31G(d).
  • Confirm that the optimized structures are true minima on the potential energy surface by ensuring there are no imaginary frequencies.

2. Initial Transition State Guess:

  • Utilize a synchronous transit-guided quasi-Newton (STQN) method, such as opt=qst2 or opt=qst3 in Gaussian, providing the optimized reactant and product structures as input.[5]
  • Alternatively, manually construct a guess for the transition state geometry based on chemical intuition (e.g., elongating the bond being broken and shortening the distance for the new bond being formed).

3. Transition State Optimization:

  • Use the initial guess to perform a transition state optimization. A more accurate functional and basis set, such as M06-2X/def2-SVP, is recommended.[4]
  • Employ keywords like opt=(ts, calcfc, noeigen) to guide the optimization algorithm towards a first-order saddle point. calcfc calculates the force constants at the first step, which can improve convergence.

4. Frequency Calculation:

  • Perform a frequency calculation at the same level of theory as the transition state optimization.
  • A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).[6]

5. Intrinsic Reaction Coordinate (IRC) Calculation:

  • To definitively connect the transition state with the corresponding reactants and products, perform an IRC calculation.[1][5][7][8]
  • This calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions.[1][7]
  • Successful IRC calculations will lead to the reactant and product energy wells.[5]

6. Re-optimization of IRC Endpoints:

  • The geometries at the end of the IRC calculation are typically very close to the true minima but may not be perfectly optimized.
  • Perform a final geometry optimization on the endpoint structures to obtain the precise reactant and product geometries at the chosen level of theory.

7. High-Level Single-Point Energy Calculation:

  • For the most accurate determination of the activation energy, perform single-point energy calculations on the optimized reactant, transition state, and product geometries using a high-level method and a large basis set.
  • A recommended combination is a coupled-cluster method like DLPNO-CCSD(T) with a large, augmented basis set such as aug-cc-pVTZ. This approach often provides "gold standard" accuracy for reaction energies.

The Role of Solvation

For reactions occurring in solution, neglecting the solvent can lead to significant errors in calculated activation energies. Implicit solvation models are a computationally efficient way to account for the bulk effects of the solvent.

G cluster_solute cluster_solvent solute Solute Molecule (e.g., Reactant, TS, Product) cavity Solvent Cavity solute->cavity Placed within continuum Dielectric Continuum (Represents bulk solvent) cavity->continuum Embedded in continuum->solute Polarizes

Caption: Conceptual representation of an implicit solvation model.

Commonly used implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD).[9][10][11] These models create a cavity around the solute and treat the solvent as a continuous dielectric medium.[11] It is generally recommended to include a solvation model (e.g., SCRF=(PCM, solvent=water)) during the geometry optimization and frequency calculation steps for reactions in solution.

Conclusion

The computational modeling of transition states for molecules like this compound is a multifaceted process that requires careful consideration of the chosen methodology. By employing a robust workflow that includes a well-chosen DFT functional and basis set, rigorous transition state verification through frequency and IRC calculations, and appropriate consideration of solvent effects, researchers can gain valuable insights into the reactivity of this important class of molecules. This guide provides a foundation for conducting such studies with scientific integrity and confidence, ultimately accelerating discovery in organic synthesis and drug development.

References

A Comparative Guide to Organocatalysts for the Asymmetric Synthesis of 3-Oxabicyclo[3.3.1]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

The 3-oxabicyclo[3.3.1]nonane framework is a privileged structural motif found in a wide array of biologically active natural products and serves as a crucial building block in medicinal chemistry.[1][2][3][4] Its rigid, conformationally constrained three-dimensional structure is highly sought after for the development of novel therapeutics. The stereocontrolled synthesis of this scaffold, however, presents a significant challenge due to the need to precisely install multiple contiguous stereocenters. In recent years, organocatalysis has emerged as a formidable strategy to address this challenge, offering a metal-free and often highly enantioselective route to these complex architectures.[2][5]

This guide provides an in-depth comparison of the efficacy of different classes of organocatalysts for the synthesis of functionalized 3-oxabicyclo[3.3.1]nonanes. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide field-proven protocols to aid researchers in navigating this synthetic landscape.

Modularly Designed Organocatalysts (MDOs): A Synergy of Activation

A highly successful approach for constructing the 3-oxabicyclo[3.3.1]nonane core involves a domino Michael-hemiacetalization-Michael reaction.[1][6] Modularly Designed Organocatalysts (MDOs), which self-assemble in situ from a cinchona alkaloid derivative (the stereocontrolling module) and an amino acid (the reaction-center module), have proven uniquely effective for this transformation.[1][5][6]

The synergy between the two modules is key to their success. The amino acid component activates the aldehyde substrate via enamine formation, while the cinchona alkaloid module, often a squaramide or thiourea derivative, activates the nitroalkene and other electrophilic partners through hydrogen bonding, orienting the substrates for a highly stereoselective reaction. This dual activation is critical for achieving high yields and stereoselectivities in the cascade process.

Proposed Catalytic Cycle with MDOs

The reaction is initiated by the formation of an enamine intermediate from the aldehyde and the amino acid module. This is followed by a stereoselective Michael addition to the nitroalkene. Subsequent intramolecular hemiacetalization and a final intramolecular Michael addition complete the cascade, forming the bicyclic core with exceptional stereocontrol.

MDO_Mechanism sub Aldehyde + Nitroalkenol enamine Enamine Intermediate sub->enamine Amino Acid Module cat MDO (Cinchona-Squaramide + Amino Acid) cat->enamine Self-Assembly michael1 Michael Adduct enamine->michael1 1. Michael Addition (Cinchona module directs) hemiacetal Bicyclic Hemiacetal Intermediate michael1->hemiacetal 2. Hemiacetalization product 3-Oxabicyclo[3.3.1]nonane (after oxidation) hemiacetal->product 3. Intramolecular Michael Addition 4. Oxidation product->cat Catalyst Regeneration

Caption: Proposed domino reaction pathway catalyzed by MDOs.

Performance Data for MDOs

The following table summarizes the performance of a representative MDO system in the synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives. The reaction proceeds via a bicyclic hemiacetal which is then oxidized to the final product.

Catalyst SystemAldehyde SubstrateNitroalkenol SubstrateYield (%)[1][6]d.r.[1][6]ee (%)[1][6]
Quinine-Squaramide + (S)-β-t-Bu-Ala(E)-7-oxo-7-phenylhept-5-enal(E)-2-nitro-3-phenylprop-2-en-1-ol84>99:196
Quinine-Squaramide + (S)-β-t-Bu-Ala(E)-7-(4-chlorophenyl)-7-oxohept-5-enal(E)-2-nitro-3-phenylprop-2-en-1-ol81>99:195
Quinine-Squaramide + (S)-β-t-Bu-Ala(E)-7-oxo-7-(p-tolyl)hept-5-enal(E)-2-nitro-3-(p-tolyl)prop-2-en-1-ol79>99:194
Quinine-Squaramide + (S)-β-t-Bu-Ala(E)-7-(naphthalen-2-yl)-7-oxohept-5-enal(E)-2-nitro-3-phenylprop-2-en-1-ol82>99:196
Representative Experimental Protocol: MDO-Catalyzed Synthesis[1]

This protocol describes the domino Michael-hemiacetalization-Michael reaction followed by oxidation.

Step 1: Catalyst Pre-formation

  • To a clean, dry 10 mL vial equipped with a magnetic stir bar, add the cinchona alkaloid derivative (e.g., quinine-derived squaramide, 6.3 mg, 0.010 mmol, 10.0 mol %).

  • Add the amino acid module (e.g., (S)-β-tert-butylalanine, 1.69 mg, 0.010 mmol, 10.0 mol %).

  • Add 1.0 mL of dry toluene. The choice of an apolar solvent like toluene is crucial as it facilitates the self-assembly of the catalyst modules through hydrogen bonding.

  • Stir the resulting mixture at room temperature for 15 minutes to allow for the complete formation of the MDO complex.

Step 2: Domino Reaction

  • To the catalyst solution, add the nitroalkenol substrate (e.g., (E)-3-phenyl-2-nitroprop-2-en-1-ol, 20.2 mg, 0.10 mmol, 1.0 equiv).

  • Stir the mixture for an additional 5 minutes.

  • Add the aldehyde substrate (e.g., (E)-7-oxo-7-phenylhept-5-enal, 21.4 mg, 0.12 mmol, 1.2 equiv.). Using a slight excess of the aldehyde ensures complete consumption of the limiting nitroalkenol.

  • Seal the vial and stir the reaction at room temperature for the time indicated by TLC analysis (typically 24-48 hours) until the starting material is consumed.

Step 3: Oxidation and Purification

  • Upon completion of the domino reaction, concentrate the mixture under reduced pressure.

  • Redissolve the crude bicyclic hemiacetal intermediate in 2.0 mL of dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (43.1 mg, 0.20 mmol, 2.0 equiv.) in one portion. PCC is a moderately strong oxidizing agent suitable for converting the hemiacetal to the desired lactone without over-oxidation.

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the final 3-oxabicyclo[3.3.1]nonan-2-one product.

Chiral Phosphoric Acids (CPA): Brønsted Acid Catalysis

Chiral phosphoric acids (CPAs) are powerful Brønsted acid catalysts that operate through a network of hydrogen bonds to activate electrophiles and control the stereochemical outcome of reactions. In the context of 3-oxabicyclo[3.3.1]nonane synthesis, they can catalyze cascade reactions, such as the asymmetric addition of a nucleophile to a benzopyrylium salt, which can then undergo a subsequent acid-catalyzed cyclization to form the bicyclic ketal core.[2][7]

The catalyst's chiral backbone creates a well-defined chiral environment, allowing for facial discrimination of the planar cationic electrophile and enabling highly enantioselective bond formation.

Proposed Activation with Chiral Phosphoric Acid

The CPA forms a chiral contact ion pair with the cationic electrophile. This association shields one face of the electrophile, directing the incoming nucleophile to the opposite face, thus inducing high stereoselectivity.

CPA_Mechanism sub Benzopyrylium Salt + Phenol Nucleophile complex Chiral Anion Phase-Transfer Complex sub->complex Ion Pair Formation cat Chiral Phosphoric Acid (CPA) cat->complex adduct Enantioenriched Michael Adduct complex->adduct Asymmetric C-C Bond Formation adduct->cat Catalyst Regeneration product 2,8-Dioxabicyclo[3.3.1]nonane adduct->product Acid-catalyzed Cyclization

Caption: CPA-catalyzed asymmetric synthesis pathway.

Performance Data for CPAs

This table shows the performance of a CPA catalyst in the synthesis of a 2,8-dioxabicyclo[3.3.1]nonane, a close analogue of the target scaffold.[7]

CatalystElectrophileNucleophileYield (%)[7]ee (%)[7]
(R)-TRIPBenzopyrylium salt3,5-dimethoxyphenol5694

Secondary Amines: Enamine and Iminium Catalysis

Secondary amines, such as proline and its derivatives, are cornerstone organocatalysts that can activate carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. For the synthesis of 3-oxabicyclo[3.3.1]nonanes, they can catalyze cascade reactions like the Michael-Henry-acetalization sequence.[8] While often simpler and more readily available than MDOs or CPAs, achieving the same level of stereocontrol for a complex multi-step cascade can be more challenging and highly substrate-dependent.

Comparative Analysis of Organocatalyst Efficacy

Catalyst ClassPrimary Activation ModeTypical YieldsStereocontrol (dr & ee)Substrate ScopeKey Advantages
MDOs Dual H-bonding and EnamineGood to Excellent (75-85%)[1][6]Excellent (>99:1 dr, up to 96% ee)[1][6]Well-defined for specific domino reactionsUniquely high stereoselectivity for the target cascade; modularity allows for fine-tuning.
CPAs Brønsted Acid (H-bonding)Moderate to Good (50-60%)[7]Excellent (up to 94% ee)[7]Effective for activating cationic intermediatesHigh enantioselectivity; commercially available catalysts.
Secondary Amines Enamine/Iminium IonVariableGood to Excellent, but highly substrate-dependentBroad for individual steps, can be challenging for cascadesReadily available, inexpensive, well-understood mechanisms.

Conclusion and Outlook

For the highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonanes via a domino strategy, Modularly Designed Organocatalysts (MDOs) currently represent the state-of-the-art. Their unique ability to orchestrate a complex reaction cascade through synergistic dual activation leads to outstanding yields and stereoselectivities that are difficult to match with simpler catalytic systems.[1][6] The specific and remarkable efficacy of MDOs in this transformation underscores their power, even though they were found not to catalyze other, seemingly similar, domino reactions.[1]

While Chiral Phosphoric Acids offer an excellent alternative for related transformations involving cationic intermediates, and secondary amines provide a foundational approach, the rational design and application of MDOs provide the most robust and elegant solution to date for this specific synthetic challenge. Future research will likely focus on expanding the substrate scope and further refining the modular catalyst components to broaden the accessibility and utility of this powerful synthetic methodology.

References

A Comparative Guide to the Biological Activity Screening of 3-Oxabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 3-oxabicyclo[3.3.1]nonane scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating a diverse range of biological activities. This guide provides an in-depth comparison of the biological performance of various derivatives of this scaffold, supported by experimental data and detailed protocols for their screening. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

Introduction to the 3-Oxabicyclo[3.3.1]nonane Scaffold

The unique three-dimensional and conformationally constrained structure of the 3-oxabicyclo[3.3.1]nonane core makes it an attractive framework for the design of novel therapeutic agents. Its rigid nature allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. This has led to the discovery of derivatives with significant potential in oncology, neuroprotection, and anti-infective research. This guide will delve into the screening methodologies and comparative activities of these derivatives, with a primary focus on their well-documented anticancer properties.

Anticancer Activity: Targeting DNA Repair and Proliferation

A significant body of research has highlighted the potential of 3-oxabicyclo[3.3.1]nonane derivatives as anticancer agents. A key mechanism of action for many of these compounds is the inhibition of Tyrosyl-DNA phosphodiesterase 1 (TDP1), a critical enzyme in the DNA repair pathway. Inhibition of TDP1 can sensitize cancer cells to the effects of topoisomerase I inhibitors, a common class of chemotherapy drugs.

Comparative Analysis of TDP1 Inhibition

The inhibitory potency of 3-oxabicyclo[3.3.1]nonane derivatives against TDP1 is highly dependent on the nature and position of substituents on the scaffold. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several derivatives, demonstrating key structure-activity relationships (SAR).

Compound IDSubstituent on Heterocyclic RingIC50 (µM) for TDP1 InhibitionReference
12d Thiophen-2-yl3.35
12g 4-Bromothiophen-2-yl0.65
12h 5-Bromothiophen-2-yl1.75
12k Thiophen-3-yl1.20
12i 5-Nitrothiophen-2-ylLow Activity
12j 5-Nitrofuran-2-yl28

Key Insights from SAR:

  • Halogenation: The introduction of a bromine atom to the thiophene ring significantly enhances inhibitory activity, as seen in the potent activity of compound 12g (IC50 = 0.65 µM).

  • Positional Isomerism: The position of the substituent is crucial. A shift of the bromine atom from the 4- to the 5-position on the thiophene ring (compound 12h ) leads to a decrease in potency.

  • Heterocyclic Moiety: The nature of the heterocyclic substituent influences activity, with thiophene derivatives generally showing good inhibition.

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group, as in compounds 12i and 12j , is detrimental to activity.

Experimental Protocol: TDP1 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC50 values of 3-oxabicyclo[3.3.1]nonane derivatives against human TDP1.

Materials:

  • Recombinant human TDP1 enzyme

  • Biosynthesized oligonucleotide substrate with a 5'-FAM (fluorescein) label and a 3'-tyrosyl residue

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 7 mM β-mercaptoethanol)

  • Test compounds (3-oxabicyclo[3.3.1]nonane derivatives) dissolved in DMSO

  • Topotecan (positive control)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test compounds to the wells, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Add the TDP1 enzyme to each well (except for the negative control) and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the oligonucleotide substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding a stop solution (e.g., formamide).

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculate the percentage of TDP1 inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for TDP1 Inhibition Screening:

TDP1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 3-oxabicyclo[3.3.1]nonane derivatives Add_Compound Add test compounds to wells Compound_Prep->Add_Compound Plate_Setup Set up 96-well plate with assay buffer Plate_Setup->Add_Compound Add_Enzyme Add TDP1 enzyme and incubate Add_Compound->Add_Enzyme Add_Substrate Add fluorescent substrate to initiate reaction Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Read_Fluorescence Measure fluorescence Stop_Reaction->Read_Fluorescence Calculate_Inhibition Calculate % inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: Workflow for TDP1 inhibition screening.

Antiproliferative Activity Against Cancer Cell Lines

Several 3-oxabicyclo[3.3.1]nonane derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines.

Compound ClassCancer Cell LineActivityReference
Oxabicyclo[3.3.1]nonene derivativesA549 (Lung Cancer)Significant anti-proliferative activity
Oxabicyclo[3.3.1]nonene derivativesSK-N-SH (Neuroblastoma)Potent inhibitory activity
3-Oxabicyclo(3.3.1) nonane 2,4-dinitrophenylhydrazoneHeLa (Cervical Cancer)IC50 = 18.24 ± 0.16 µg/mL (as part of a fraction)
3-Oxabicyclo(3.3.1) nonane 2,4-dinitrophenylhydrazoneAU565 (Breast Cancer)Mild inhibition

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, SK-N-SH, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Antiproliferative Screening Workflow:

Antiproliferative_Workflow cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_data Data Analysis Seed_Cells Seed cancer cells in 96-well plates Adherence Allow cells to adhere overnight Seed_Cells->Adherence Treat_Cells Treat cells with serial dilutions of compounds Adherence->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution and incubate Incubate_Treatment->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Read_Absorbance Measure absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50_MTT Determine IC50 values Calculate_Viability->Determine_IC50_MTT

Caption: Workflow for antiproliferative screening using the MTT assay.

Expanding the Biological Activity Profile

Beyond their anticancer potential, 3-oxabicyclo[3.3.1]nonane derivatives have shown promise in other therapeutic areas.

Neuroprotective Activity

Preliminary studies suggest that certain derivatives may possess neuroprotective properties. For instance, some monoterpene-derived compounds with a similar isobenzofuran scaffold, synthesized in conjunction with 3-oxabicyclo[3.3.1]nonanes, have shown neuroprotective activity in a mouse model of Parkinson's disease. This indicates a potential avenue for further investigation into the neuroprotective effects of the 3-oxabicyclo[3.3.1]nonane core itself.

Antiviral and Antimicrobial Potential

The screening of bicyclic compounds, in general, has led to the discovery of novel antiviral agents. While specific antiviral screening data for 3-oxabicyclo[3.3.1]nonane derivatives is not extensively reported in the reviewed literature, the structural similarity to other biologically active bicyclic compounds suggests this is a worthwhile area of investigation. Similarly, some bicyclic compounds have been evaluated for their antimicrobial properties.

Experimental Protocol: Plaque Reduction Assay for Antiviral Screening

This assay is a standard method for determining the antiviral efficacy of a compound.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Pre-treat the cells with different concentrations of the test compounds for a defined period.

  • Infect the cells with a known amount of virus for 1-2 hours.

  • Remove the virus inoculum and add an overlay medium containing the test compounds to restrict virus spread to adjacent cells.

  • Incubate the plates for several days until visible plaques (zones of cell death) are formed.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the untreated virus control.

  • Determine the EC50 (50% effective concentration) of the compound.

Antiviral Screening Decision Tree:

Antiviral_Screening Start Start: Have 3-oxabicyclo[3.3.1]nonane derivatives for screening Initial_Screen Perform initial cytotoxicity assay on host cell line (e.g., MTT) Start->Initial_Screen Initial_Screen->Start Compound is toxic Plaque_Assay Conduct Plaque Reduction Assay with non-toxic concentrations Initial_Screen->Plaque_Assay Compound is non-toxic EC50_Determination Determine EC50 value Plaque_Assay->EC50_Determination EC50_Determination->Start Low potency Mechanism_Study Further mechanistic studies (e.g., time-of-addition assay) EC50_Determination->Mechanism_Study Potent EC50 Lead_Optimization Lead compound for further optimization Mechanism_Study->Lead_Optimization

Caption: Decision tree for antiviral screening.

Conclusion and Future Directions

The 3-oxabicyclo[3.3.1]nonane scaffold represents a versatile platform for the development of novel therapeutic agents. The existing data strongly supports their potential as anticancer agents, particularly through the inhibition of the DNA repair enzyme TDP1. The clear structure-activity relationships identified provide a rational basis for the design of more potent and selective inhibitors.

Future research should focus on expanding the biological evaluation of these derivatives into other therapeutic areas, including viral and microbial infections, as well as neurodegenerative diseases. A systematic screening of a diverse library of 3-oxabicyclo[3.3.1]nonane derivatives against a broad panel of biological targets will be crucial for unlocking the full therapeutic potential of this promising chemical scaffold.

Comparing synthetic routes to functionalized bicyclo[3.3.1]nonane cores

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Functionalized Bicyclo[3.3.1]nonane Cores

The bicyclo[3.3.1]nonane framework is a privileged structural motif found in a vast array of biologically active natural products, particularly among the polyprenylated acylphloroglucinols (PPAPs) such as garsubellin A and hyperforin.[1][2] Its rigid, three-dimensional architecture provides a unique scaffold for presenting functional groups in precise spatial orientations, making it an attractive target in drug discovery and medicinal chemistry.[2] The construction of this bridged bicyclic system, however, presents significant synthetic challenges due to the inherent strain in the fused six-membered rings.[3]

This guide provides a comparative analysis of the most prominent and effective synthetic routes to functionalized bicyclo[3.3.1]nonane cores. We will delve into the mechanistic underpinnings of each strategy, explain the rationale behind key experimental choices, and provide representative protocols and comparative data to aid researchers in selecting the optimal route for their specific synthetic targets.

Annulation Strategies: The Workhorse Approach

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are arguably the most common and versatile methods for constructing the bicyclo[3.3.1]nonane skeleton. These strategies often rely on a sequence of well-understood transformations, such as Michael additions and aldol condensations.

Robinson Annulation

The Robinson annulation is a classic and powerful method that involves the reaction of a cyclohexanone derivative with an α,β-unsaturated ketone or aldehyde, typically a methyl vinyl ketone (MVK) analogue.[4] The sequence consists of a Michael addition followed by an intramolecular aldol condensation to form the second six-membered ring.

A critical consideration in the Robinson annulation is the stereocontrol at the one-carbon bridge when using substituted cyclohexenones.[5][6] Investigations have shown that under base-catalyzed, kinetically controlled conditions, the major diastereomer formed places the substituent on the one-carbon bridge anti to the β-keto ester or amide unit introduced during the annulation.[5][6] However, thermodynamic control, achievable through base-catalyzed epimerization, can favor the syn isomer.[5][6] This dichotomy provides a handle for chemists to selectively access different diastereomers by carefully choosing the reaction conditions.

Diagram of Key Synthetic Pathways

G cluster_0 Annulation Routes cluster_1 Fragmentation Route cluster_2 Radical Cyclization Route Start_Ann Cyclohexanone Derivative MVK + α,β-Unsaturated Ketone/Aldehyde Michael_Add Michael Addition Start_Ann->Michael_Add Base or Acid Aldol_Cond Intramolecular Aldol Condensation Michael_Add->Aldol_Cond Intermediate Bicyclo_Ann Bicyclo[3.3.1]nonane Core Aldol_Cond->Bicyclo_Ann Adamantane Adamantane Derivative Grob_Frag Grob Fragmentation Adamantane->Grob_Frag Bicyclo_Frag Bicyclo[3.3.1]nonane Core Grob_Frag->Bicyclo_Frag Acyclic Acyclic Precursor (e.g., tethered cyclohexenone) Radical_Init Radical Initiation (e.g., Bu3SnH/AIBN) Acyclic->Radical_Init Exo_Trig 6-exo-trig Cyclization Radical_Init->Exo_Trig Bicyclo_Radical Bicyclo[3.3.1]nonane Core Exo_Trig->Bicyclo_Radical

Caption: Overview of major synthetic strategies for the bicyclo[3.3.1]nonane core.

Tandem Michael-Aldol Reactions

Building on the principles of the Robinson annulation, tandem (or domino) sequences involving Michael additions and intramolecular aldol reactions are highly efficient for constructing the bicyclo[3.3.1]nonane skeleton, often in a single pot.[2] These reactions are frequently employed in biomimetic syntheses of PPAP natural products.[1][2]

A common strategy involves the reaction of a 1,3-cyclohexanedione with an α,β-unsaturated aldehyde (enal).[2] The initial Michael addition of the dione to the enal is followed by an intramolecular aldol condensation, which can proceed with high diastereoselectivity to furnish a bicyclic ketol.[2] The choice of base is critical; for instance, a base like 1,1,3,3-tetramethylguanidine (TMG) can effectively catalyze the annulation of β-keto esters with acrolein.[1]

Starting MaterialsCatalyst/BaseProduct TypeYield (%)Reference
Ethyl acetoacetate (2 equiv) + Crotonaldehydet-BuOK1-Hydroxy-7-methylbicyclo[3.3.1]nonan-3-one60% (after hydrolysis)[7]
2-Methylcyclohexanone + Methyl vinyl ketoneEquimolar Basecis-Ketol-[8]
1,3-Cyclohexanedione + EnalsVariousBicyclic KetolsGood to Excellent[2]
β-Keto ester + AcroleinTMGBicyclic adduct-[1]

Table 1. Representative yields for tandem Michael-Aldol approaches.

Representative Protocol: Tandem Conjugate Addition-Intramolecular Aldol Reaction [7]

  • To a solution of potassium tert-butoxide (4.5 g, 40.0 mmol) in tert-butanol (40 mL), add ethyl acetoacetate (5.2 g, 40.0 mmol).

  • To this solution, add 3-methyl-2-butenal (2.0 g, 20.0 mmol).

  • Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tricyclic intermediate.

  • Hydrolyze the crude product by refluxing in 1 M aqueous NaOH solution (20 mL).

  • After cooling, acidify the solution with HCl and extract with ethyl acetate.

  • Purify the product via column chromatography to obtain the desired 1-hydroxybicyclo[3.3.1]nonan-3-one derivative.

Fragmentation Reactions: A Ring-Opening Approach

An alternative and elegant strategy to access the bicyclo[3.3.1]nonane core is through the fragmentation of a larger, more complex ring system. The Grob fragmentation of 1,3-disubstituted adamantane derivatives is a notable example.[1]

This approach leverages the rigid adamantane skeleton. Fragmentation of a 1,3-adamantanediol derivative can be initiated to cleave the C1-C2 and C3-C9 bonds, unfurling the cage-like structure to reveal the bicyclo[3.3.1]nonane-3-one core with an exocyclic double bond, which can be further functionalized.[1]

The causality here is geometric: the rigid chair-chair conformation of the adamantane precursor pre-organizes the reacting bonds in the anti-periplanar arrangement required for an efficient concerted fragmentation process.

Radical Cyclizations: Harnessing Reactive Intermediates

Radical cyclizations offer a powerful method for forming C-C bonds under neutral conditions, which is advantageous for substrates with sensitive functional groups. The synthesis of the bicyclo[3.3.1]nonane core can be achieved via a 6-exo-trig radical cyclization of a suitably designed acyclic or monocyclic precursor.[8][9]

This strategy is particularly useful in the synthesis of the core structure of natural products like huperzine A.[8][9] The key step involves generating a radical (e.g., from a seleno- or bromo-precursor using Bu₃SnH/AIBN) on a side chain attached to a cyclohexene ring, which then cyclizes onto the double bond to forge the bicyclic system.[8][9] The success and yield of the cyclization are highly dependent on the substitution pattern and stereochemistry of the precursor.[8] More recently, SmI₂-mediated radical cyclizations have also proven effective for constructing indole-fused azabicyclo[3.3.1]nonane frameworks.[4]

Diagram of Radical Cyclization Mechanism

Caption: General pathway for a radical-mediated synthesis of the bicyclic core. (Note: Images are placeholders for chemical structures).

Other Notable Synthetic Routes

While annulations and radical cyclizations are dominant, several other methods have proven their utility for specific applications.

  • Effenberger-type Cyclization: This method involves the reaction of a 1-methoxy-1-cyclohexene with malonyl dichloride to directly form the bicyclo[3.3.1]nonane-2,9-dione system. It is a versatile approach used for accessing precursors to natural products like garsubellin A.[1]

  • Double Condensation Reactions: Multicomponent reactions, such as the one-step double condensation of two units of 1,3-acetonedicarboxylates with a 1,2- or 1,4-dicarbonyl compound, provide a highly convergent route to symmetrically substituted bicyclo[3.3.1]nonane-3,7-diones.[1]

  • Cycloaddition Reactions: While less common for the carbocyclic core, cycloaddition strategies such as the nitrile oxide-allene cycloaddition have been used to construct complex tricyclic systems containing the bicyclo[3.3.1]nonane moiety in a stereocontrolled manner.[1][10]

Comparative Summary and Outlook

The choice of synthetic route to a functionalized bicyclo[3.3.1]nonane core is dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

Synthetic StrategyKey AdvantagesKey LimitationsBest Suited For
Robinson Annulation Well-established, readily available starting materials, access to kinetic/thermodynamic diastereomers.[5][6]Can be difficult to control regioselectivity with unsymmetrical ketones; harsh conditions may not be suitable for sensitive substrates.Rapid construction of the basic keto-bicyclo[3.3.1]nonane skeleton.
Tandem Michael-Aldol High efficiency (one-pot), biomimetic, often good stereocontrol.[2][7]Can be sensitive to reaction conditions; optimization may be required for new substrates.Synthesis of complex, highly functionalized cores, especially for natural product synthesis.
Grob Fragmentation Provides unique functionalization patterns not easily accessible by other routes.[1]Requires synthesis of a more complex adamantane precursor.Accessing bicyclo[3.3.1]nonanes with specific exocyclic olefin patterns.
Radical Cyclization Mild, neutral conditions tolerate a wide range of functional groups.[9]Requires stoichiometric use of tin reagents (can be toxic); precursor synthesis can be multi-step.Substrates with sensitive functional groups; construction of hetero-bicyclic analogues.

References

A Senior Application Scientist’s Guide to the Validation of Synthetic Methods for Bridged Cyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Challenge of Bridged Cyclic Scaffolds

Bridged polycyclic compounds represent a fascinating and challenging frontier in organic synthesis. Their rigid, three-dimensional architectures are prevalent in a vast array of bioactive natural products and pharmaceuticals, making them highly sought-after targets for drug development professionals.[1][2] Unlike their "flat" aromatic counterparts, these sp³-rich structures offer unparalleled opportunities for precise spatial orientation of functional groups, which can lead to exquisite selectivity for biological targets.[3]

However, the inherent strain and complex stereochemistry of these systems present significant synthetic hurdles.[4][5][6] The development of efficient and reliable synthetic strategies is not merely an academic exercise; it is a critical step in unlocking the therapeutic potential of this compound class. This guide provides a comparative analysis of key synthetic methodologies, offering a framework for their validation and application. We will move beyond simple procedural descriptions to explore the underlying principles and strategic considerations that govern the choice of one method over another, providing researchers with the tools to make informed decisions in their synthetic endeavors.

Pillar 1: Cycloaddition Strategies - The Classic Approach to Ring Formation

Cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone of bridged ring synthesis. This family of reactions offers a powerful and often predictable way to form multiple carbon-carbon bonds and set several stereocenters in a single, concerted step.

The Intramolecular Diels-Alder (IMDA) Reaction

The IMDA reaction is arguably the most widely employed method for constructing bridged bicyclic systems.[7] By tethering the diene and dienophile within the same molecule, the entropic barrier to reaction is significantly lowered, and issues of regioselectivity are often resolved.[8]

Causality Behind the Method: The power of the IMDA lies in its ability to translate the geometry of a relatively simple acyclic precursor into a complex, stereochemically rich cyclic product. The stereochemical outcome is governed by the predictable orbital interactions in the pericyclic transition state. For instance, the synthesis of the bicyclo[2.2.2]octane core, found in natural products like maoecrystal V, is often achieved via an IMDA reaction.[3] The transition state assembly favors an endo orientation of the dienophile's substituents relative to the diene, a preference that arises from secondary orbital interactions, which lower the energy of the transition state.[9]

Validation Considerations:

  • Stereoselectivity: The primary validation point is the diastereoselectivity of the reaction. The ratio of endo to exo products is a critical performance indicator.

  • Facial Selectivity: For chiral substrates, the facial selectivity of the cycloaddition must be determined.

  • Reaction Conditions: The reaction can be promoted thermally or by Lewis acid catalysis. Lewis acids can dramatically increase reaction rates and enhance selectivity by coordinating to the dienophile, lowering its LUMO energy.[7]

[5+2] Cycloadditions: Accessing Seven-Membered Rings

While the [4+2] Diels-Alder is excellent for six-membered rings, other cycloadditions have been developed to access different ring sizes. The type II [5+2] cycloaddition, for example, provides a direct route to bridged bicyclo[m.n.1] systems containing seven-membered rings, which are core structures in natural products like vinigrol.[5][10] This method typically involves the in-situ formation of an oxidopyrylium ylide, which then undergoes cycloaddition.[6]

Pillar 2: Modern Strategies - Efficiency and Novelty

While classic methods are robust, modern synthetic chemistry has pushed for greater efficiency, atom economy, and the ability to access novel chemical space.

C–H Bond Insertion: A Paradigm of Efficiency

Strategies that leverage C–H bond insertion by carbenes and nitrenes represent a significant advance in the synthesis of bridged polycycles.[3] This approach avoids the need for pre-installing functional groups at the desired positions for ring closure, a limitation of many traditional methods.[3]

Causality Behind the Method: The reaction is typically catalyzed by transition metals (e.g., rhodium, gold) that generate a metal-carbene (or nitrene) intermediate. This highly reactive species can then insert into a sterically accessible and electronically favorable C–H bond. The key to a successful and selective reaction lies in substrate control; the conformation of the substrate must pre-organize a specific C–H bond in close proximity to the carbene for the intramolecular insertion to occur efficiently.[3] This method's elegance lies in its ability to form complex bridged structures from relatively simple precursors in a single step.

Validation Considerations:

  • Regioselectivity: With multiple C–H bonds available, demonstrating selective insertion at the desired position is the most critical validation metric.

  • Catalyst Performance: The choice of catalyst and ligands is paramount in controlling the reaction's outcome and efficiency.

  • Substrate Scope: Validating the method across a range of substrates is necessary to understand its limitations and general applicability.

Deconstructive "Cut-and-Sew" Synthesis

A conceptually novel and powerful strategy involves the transition-metal-catalyzed activation of C–C bonds in strained rings, followed by the insertion of an unsaturated coupling partner.[11][12] Termed a "cut-and-sew" reaction, this deconstructive approach allows for the rapid assembly of diverse bridged and fused ring systems that are difficult to access through conventional means.[11]

Causality Behind the Method: The process typically begins with the oxidative addition of a transition metal (e.g., Rhodium(I)) into a strained C–C bond of a cyclic ketone, such as a cyclobutanone.[12] This "cuts" the ring open, forming a metallacyclic intermediate. This intermediate can then undergo intramolecular insertion of a tethered alkene or alkyne, "sewing" the structure back together to form a new, more complex bridged system.[11] The use of directing groups can further enhance the efficiency and selectivity of this transformation.

Validation Considerations:

  • Reaction Scope: Demonstrating the compatibility of various cyclic ketones and unsaturated partners is key.

  • Functional Group Tolerance: A critical validation point for any new method, especially one destined for complex molecule synthesis.[11]

  • Enantioselectivity: For asymmetric applications, the development and validation of chiral ligands to control the stereochemical outcome is a major focus.[12]

A Framework for Method Validation

Objectively comparing these diverse synthetic methods requires a standardized set of Key Performance Indicators (KPIs). A robust validation workflow ensures that the chosen method is not only effective but also practical for the intended application, from small-scale discovery to large-scale production.

Key Performance Indicators (KPIs) for Synthetic Methods
KPIDescriptionDiels-Alder (IMDA)C-H Insertion"Cut-and-Sew"
Yield The efficiency of converting starting material to the desired product.Generally good to excellent, but can be sensitive to substrate.Highly variable; can be excellent but sensitive to conformation.Good to excellent for optimized systems.
Stereoselectivity The ability to form a single stereoisomer.Often highly predictable and excellent (endo preference).Dependent on substrate conformation; can be excellent.Can be controlled with chiral ligands; an area of active research.
Atom Economy The efficiency of incorporating atoms from reactants into the final product.Excellent (it's an addition reaction).Good (often involves loss of N₂ from a diazo precursor).Variable, can involve loss of CO (decarbonylation).[11]
Step Economy The number of synthetic steps required to build the core scaffold.Moderate; requires synthesis of the tethered precursor.Excellent; can form complex cores in a single step.Excellent; rapid increase in molecular complexity.
Substrate Scope The range of starting materials and functional groups tolerated.Broad, but sensitive to the electronics of the diene/dienophile.Can be limited by the need for specific conformational biases.Evolving; has shown good functional group tolerance.[11]
Scalability The feasibility of performing the reaction on a large scale.Generally good; thermal reactions are often scalable.Can be challenging due to catalyst costs and safety of precursors.Potentially challenging due to catalyst cost and sensitivity.

This table provides a generalized comparison. Specific performance will vary greatly with the exact substrate and reaction conditions.

Visualizing the Validation Workflow

A systematic approach is crucial for validating a new synthetic protocol. The workflow ensures reproducibility and provides a comprehensive data package for the method.

G cluster_0 Phase 1: Synthesis & Execution cluster_1 Phase 2: Structural Validation cluster_2 Phase 3: Performance Analysis A Precursor Synthesis B Key Bridging Reaction A->B C Work-up & Purification (e.g., Chromatography) B->C D NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) C->D E Mass Spectrometry (HRMS) D->E G Purity Analysis (HPLC, qNMR) D->G F X-ray Crystallography (Unambiguous Proof) F->G If crystal obtained H Yield Calculation G->H I Stereoisomer Ratio (Chiral HPLC, NMR) G->I

Caption: A generalized workflow for the validation of a synthetic method for bridged cyclic compounds.

Experimental Protocol: Validation of an Intramolecular Diels-Alder Reaction

This protocol describes a self-validating system for a model IMDA reaction to form a bicyclo[4.3.0]nonene system. The causality behind the choice of analytical methods is to provide orthogonal data points that, together, unambiguously confirm the structure, purity, and yield of the desired product.

Objective: To synthesize and validate the structure of an ethyl 2-oxobicyclo[4.3.0]non-6-ene-7-carboxylate derivative via a thermally-induced IMDA reaction.

Reaction Scheme:

G sub Substrate (Ethyl (2E,7E)-nona-2,7-dienoate) pro Product (Bicyclo[4.3.0]nonene derivative) sub->pro Toluene, 180 °C Sealed Tube

Caption: Model Intramolecular Diels-Alder (IMDA) reaction.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried, heavy-walled pressure tube, add the acyclic triene precursor (1.0 eq).

    • Add anhydrous toluene (to make a 0.05 M solution) via syringe.

    • Causality: Anhydrous solvent is used to prevent side reactions. The specific concentration can influence the rate of the intramolecular vs. potential intermolecular reactions; 0.05 M is a common starting point to favor the intramolecular pathway.

  • Execution:

    • Seal the tube tightly with a Teflon screw cap.

    • Heat the reaction mixture in a pre-heated oil bath at 180 °C for 24 hours.

    • Causality: High temperature is required to overcome the activation energy for the thermal cycloaddition. A sealed tube is necessary to prevent the solvent from boiling off at this temperature.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture in vacuo using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes).

    • Causality: Chromatography separates the desired product from any unreacted starting material, byproducts, or stereoisomers, which is the first step in validation.

  • Structural Validation:

    • ¹H and ¹³C NMR: Dissolve a sample of the purified product in CDCl₃. Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC).

      • Self-Validation: The disappearance of substrate vinyl proton signals and the appearance of new aliphatic and alkene signals corresponding to the cyclic structure provides initial proof of reaction. COSY and HSQC spectra will validate the C-C and C-H connectivity of the newly formed bicyclic core. NOESY can be used to confirm the cis-fusion of the rings and the endo stereochemistry.

    • High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum (e.g., via ESI).

      • Self-Validation: The observed mass must match the calculated exact mass of the product's molecular formula to within 5 ppm, confirming its elemental composition.

  • Performance Validation:

    • Yield Calculation: Determine the mass of the pure, isolated product and calculate the percentage yield based on the initial amount of starting material.

    • Purity Analysis (HPLC): Analyze the purified product by HPLC to confirm its purity is >95%.

    • Diastereomeric Ratio: If minor stereoisomers are observed in the crude NMR, calculate the diastereomeric ratio (dr) by integration of key signals.

By following this comprehensive protocol, the synthesis is validated through a system of checks. The structural identity is confirmed by NMR and HRMS, while the method's performance is quantified by the isolated yield and purity, providing a complete and trustworthy assessment.

Conclusion and Future Outlook

The synthesis of bridged cyclic compounds is a dynamic field that continues to evolve. While traditional methods like the Diels-Alder reaction remain indispensable tools, modern strategies involving C-H functionalization and deconstructive synthesis are enabling chemists to build molecular complexity with unprecedented efficiency.[3][11] The validation of these methods through a rigorous, data-driven framework is essential for their adoption and application in critical areas like drug discovery.

Looking ahead, we anticipate the further development of catalytic enantioselective methods that provide access to chiral bridged scaffolds from simple precursors.[2] Furthermore, the integration of photocatalysis and electrochemistry promises to unlock new reaction pathways under milder conditions.[13] As our synthetic toolbox expands, a continued focus on robust validation and comparative analysis will be paramount to harnessing the full potential of these architecturally complex and biologically significant molecules.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Oxabicyclo[3.3.1]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Oxabicyclo[3.3.1]nonane-2,4-dione, a chemical intermediate vital to various research and development applications. As a trusted partner in your scientific endeavors, we are committed to providing information that extends beyond product specifications to ensure the safety and success of your work. The following procedures are grounded in established principles of laboratory safety and chemical waste management, designed to be implemented by trained professionals.

Understanding the Chemical: Hazards and Reactivity Profile

This compound, also known as cis-1,3-Cyclohexanedicarboxylic anhydride[1][2], is a cyclic anhydride. A critical understanding of its chemical nature is paramount to its safe handling and disposal. Like other cyclic anhydrides, it is sensitive to moisture and will react with water (hydrolyze) to form the corresponding dicarboxylic acid, cis-1,3-cyclohexanedicarboxylic acid. This hydrolysis reaction can be exothermic.

Key Hazards:

  • Moisture Sensitive: Reacts with water to form a dicarboxylic acid.

  • Irritant: Likely to cause skin, eye, and respiratory tract irritation.

Personal Protective Equipment (PPE) and Engineering Controls

Before initiating any disposal procedures, it is imperative to be in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4] The following personal protective equipment must be worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.

  • Body Protection: A laboratory coat and closed-toe shoes are essential.

Disposal of Small Quantities (≤ 10 g) via Hydrolysis and Neutralization

For small quantities of this compound typically encountered in a research setting, a two-step process of hydrolysis followed by neutralization is the recommended disposal method.[4] This procedure converts the reactive anhydride into a less hazardous, neutralized aqueous waste stream that can often be disposed of down the drain, pending institutional and local regulations.

Experimental Protocol:

  • Preparation of the Quenching Solution:

    • In a large beaker, prepare a mixture of crushed ice and cold water. The volume of this mixture should be at least ten times the volume of the this compound to be disposed of to effectively manage the exothermic nature of the hydrolysis reaction.

    • Place this beaker in a secondary container, such as an ice bath, for additional temperature control.

  • Hydrolysis (Quenching):

    • Slowly and in small portions, add the this compound to the stirred ice/water mixture. This controlled addition is crucial to prevent a rapid temperature increase and potential splashing.

    • Continuously stir the solution until all the solid has dissolved and the solution has returned to room temperature. This ensures the complete conversion of the anhydride to cis-1,3-cyclohexanedicarboxylic acid.

  • Neutralization:

    • While stirring, slowly add a saturated solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the acidic solution.

    • Monitor the pH of the solution using a pH meter or pH paper. The addition of the bicarbonate solution will cause foaming due to the release of carbon dioxide gas; add the base slowly to control the effervescence.

    • Continue to add the sodium bicarbonate solution until the pH of the mixture is within a neutral range, typically between 6.0 and 8.0, as stipulated by your institution's waste disposal guidelines.[4]

  • Final Disposal:

    • Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water. However, always confirm this with your institution's Environmental Health and Safety (EHS) department, as local regulations may vary.[5][6]

Table 1: Key Parameters for Disposal of this compound

ParameterRecommendationRationale
Disposal Method Hydrolysis followed by NeutralizationConverts the reactive anhydride to a less hazardous, neutral salt solution.
Quenching Agent Ice/Water Mixture (≥10x volume)Controls the exothermic hydrolysis reaction.
Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) SolutionA weak base that allows for a controlled neutralization.
Final pH 6.0 - 8.0Generally acceptable for aqueous waste disposal; confirm with local guidelines.[4]

Diagram 1: Workflow for the Disposal of this compound

start Start: Disposal of this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood prepare_quench Prepare Ice/Water Quenching Solution fume_hood->prepare_quench hydrolysis Slowly Add Anhydride to Quenching Solution prepare_quench->hydrolysis dissolution Stir Until Fully Dissolved and at Room Temperature hydrolysis->dissolution neutralization Slowly Add Saturated NaHCO3 Solution dissolution->neutralization ph_check Monitor pH to Reach 6.0 - 8.0 neutralization->ph_check ph_check->neutralization pH is Acidic final_disposal Dispose of Neutralized Solution per Institutional Guidelines ph_check->final_disposal pH is Neutral end End final_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

Disposal of Large Quantities and Contaminated Materials

The hydrolysis and neutralization procedure described above is intended for small, laboratory-scale quantities. For the disposal of larger quantities of this compound, or for materials heavily contaminated with the compound (e.g., spill cleanup materials), do not attempt to treat the waste yourself.

Procedure for Large Quantities and Contaminated Waste:

  • Containment: Securely package the waste in a clearly labeled, compatible container. The container must have a tightly fitting cap and be kept closed at all times except when waste is being added.[5]

  • Labeling: The container must be labeled as "HAZARDOUS WASTE" and clearly indicate its contents, including "this compound" and any other components of the waste stream.[6]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal procedures for large quantities of chemical waste. They will arrange for the collection and disposal of the waste in accordance with federal, state, and local regulations.

Spill Response

In the event of a spill, evacuate the area if the spill is large or in a poorly ventilated space. For small spills, and only if you are trained to do so, follow these steps:

  • Control the Spill: Prevent the spill from spreading by using a suitable absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large quantities of the chemical.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Label the waste container and arrange for its disposal through your EHS department.

Conclusion

The proper disposal of this compound is a straightforward process when the chemical's reactivity and potential hazards are understood and respected. The hydrolysis and neutralization procedure outlined in this guide provides a safe and effective method for managing small quantities of this compound in a research environment. For all other situations, and in cases of uncertainty, your institution's Environmental Health and Safety department is your primary resource. By adhering to these guidelines, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.

References

A Researcher's Guide to the Safe Handling of 3-Oxabicyclo[3.3.1]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Primer on Personal Protective Equipment, Handling Protocols, and Emergency Procedures

Understanding the Risks: A Prudent Approach

Given the absence of a complete toxicological profile, we must treat 3-Oxabicyclo[3.3.1]nonane-2,4-dione with a high degree of caution. Anhydrides as a class of compounds can be irritants to the skin, eyes, and respiratory tract. They can also be moisture-sensitive. Therefore, the cornerstone of our safety protocol is the consistent and correct use of Personal Protective Equipment (PPE).

Core Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound in a laboratory setting. The causality behind each choice is to create a comprehensive barrier against potential exposure.

Body PartRequired PPERationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles provide a seal against splashes and dust. A face shield offers a secondary layer of protection for the entire face.
Hands Nitrile or Neoprene GlovesThese materials offer good resistance to a broad range of chemicals. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.
Body Flame-Resistant Laboratory CoatA lab coat made of appropriate material protects against accidental spills and contact with contaminated surfaces.
Respiratory NIOSH-approved Respirator (if handling powder)When handling the solid form, especially if there is a risk of generating dust, a respirator with a particulate filter is essential to prevent inhalation.
Feet Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.

Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is paramount for safety. The following protocol is designed to minimize exposure and ensure a controlled environment.

  • Preparation and Engineering Controls :

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Gather all necessary equipment and reagents before introducing the compound into the workspace.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer :

    • If working with the solid form, handle it carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transfers.

    • Close the container immediately after use to prevent contamination and exposure.

  • In Solution :

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Be aware of any potential exothermic reactions.

  • Post-Handling :

    • Decontaminate the work area thoroughly with an appropriate solvent.

    • Properly label and store any unused compound according to supplier recommendations, which is typically at 2-8°C.[1]

    • Remove and dispose of gloves and any other disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is crucial.

Spill Response Workflow

The following diagram outlines the immediate steps to take in the event of a chemical spill.

Spill_Response A IMMEDIATE ACTION Alert personnel in the immediate area. B ASSESS THE SPILL Is it small and manageable? A->B C CONTAIN THE SPILL Use appropriate absorbent material. B->C Yes G EVACUATE If the spill is large or you are unsure, evacuate the area. B->G No D CLEAN UP Carefully collect and containerize spill debris. C->D E DECONTAMINATE Clean the spill area with a suitable solvent. D->E F DISPOSE Label and dispose of waste according to institutional guidelines. E->F H NOTIFY Contact your institution's Environmental Health & Safety (EHS) office. G->H

Caption: Workflow for responding to a chemical spill.

First Aid
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[2] Follow your institution's specific guidelines for chemical waste disposal. Ensure waste containers are properly labeled with the full chemical name and associated hazards.

Conclusion: A Culture of Safety

The responsible handling of chemical reagents is the bedrock of successful and sustainable research. For this compound, where comprehensive safety data is limited, a conservative and informed approach is non-negotiable. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you contribute to a safer environment for yourself and your colleagues. Always consult with your institution's safety professionals for guidance specific to your work environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxabicyclo[3.3.1]nonane-2,4-dione
Reactant of Route 2
3-Oxabicyclo[3.3.1]nonane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.